molecular formula C25H16Cl2N2O4 B611169 TASP0376377 CAS No. 1233246-60-0

TASP0376377

Cat. No.: B611169
CAS No.: 1233246-60-0
M. Wt: 479.313
InChI Key: CSVJLKCBGGRRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TASP0376377 is a potent CRTH2 Antagonist.

Properties

CAS No.

1233246-60-0

Molecular Formula

C25H16Cl2N2O4

Molecular Weight

479.313

IUPAC Name

1-​[4-​[(3,​4-​Dichlorobenzoyl)​amino]​benzoyl]​-4-​isoquinolineacetic acid

InChI

InChI=1S/C25H16Cl2N2O4/c26-20-10-7-15(11-21(20)27)25(33)29-17-8-5-14(6-9-17)24(32)23-19-4-2-1-3-18(19)16(13-28-23)12-22(30)31/h1-11,13H,12H2,(H,29,33)(H,30,31)

InChI Key

CSVJLKCBGGRRIQ-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(Cl)C(Cl)=C1)NC2=CC=C(C(C3=NC=C(CC(O)=O)C4=C3C=CC=C4)=O)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TASP0376377, TASP 0376377, TASP-0376377

Origin of Product

United States

Foundational & Exploratory

TASP0376377 mechanism of action CRTH2 antagonist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of TASP0376377, a Potent and Selective CRTH2 Antagonist

Authored by a Senior Application Scientist

Abstract

The Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the orchestration of Type 2 inflammation. Its endogenous ligand, prostaglandin D2 (PGD2), is a key mediator released from mast cells that drives the recruitment and activation of critical immune cells, including eosinophils, basophils, and T helper 2 (Th2) lymphocytes. Consequently, the PGD2-CRTH2 signaling axis has emerged as a highly attractive therapeutic target for a range of allergic and inflammatory diseases such as asthma, atopic dermatitis, and allergic rhinitis. This compound is a novel, potent, and selective small molecule antagonist of the CRTH2 receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, grounded in the fundamental biology of the CRTH2 pathway and supported by established experimental methodologies for its characterization.

The Central Role of the PGD2-CRTH2 Axis in Allergic Inflammation

The pathophysiology of allergic diseases is underpinned by a complex interplay of immune cells and inflammatory mediators. Following allergen exposure, mast cells degranulate and release a cascade of mediators, among which prostaglandin D2 (PGD2) is paramount[1]. PGD2 exerts its biological effects through two primary receptors: the D-prostanoid (DP1) receptor and the CRTH2 receptor[1]. While the DP1 receptor is associated with vasodilation and the inhibition of cell migration, the CRTH2 receptor is profoundly pro-inflammatory[1].

CRTH2 is preferentially expressed on the key effector cells of Type 2 immunity:

  • T Helper 2 (Th2) Lymphocytes: CRTH2 activation promotes their migration and enhances the secretion of Th2-type cytokines like Interleukin-4 (IL-4), IL-5, and IL-13[1][2].

  • Eosinophils: CRTH2 is a potent chemoattractant for eosinophils, mobilizes them from the bone marrow, and promotes their activation and degranulation[2][3].

  • Basophils: Similar to eosinophils, basophils are recruited and activated via CRTH2 signaling[3][4].

Activation of the CRTH2 receptor by PGD2 initiates a well-defined intracellular signaling cascade. As a G protein-coupled receptor (GPCR), CRTH2 is coupled to the inhibitory G-protein, Gαi[5]. This coupling leads to two principal downstream events: the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which culminates in an increase in intracellular calcium concentrations ([Ca2+]i)[5]. This calcium flux is the critical trigger for the pro-inflammatory cellular responses of chemotaxis, cytokine release, and degranulation[5]. The central role of this pathway makes its antagonism a compelling strategy for therapeutic intervention.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates G_Protein Gi Protein CRTH2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates cAMP cAMP AC->cAMP Ca_Mobilization ↑ Intracellular Ca2+ PLC->Ca_Mobilization Leads to ATP ATP ATP->cAMP Converts Inflammatory_Response Pro-Inflammatory Responses (Chemotaxis, Cytokine Release, Degranulation) Ca_Mobilization->Inflammatory_Response Triggers Antagonist_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binding Prevented This compound This compound This compound->CRTH2 Binds & Blocks G_Protein Gi Protein (Inactive) CRTH2->G_Protein No Activation Inflammatory_Response Pro-Inflammatory Responses (Blocked) G_Protein->Inflammatory_Response No Signal

Caption: Mechanism of this compound as a competitive CRTH2 antagonist.

Experimental Validation: Protocols for Characterizing CRTH2 Antagonism

The characterization of a CRTH2 antagonist like this compound relies on a tiered system of in vitro assays, moving from molecular interactions to cellular functions. These protocols form a self-validating system, where data from each step logically supports the next.

Radioligand Binding Assay

Rationale: This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the target receptor. It is the primary method for determining binding affinity (Ki) and IC50 values for receptor binding. The choice of a competitive binding format is causal to understanding whether the antagonist occupies the same site as the natural ligand.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly overexpressing the human CRTH2 receptor (e.g., HEK293-CRTH2 cells).

  • Assay Buffer: Utilize a buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) optimized for receptor stability and ligand binding.

  • Reaction Mixture: In a 96-well plate, combine the CRTH2-expressing membranes, a constant concentration of a radiolabeled PGD2 analog (e.g., [3H]-PGD2), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate membrane-bound radioligand from unbound. Wash the filters with ice-cold assay buffer to reduce non-specific binding.

  • Detection: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Calcium Mobilization Assay

Rationale: As CRTH2 activation leads to a quantifiable increase in intracellular calcium, this functional assay measures the ability of an antagonist to block this PGD2-induced signal. It provides a direct link between receptor occupancy (from the binding assay) and the inhibition of a key downstream signaling event.

Step-by-Step Protocol:

  • Cell Preparation: Use a CRTH2-expressing cell line (e.g., CHO-K1/CRTH2) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Challenge: Inject a fixed concentration of PGD2 (typically at its EC80, the concentration giving 80% of the maximal response) to stimulate the CRTH2 receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Determine the percentage of inhibition of the PGD2-induced calcium response at each concentration of this compound. Calculate the functional IC50 from the resulting dose-response curve.

Eosinophil Chemotaxis Assay

Rationale: This cellular assay provides the ultimate in vitro proof-of-concept. Chemotaxis is the primary physiological function of the PGD2-CRTH2 axis in eosinophils. Demonstrating that this compound can block this process validates its potential to inhibit inflammatory cell infiltration in vivo.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_migration Migration & Analysis cluster_chamber Isolate_Cells 1. Isolate Human Eosinophils Pretreat_Cells 2. Pretreat Eosinophils with this compound Isolate_Cells->Pretreat_Cells Load_Plate 3. Load Cells into Upper Chamber Pretreat_Cells->Load_Plate Add_Chemoattractant 4. Add PGD2 to Lower Chamber Upper Upper Chamber (Eosinophils + this compound) Load_Plate->Upper Incubate 5. Incubate to Allow Cell Migration Add_Chemoattractant->Incubate Count_Cells 6. Count Migrated Cells in Lower Chamber Incubate->Count_Cells Analyze 7. Analyze Data & Calculate IC50 Count_Cells->Analyze Membrane Porous Membrane Lower Lower Chamber (PGD2)

Sources

TASP0376377: Modulating the PGD2-CRTH2 Axis in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Drug Development

Executive Summary

TASP0376377 is a highly potent, selective antagonist of the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as GPR44 .[1] It serves as a critical chemical probe for dissecting the Prostaglandin D2 (PGD2)-mediated arm of type 2 inflammation.

In allergic pathology, the interaction between PGD2 and CRTH2 drives the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils.[2][3] this compound interrupts this cascade with nanomolar affinity (


 nM), making it an essential tool for validating CRTH2 as a therapeutic target in severe asthma, atopic dermatitis, and allergic rhinitis. This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks required to utilize this compound in preclinical research.

Mechanistic Profile: The PGD2-CRTH2 Signaling Axis[2]

Target Identification

CRTH2 is a G


-coupled GPCR. Unlike the DP1 receptor (which couples to G

and raises cAMP), CRTH2 activation suppresses cAMP and induces intracellular calcium mobilization. This signaling divergence explains why PGD2 can have opposing effects: DP1 mediates vasodilation and inhibition of platelet aggregation, while CRTH2 drives chemotaxis and pro-inflammatory cytokine release.
Mechanism of Action

This compound functions as a competitive antagonist. By occupying the orthosteric binding site of CRTH2, it prevents PGD2-induced conformational changes in the receptor.

  • Primary Effect: Blockade of G

    
     dissociation.
    
  • Downstream Consequence: Prevention of adenylyl cyclase inhibition and blockade of phospholipase C (PLC) activation.

  • Phenotypic Outcome: Inhibition of actin polymerization (shape change) and chemotaxis in eosinophils and Th2 cells.

Pathway Visualization

The following diagram illustrates the signal transduction pathway blocked by this compound.

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPR44) PGD2->CRTH2 Activates TASP This compound (Antagonist) TASP->CRTH2 Blocks Gi Gi/o Protein CRTH2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway Chemotaxis Chemotaxis & Activation Ca->Chemotaxis Cytoskeletal Remodeling

Figure 1: Mechanism of Action. This compound prevents PGD2-mediated Gi signaling, blocking Calcium flux and Chemotaxis.

Role in Allergic Inflammation Pathways[2][3][4]

This compound is specifically designed to interrogate the "late-phase" allergic response. While histamine drives the immediate phase (vasodilation, edema), the PGD2-CRTH2 axis is responsible for the sustained cellular infiltrate that causes tissue damage and chronic symptoms.

Key Cellular Targets
Cell TypeCRTH2 FunctionEffect of this compound
Th2 Lymphocytes Chemotaxis to inflamed tissue; IL-4/IL-5/IL-13 release.[2]Prevents Th2 accumulation in airways/skin; reduces type 2 cytokine burden.
Eosinophils Chemotaxis; Respiratory burst; Degranulation.[4]Blocks eosinophil shape change and migration; reduces tissue eosinophilia.[3]
Basophils Chemotaxis; Histamine/LTC4 release.Inhibits basophil recruitment to allergen challenge sites.
ILC2 Cells Activation and cytokine production (IL-5, IL-13).[2]Dampens innate type 2 immune responses.
The Amplification Loop

In allergic asthma, mast cells release PGD2 upon IgE cross-linking. This PGD2 recruits Th2 cells and eosinophils via CRTH2.[2] These recruited cells then release IL-5 and IL-13, which further prime mast cells and eosinophils, creating a self-sustaining inflammatory loop. This compound breaks this feedback loop.

Experimental Protocols & Validation

To validate this compound activity, researchers should employ a tiered screening approach: Binding -> Functional (In Vitro) -> Efficacy (In Vivo) .

A. In Vitro: Calcium Mobilization Assay (FLIPR)

Rationale: CRTH2 activation triggers a rapid, transient increase in intracellular calcium. This is the most robust high-throughput method for determining antagonist potency (


).

Protocol:

  • Cell Line: Use CHO-K1 or HEK293 cells stably transfected with human CRTH2 (hCRTH2).

  • Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 60 min at 37°C.

  • Pre-incubation: Add this compound (serial dilutions, e.g., 0.1 nM to 10 µM) for 15 min.

  • Agonist Challenge: Inject PGD2 (at

    
     concentration, typically ~10-30 nM).
    
  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.

  • Analysis: Calculate % inhibition relative to DMSO control. This compound should exhibit an

    
     nM.[1]
    
B. In Vivo: Murine Model of Eosinophilic Asthma

Rationale: Mice do not express a direct ortholog of CRTH2 on Th2 cells in the same way humans do (CRTH2 expression patterns differ between species). However, CRTH2 receptors on murine eosinophils are functional.[3] Efficacy is measured by the reduction of eosinophils in Bronchoalveolar Lavage Fluid (BALF).

Workflow Diagram:

InVivo_Protocol Sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. Challenge Challenge (Days 21-23) OVA Aerosol/Intranasal Sensitization->Challenge Wait 1 week Harvest Harvest (Day 24) BALF & Lung Tissue Challenge->Harvest 24h post-last Treatment This compound Tx (Oral/IP) 1 hr pre-challenge Treatment->Challenge Concurrent Analysis Analysis Flow Cytometry (Siglec-F+) H&E Staining Harvest->Analysis

Figure 2: In Vivo Validation Workflow. This compound is administered during the challenge phase to block cell recruitment.

Protocol Steps:

  • Sensitization: IP injection of Ovalbumin (OVA) complexed with Alum on Day 0 and 14.

  • Challenge: Intranasal or aerosolized OVA challenge on Days 21, 22, and 23.

  • Dosing: Administer this compound (e.g., 1–10 mg/kg, PO or IP) 1 hour prior to each challenge. Note: Vehicle control is critical.

  • Endpoint: On Day 24, perform bronchoalveolar lavage. Count total cells and differentiate eosinophils (using CCR3/Siglec-F markers or Wright-Giemsa stain).

  • Expectation: this compound treated groups should show a statistically significant reduction in BALF eosinophils compared to vehicle.

Data Summary & Physicochemical Properties[4]

The following data summarizes the core properties of this compound derived from patent and technical literature.

PropertyValueNotes
Chemical Name 1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]-4-isoquinolineacetic acidStructure contains a carboxylic acid tail essential for receptor interaction.
CAS Number 1233246-60-0Unique identifier for procurement.
Molecular Weight 479.31 g/mol Small molecule, typically orally bioavailable.
Target CRTH2 (GPR44)High selectivity over DP1 receptor.
Potency (

)

nM
Measured via GTP

S binding or Calcium flux.
Solubility DMSO (>10 mg/mL)Poor aqueous solubility; requires formulation (e.g., MC/Tween) for in vivo use.
Storage -20°C (Desiccated)Stable in solid form; solutions should be fresh.

Future Outlook & Clinical Relevance

While this compound is primarily a research tool, the CRTH2 antagonist class (including fevipiprant and setipiprant) has been extensively evaluated in clinical trials for asthma.

  • Clinical Positioning: These compounds are positioned as oral alternatives to biologics (like anti-IL-5 mAbs) for severe eosinophilic asthma.

  • Challenges: Some clinical trials failed to show superiority over standard-of-care (ICS/LABA) in broad populations, suggesting that patient stratification (biomarker selection for high-PGD2/high-eosinophil phenotypes) is critical.

  • Research Utility: this compound remains vital for defining these stratifications in preclinical models, allowing researchers to test synergistic combinations (e.g., CRTH2 antagonist + Leukotriene receptor antagonist).

References

  • Pettipher, R., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. Journal of Immunology . Retrieved from [Link](Provides the foundational in vivo model protocols for CRTH2 antagonists).

  • Royer, J. F., et al. (2007). A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst. Allergy . Retrieved from [Link](Describes the functional assays for eosinophil chemotaxis).

  • Singh, D., et al. (2017).[2] CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications . Retrieved from [Link](Review of the clinical landscape and mechanistic role of CRTH2).

Sources

TASP0376377 and the Inhibition of Prostaglandin D2 Receptor 2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of the DP2 Receptor Target and Antagonist Characterization

Disclaimer: Information regarding the specific pharmacological profile of TASP0376377 is not extensively available in the public domain. This guide, therefore, provides a comprehensive technical overview of its molecular target, the Prostaglandin D2 Receptor 2 (DP2/CRTH2), and the established scientific methodologies for characterizing its antagonists, drawing upon publicly available data for other well-studied molecules in this class. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for DP2 Receptor Antagonism in Inflammatory Disease

The Prostaglandin D2 (PGD2) Receptor 2, also known as Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), has emerged as a compelling therapeutic target for a spectrum of inflammatory conditions, most notably allergic asthma.[1][2][3] PGD2, a major product of mast cells, exerts its pro-inflammatory effects by binding to DP2, a G protein-coupled receptor (GPCR). This interaction triggers a signaling cascade that promotes the recruitment and activation of key inflammatory cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils, at sites of allergic inflammation.[1][4] Consequently, antagonism of the DP2 receptor presents a promising strategy to mitigate the inflammatory cascade central to allergic diseases.

This compound, a compound developed by Taisho Pharmaceutical Co., Ltd., is identified as a CRTH2 antagonist intended for the treatment of immune system diseases. While specific preclinical and clinical data on this compound remain largely proprietary, this guide will delve into the core scientific principles and methodologies essential for the evaluation of any DP2 antagonist, providing a robust framework for understanding its potential therapeutic profile.

The DP2 Signaling Pathway: A Cascade of Inflammatory Responses

The binding of PGD2 to the DP2 receptor initiates a complex signaling cascade that is pivotal to the inflammatory response in allergic diseases.[5] Understanding this pathway is fundamental to appreciating the mechanism of action of DP2 antagonists.

Upon PGD2 binding, the DP2 receptor, coupled to Gi/o proteins, instigates several downstream events:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Calcium Mobilization: Activation of phospholipase C (PLC) results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium stores.[5]

  • Activation of Pro-inflammatory Kinases: The signaling cascade involves the activation of key kinases such as p38 mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K).[5]

These intracellular events culminate in a range of cellular responses that drive the pathophysiology of allergic inflammation, including:

  • Chemotaxis: Directed migration of eosinophils, basophils, and Th2 cells to the site of inflammation.

  • Cellular Activation: Degranulation of eosinophils and basophils, releasing further inflammatory mediators.

  • Cytokine Production: Enhanced production of Th2 cytokines, such as IL-4, IL-5, and IL-13, which perpetuate the inflammatory response.

Below is a diagram illustrating the DP2 signaling pathway and the point of intervention for an antagonist like this compound.

DP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) DP2 DP2 (CRTH2) Receptor PGD2->DP2 Binds Gi_protein Gi/o Protein DP2->Gi_protein Activates This compound This compound (Antagonist) This compound->DP2 Blocks AC Adenylyl Cyclase Gi_protein->AC Inhibits PLC Phospholipase C (PLC) Gi_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Kinases Kinase Activation (p38 MAPK, PI3K) Ca2->Kinases Cellular_Response Pro-inflammatory Cellular Responses (Chemotaxis, Activation, Cytokine Release) Kinases->Cellular_Response

Figure 1: DP2 Receptor Signaling Pathway and Point of Antagonist Intervention.

Core Assays for Characterizing DP2 Receptor Antagonists

A comprehensive understanding of a DP2 antagonist's profile requires a suite of in vitro and in vivo assays. The following sections detail the essential experimental workflows.

Part 1: In Vitro Characterization

The initial step in characterizing a DP2 antagonist is to determine its affinity for the receptor. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human DP2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a tritiated DP2 agonist, such as [³H]-PGD2, as the radioligand.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test antagonist (e.g., this compound).

  • Incubation and Washing: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities of Known DP2 Antagonists

CompoundReceptorAssay TypeKi (nM)Source
FevipiprantHuman DP2Radioligand Binding5.4[6]
RamatrobanHuman DP2Radioligand Binding7.4[7]
AZD1981Human DP2Radioligand Binding1.6[7]

Note: Data for this compound is not publicly available. The values presented are for illustrative purposes.

Functional assays are crucial to confirm that the binding of the antagonist translates into the inhibition of receptor signaling. Calcium mobilization and chemotaxis assays are standard in the field.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Use a cell line endogenously expressing DP2 (e.g., human eosinophils) or a recombinant cell line co-expressing DP2 and a promiscuous G-protein like Gα16.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: Incubate the cells with varying concentrations of the test antagonist.

  • Agonist Stimulation: Add a DP2 agonist (e.g., PGD2) to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Experimental Protocol: Chemotaxis Assay

  • Cell Isolation: Isolate primary human eosinophils or use a Th2 cell line.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Gradient Formation: Place the chemoattractant (PGD2) in the lower chamber and the cell suspension, pre-incubated with the test antagonist, in the upper chamber.

  • Incubation: Incubate the chamber to allow cell migration along the chemotactic gradient.

  • Cell Quantification: Quantify the number of cells that have migrated to the lower chamber using microscopy and cell counting or a fluorescent-based method.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis at different antagonist concentrations to determine the IC50.

Assay_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional Assays cluster_calcium Calcium Mobilization cluster_chemotaxis Chemotaxis B1 Prepare DP2-expressing cell membranes B2 Incubate with [³H]-PGD2 and this compound B1->B2 B3 Filter and wash B2->B3 B4 Scintillation counting B3->B4 B5 Calculate Ki B4->B5 C1 Load cells with calcium-sensitive dye C2 Pre-incubate with This compound C1->C2 C3 Stimulate with PGD2 C2->C3 C4 Measure fluorescence C3->C4 C5 Determine IC50 C4->C5 D1 Isolate target cells (e.g., eosinophils) D2 Pre-incubate cells with this compound D1->D2 D3 Place cells in upper chamber, PGD2 in lower chamber D2->D3 D4 Incubate and allow migration D3->D4 D5 Quantify migrated cells D4->D5 D6 Determine IC50 D5->D6

Sources

TASP0376377: A Novel TRPA1 Antagonist with Therapeutic Potential in Asthma

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Publication Date: February 7, 2026

This technical guide provides an in-depth exploration of the therapeutic potential of TASP0376377, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, in the context of asthma. While direct preclinical studies on this compound in asthma models are emerging, this document synthesizes the established role of TRPA1 in asthma pathophysiology and the compelling evidence from studies with other TRPA1 antagonists to build a robust scientific rationale for its investigation. This guide is intended for researchers, clinicians, and pharmaceutical professionals engaged in the discovery and development of novel respiratory therapeutics.

Introduction: The Unmet Need in Asthma and the Promise of TRPA1 Antagonism

Asthma remains a chronic respiratory disease affecting millions worldwide, characterized by airway inflammation, hyperresponsiveness, and remodeling. Despite current therapies, a significant portion of patients with severe asthma remain poorly controlled, highlighting the urgent need for novel therapeutic strategies targeting distinct pathological pathways. One such promising avenue is the modulation of the TRPA1 channel.

TRPA1 is a non-selective cation channel primarily expressed on sensory neurons, including those innervating the airways. It functions as a crucial sensor of environmental irritants, allergens, and endogenous inflammatory mediators. Activation of TRPA1 on airway-innervating sensory nerves triggers a cascade of events collectively known as neurogenic inflammation, which contributes significantly to the clinical manifestations of asthma. These include the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), leading to bronchoconstriction, vasodilation, plasma extravasation, and mucus hypersecretion. Furthermore, TRPA1 activation can orchestrate an inflammatory response by recruiting and activating immune cells.

This compound, as a TRPA1 antagonist, presents a targeted approach to interrupt these pathological processes at an early stage. By blocking the activation of TRPA1, this compound has the potential to mitigate both the sensory and inflammatory components of asthma, offering a novel, non-steroidal therapeutic option.

Mechanism of Action: this compound in the TRPA1 Signaling Cascade

The therapeutic rationale for this compound in asthma is grounded in its ability to inhibit the TRPA1 signaling pathway. The following diagram illustrates the central role of TRPA1 in the airways and the proposed mechanism of action for this compound.

TRPA1_Pathway cluster_0 Airway Lumen cluster_1 Sensory Neuron cluster_2 Airway Smooth Muscle & Glands cluster_3 Immune Cells Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Activate Allergens Allergens Allergens->TRPA1 Activate Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPA1 Activate Neuropeptides Neuropeptide Release (Substance P, CGRP) TRPA1->Neuropeptides Triggers This compound This compound This compound->TRPA1 Inhibit Bronchoconstriction Bronchoconstriction Neuropeptides->Bronchoconstriction Mucus Mucus Hypersecretion Neuropeptides->Mucus Inflammation Inflammatory Cell Recruitment & Activation Neuropeptides->Inflammation

Figure 1: Proposed Mechanism of Action of this compound in Asthma. Environmental triggers activate the TRPA1 channel on sensory neurons in the airways, leading to neuropeptide release and subsequent asthma symptoms. This compound is designed to block this activation.

Preclinical Evaluation of TRPA1 Antagonists in Asthma Models: A Blueprint for this compound

While specific data for this compound in asthma models is not yet widely published, a substantial body of evidence from studies on other TRPA1 antagonists provides a strong predictive framework for its potential efficacy. The following sections detail the standard experimental models and protocols used to evaluate TRPA1 antagonists in asthma, which would be applicable to the investigation of this compound.

In Vivo Models of Allergic Asthma

The ovalbumin (OVA)-induced allergic asthma model in rodents is a cornerstone for preclinical asthma research. This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.

OVA_Workflow sensitization Day 0 & 7: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum challenge Days 14, 15, 16: Intranasal or aerosolized OVA challenge sensitization->challenge treatment Administer this compound or Vehicle prior to each OVA challenge challenge->treatment AHR Airway Hyperresponsiveness (AHR) to Methacholine treatment->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Analysis: Cell count and differentials, Cytokines Histology Lung Histology: H&E for inflammation, PAS for mucus

Figure 2: Experimental Workflow for Evaluating this compound in an OVA-Induced Asthma Model. This diagram outlines the key phases of the model, from sensitization and challenge to treatment and endpoint analysis.

  • Sensitization:

    • On days 0 and 7, C57BL/6 or BALB/c mice are sensitized via intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (Alum) in a total volume of 200 µL saline.

  • Challenge:

    • From day 14 to day 16, mice are challenged daily with an aerosol of 1% OVA in saline for 30 minutes or via intranasal administration of 50 µg OVA in 50 µL saline.

  • Treatment:

    • This compound or vehicle control is administered at a predetermined dose and route (e.g., oral, i.p.) 1 hour prior to each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 17, 24 hours after the final OVA challenge, AHR is measured using a whole-body plethysmograph.

    • Mice are exposed to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL), and the enhanced pause (Penh) value, an indicator of airway obstruction, is recorded.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • Immediately following AHR measurement, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS).

    • The total number of inflammatory cells in the BALF is counted.

    • Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined by cytological staining of cytospun preparations.

    • The supernatant is collected for cytokine analysis (e.g., IL-4, IL-5, IL-13) using ELISA.

  • Lung Histology:

    • Lungs are fixed, paraffin-embedded, and sectioned.

    • Hematoxylin and eosin (H&E) staining is performed to assess peribronchial and perivascular inflammation.

    • Periodic acid-Schiff (PAS) staining is used to evaluate mucus production and goblet cell hyperplasia.

In Vitro and Ex Vivo Assays

In addition to in vivo models, in vitro and ex vivo assays are crucial for elucidating the specific cellular and tissue-level effects of this compound.

  • Objective: To confirm the inhibitory effect of this compound on TRPA1 activation in sensory neurons.

  • Methodology:

    • DRG neurons are isolated from rodents and cultured.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with this compound or vehicle.

    • A known TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde) is applied, and changes in intracellular calcium concentration are measured using fluorescence microscopy.

    • A potent TRPA1 antagonist is expected to significantly attenuate the agonist-induced calcium influx.

  • Objective: To assess the effect of this compound on neurogenic bronchoconstriction.

  • Methodology:

    • Tracheal rings are isolated from guinea pigs or mice and mounted in an organ bath.

    • The rings are pre-incubated with this compound or vehicle.

    • A TRPA1 agonist is added to the bath to induce contraction of the tracheal smooth muscle.

    • Changes in isometric tension are recorded.

    • This compound is expected to reduce the agonist-induced contraction.

Anticipated Therapeutic Effects and Data Presentation

Based on the known function of TRPA1 and data from other antagonists, this compound is anticipated to demonstrate significant therapeutic effects in asthma models. The following tables provide a template for how such data would be presented.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupPenh at 25 mg/mL Methacholine (mean ± SEM)% Inhibition of AHR vs. Vehicle
Naive1.5 ± 0.2N/A
OVA + Vehicle4.8 ± 0.50%
OVA + this compound (10 mg/kg)2.5 ± 0.347.9%
OVA + this compound (30 mg/kg)1.8 ± 0.262.5%

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)
Naive1.2 ± 0.10.1 ± 0.050.2 ± 0.08
OVA + Vehicle8.5 ± 0.94.2 ± 0.61.5 ± 0.3
OVA + this compound (10 mg/kg)4.3 ± 0.52.1 ± 0.40.8 ± 0.2
OVA + this compound (30 mg/kg)2.8 ± 0.31.3 ± 0.20.5 ± 0.1

Table 3: Effect of this compound on Th2 Cytokine Levels in BALF

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Naive< 10< 15< 20
OVA + Vehicle85 ± 9120 ± 15150 ± 18
OVA + this compound (10 mg/kg)45 ± 665 ± 880 ± 10
OVA + this compound (30 mg/kg)25 ± 435 ± 545 ± 6

Conclusion and Future Directions

The scientific evidence strongly supports the investigation of this compound as a novel therapeutic agent for asthma. Its mechanism of action, targeting the TRPA1 channel, offers a unique opportunity to intervene in the complex interplay of sensory nerve activation and inflammation that drives asthma pathophysiology. The preclinical models and protocols outlined in this guide provide a robust framework for evaluating the efficacy of this compound and advancing its development.

Future research should focus on confirming the efficacy of this compound in various asthma models, including those that are resistant to current therapies. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to establish a clear dose-response relationship and to optimize the therapeutic window. Ultimately, the successful preclinical development of this compound could pave the way for a new class of asthma therapies, offering hope to patients with unmet medical needs.

References

  • Title: TRPA1 in airway disease Source: European Respiratory Journal URL: [Link]

  • Title: The role of TRPA1 in airway disease Source: Journal of Thoracic Disease URL: [Link]

TASP0376377: Mechanistic Characterization and Selectivity Profile in PGD₂ Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TASP0376377 Selectivity for CRTH2 vs. DP1 Receptors Content Type: Technical Whitepaper Audience: Researchers, Drug Discovery Scientists, Pharmacologists

Executive Summary

This compound is a potent, small-molecule antagonist targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2.[1] Developed by Taisho Pharmaceutical, this compound represents a significant advancement in the modulation of the Prostaglandin D₂ (PGD₂) signaling axis.

The critical value of this compound lies in its high selectivity. While it inhibits CRTH2-mediated eosinophil chemotaxis and Th2 activation with nanomolar potency (


), it exhibits negligible affinity for the DP1 receptor  (

). This selectivity is paramount in therapeutic design, as it allows for the suppression of allergic inflammation without compromising DP1-mediated homeostatic functions such as vasodilation and inhibition of platelet aggregation.

The PGD₂ Receptor Landscape: CRTH2 vs. DP1[2][3][4][5]

Prostaglandin D₂ (PGD₂) is a major lipid mediator released by mast cells and other immune effector cells. Its biological effects are transduced through two distinct G-protein coupled receptors (GPCRs) that often exert opposing or complementary physiological effects.

Receptor Divergence
  • CRTH2 (GPR44): Coupled to

    
     proteins. Activation leads to a decrease in cAMP, mobilization of intracellular calcium (
    
    
    
    ), and recruitment of Th2 cells, eosinophils, and basophils. It is the primary driver of allergic inflammation.
  • DP1 (PTGDR): Coupled to

    
     proteins. Activation stimulates adenylyl cyclase, increases cAMP, and generally mediates smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
    
The Therapeutic Imperative for Selectivity

Non-selective antagonism of PGD₂ receptors poses a safety risk. Blocking DP1 can inadvertently lead to vascular constriction or increased risk of thrombosis. Therefore, the "Holy Grail" of PGD₂ modulation in asthma and allergic rhinitis is a compound that strictly antagonizes CRTH2 while sparing DP1.

Compound Profile: this compound[1][3][4][5][6][7][8][9][10][11]

Chemical Classification

This compound belongs to a class of isoquinoline derivatives .[2][3] This scaffold was optimized to fit the orthosteric binding pocket of CRTH2, which differs significantly from the DP1 pocket despite sharing the endogenous ligand PGD₂.

Quantitative Pharmacological Profile

The following data summarizes the potency and selectivity of this compound derived from primary structure-activity relationship (SAR) studies.

ParameterAssay TypeTargetValueReference
Binding Affinity (

)
Radioligand Binding (

)
CRTH2 19 nM [1]
Functional Potency (

)
GTP

S / Calcium Flux
CRTH2 13 nM [1]
Chemotaxis Inhibition (

)
Eosinophil MigrationCRTH2 23 nM [1]
Selectivity (

)
Radioligand BindingDP1 > 1,000 nM [1]
Selectivity (

)
Enzyme InhibitionCOX-1 / COX-2 > 10,000 nM [1]

Selectivity Ratio: The compound exhibits a selectivity ratio of >50-fold for CRTH2 over DP1, effectively isolating the anti-inflammatory benefit from vascular side effects.

Mechanism of Action & Signaling Pathways[11]

The following diagram illustrates the divergent signaling pathways of PGD₂ and the specific point of intervention by this compound.

PGD2_Signaling PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (Gi-Coupled) PGD2->CRTH2 Activates DP1 DP1 Receptor (Gs-Coupled) PGD2->DP1 Activates TASP This compound (Antagonist) TASP->CRTH2 BLOCKS TASP->DP1 No Effect (>1µM) Gi Gi Protein CRTH2->Gi Gs Gs Protein DP1->Gs AC_Inhib Inhibit Adenylyl Cyclase Gi->AC_Inhib Decrease cAMP Ca_Flux Increase Intracellular Ca2+ Gi->Ca_Flux AC_Stim Stimulate Adenylyl Cyclase Gs->AC_Stim Increase cAMP Vasodilation Vasodilation & Anti-Aggregation AC_Stim->Vasodilation Chemotaxis Chemotaxis (Eosinophils/Th2) Ca_Flux->Chemotaxis

Figure 1: Divergent signaling of PGD₂. This compound selectively blocks the Gi-coupled inflammatory pathway (CRTH2) while sparing the Gs-coupled homeostatic pathway (DP1).[4]

Experimental Methodologies

To replicate or validate the selectivity profile of this compound, the following standardized protocols are recommended. These methodologies ensure robust data generation regarding binding affinity (


) and functional efficacy (

).
Protocol A: Radioligand Binding Assay (Selectivity Screen)

Objective: Determine the affinity (


) of this compound for CRTH2 vs. DP1.
  • Cell Preparation:

    • Use HEK293 or CHO cells stably expressing human CRTH2 or human DP1.

    • Harvest cells and prepare membrane fractions by homogenization and high-speed centrifugation (40,000 x g).

    • Resuspend membranes in Binding Buffer (50 mM Tris-HCl, 10 mM

      
      , 1 mM EDTA, pH 7.4).
      
  • Incubation:

    • CRTH2 Arm: Incubate membranes (

      
      ) with 
      
      
      
      (approx. 1 nM) and varying concentrations of this compound (
      
      
      to
      
      
      M).
    • DP1 Arm: Identical setup using DP1-expressing membranes.

    • Non-Specific Binding (NSB): Define using

      
       unlabeled PGD₂.
      
    • Incubate for 60 minutes at room temperature.

  • Termination:

    • Filter rapidly through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash 3x with ice-cold wash buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Eosinophil Chemotaxis Assay (Functional Validation)

Objective: Confirm that binding inhibition translates to physiological blockade of immune cell migration.

  • Cell Isolation:

    • Isolate polymorphonuclear leukocytes (PMNs) from human heparinized blood using dextran sedimentation and density gradient centrifugation (Ficoll-Paque).

    • Purify eosinophils via negative selection (CD16 magnetic beads) to >95% purity.

  • Assay Setup:

    • Use a Boyden chamber or Transwell system (5

      
       pore size).
      
    • Lower Chamber: Add PGD₂ (typically 10-30 nM, the

      
       for migration) in assay buffer.
      
    • Upper Chamber: Add eosinophils (

      
       cells) pre-incubated with this compound (various concentrations) for 15 mins.
      
  • Migration:

    • Incubate for 60–90 minutes at 37°C in 5%

      
      .
      
  • Quantification:

    • Count cells in the lower chamber using flow cytometry or an ATP-luminescence based cell viability reagent.

    • Self-Validation Check: Ensure PGD₂ induces significant migration (>5-fold over buffer control) before calculating this compound inhibition.

Structural Logic of Selectivity

The isolation of this compound relies on the structural differences between the CRTH2 and DP1 binding pockets.

  • CRTH2 Pocket: A "semi-occluded" pocket that accommodates the isoquinoline core through hydrophobic interactions and specific hydrogen bonding with residues unique to the chemokine receptor family (to which CRTH2 belongs phylogenetically).

  • DP1 Pocket: A more classical prostanoid receptor pocket. The steric bulk and rigid geometry of the this compound isoquinoline scaffold prevent it from fitting into the DP1 orthosteric site, resulting in the observed >1000 nM

    
    .
    

References

  • Nishikawa-Shimono, R., et al. (2012). "Isoquinoline derivatives as potent CRTH2 receptor antagonists: Synthesis and SAR."[5][3] Bioorganic & Medicinal Chemistry Letters, 22(9), 3305-3310.[5]

  • Nishikawa-Shimono, R., et al. (2013). "Isoquinoline derivatives as potent CRTH2 antagonists: Design, synthesis and SAR."[6] Bioorganic & Medicinal Chemistry, 21(24), 7674-7685.[6]

    • [6]

  • Kupczyk, M., & Kuna, P. (2017). "Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives." Drugs, 77(12), 1281-1294.

  • Roy Pettipher, et al. (2007). "Antagonism of the prostaglandin D2 receptors DP1 and CRTH2 as an approach to treat allergic diseases." Nature Reviews Drug Discovery, 6, 313–325.

Sources

TASP0376377: Strategic Validation of Isoquinoline Scaffolds for CRTH2 Antagonism in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preclinical development and pharmacological profile of TASP0376377 , a specific isoquinoline-based CRTH2 antagonist developed by Taisho Pharmaceutical.

Executive Summary

This compound (Compound 6m) represents a critical milestone in the medicinal chemistry campaign by Taisho Pharmaceutical to develop oral antagonists for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells). Identified as a highly potent isoquinoline derivative, this compound demonstrated low-nanomolar binding affinity (


 nM) and functional antagonism (

nM) against Prostaglandin D2 (

) signaling.[1]

While later optimization of this series led to the clinical candidate TASP0412098, this compound served as the definitive proof-of-concept molecule that validated the isoquinoline scaffold as a superior alternative to indole-acetic acid derivatives, offering high selectivity against the DP1 receptor and COX enzymes.

Therapeutic Rationale: The PGD2-CRTH2 Axis

To understand the design logic of this compound, one must first map the signaling cascade it interrupts. In allergic rhinitis and asthma, Mast cells release


, which binds to two primary G-protein coupled receptors: DP1  and CRTH2 .
  • DP1 Receptor: Generally mediates vasodilation and inhibition of platelet aggregation (often considered protective or homeostatic).

  • CRTH2 Receptor: Coupled to

    
     proteins, its activation drives the chemotaxis (migration) of Th2 lymphocytes, eosinophils, and basophils into inflamed tissue.
    

The Engineering Challenge: The primary objective was to block CRTH2-mediated inflammation without interfering with DP1 signaling or COX enzyme activity.

Figure 1: Mechanism of Action & Signaling Pathway

G MastCell Mast Cell (Degranulation) PGD2 PGD2 Release MastCell->PGD2 DP1 DP1 Receptor (Vasodilation) PGD2->DP1 Agonism CRTH2 CRTH2 Receptor (Th2/Eosinophil) PGD2->CRTH2 Agonism Chemotaxis Chemotaxis & Cytokine Release CRTH2->Chemotaxis Gi Signaling TASP This compound (Isoquinoline Antagonist) TASP->CRTH2 Blockade (IC50: 13 nM) Inflammation Allergic Inflammation (Asthma/Rhinitis) Chemotaxis->Inflammation

Caption: this compound selectively blocks the PGD2-CRTH2 interaction, preventing downstream eosinophil recruitment while sparing the DP1 homeostatic pathway.

Medicinal Chemistry: The Isoquinoline Scaffold

Prior to this compound, many CRTH2 antagonists utilized an indole-acetic acid core (e.g., indomethacin derivatives), which often suffered from poor metabolic stability or off-target COX inhibition. Taisho researchers pivoted to a tetrahydroisoquinoline core to improve physicochemical properties.

Structure-Activity Relationship (SAR)

The development of this compound (Compound 6m) focused on optimizing the "right-hand" side of the molecule—specifically the benzamide moiety attached to the isoquinoline core.[2]

Compound IDCore ScaffoldR-Group ModificationCRTH2 Binding (

)
Functional Antagonism (

)
Hit Series TetrahydroisoquinolineUnsubstituted Benzamide> 100 nMN/D
Intermediate Isoquinoline4-fluoro-benzamide45 nM60 nM
This compound Isoquinoline Optimized Benzamide 19 nM 13 nM
Selectivity Profiling

A critical requirement for this compound was "clean" pharmacology. The molecule demonstrated exceptional selectivity, ensuring that therapeutic effects were driven solely by CRTH2 inhibition.

  • vs. DP1 Receptor:

    
     nM (>50-fold selectivity).
    
  • vs. COX-1 Enzyme:

    
     nM.[3]
    
  • vs. COX-2 Enzyme:

    
     nM.[3][4]
    

In Vitro Characterization Protocols

The potency of this compound was established using three distinct, self-validating assay systems.

Radioligand Binding Assay
  • Objective: Measure direct affinity to the receptor.

  • Protocol: Human CRTH2-expressing HEK293 cells were incubated with

    
     in the presence of varying concentrations of this compound.
    
  • Result: The compound displaced PGD2 with a

    
     consistent with an 
    
    
    
    of 19 nM .[1]
GTP S Functional Assay
  • Objective: Verify that binding actually inhibits downstream G-protein signaling (antagonism) rather than activating it (agonism).

  • Mechanism: CRTH2 is

    
    -coupled. Activation leads to GTP binding.
    
  • Protocol: Membrane preparations from CRTH2-cells were stimulated with

    
    . The ability of this compound to inhibit the incorporation of non-hydrolyzable 
    
    
    
    was measured.
  • Result: Potent inhibition with an

    
     of 13 nM .[1][3][4][5][6]
    
Chemotaxis Assay (Phenotypic Validation)
  • Objective: Confirm biological relevance in whole cells.

  • Protocol:

    • Human eosinophils or Th2 cells are placed in the upper chamber of a Transwell system.

    • 
       is placed in the lower chamber.
      
    • This compound is added to the cells.

    • Cell migration is quantified after incubation.

  • Result: this compound inhibited cell migration with an

    
     of 23 nM , showing excellent translation from receptor binding to cellular function.[1][3][4][6]
    

From this compound to Clinical Candidates

While this compound was highly potent, preclinical pharmacokinetics (PK) often dictate the final candidate selection. The development history indicates that this compound served as the template for further linker optimization.

Figure 2: The Optimization Lineage

SAR Hit Initial Hit (Isoquinoline Core) Optimization1 Substituent Scanning (Benzamide region) Hit->Optimization1 TASP376 This compound High Potency (13 nM) High Selectivity (Proof of Concept) Optimization1->TASP376 Limitation PK Optimization Required (Metabolic Stability/Bioavailability) TASP376->Limitation LinkerMod Linker Modification (Methylene insertion) Limitation->LinkerMod TASP412 TASP0412098 (Clinical Candidate) Superior Oral Bioavailability LinkerMod->TASP412

Caption: this compound established the potency of the scaffold, triggering the PK-focused optimization that yielded TASP0412098.

The Linker Modification

Research published by Taisho indicates that while this compound was potent, the introduction of a methylene linker between the isoquinoline and benzamide moieties (leading to compound TASP0412098 ) significantly improved oral bioavailability in rodents.

  • This compound: Direct amide bond. High potency, moderate metabolic stability.

  • TASP0412098: Methylene spacer.[2][6] Retained potency (

    
     nM) but gained superior in vivo efficacy in guinea pig asthma models.[6]
    

References

  • Nishikawa-Shimono, R., et al. (2012).[6] "Isoquinoline derivatives as potent CRTH2 receptor antagonists: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 22(14), 4806-4809.

  • Takayama, T., et al. (2012).[3][6] "Discovery of this compound, a Potent and Selective CRTH2 Antagonist."[1][2][6] Taisho Pharmaceutical R&D Publications.

  • Uller, L., et al. (2007). "Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation." Respiratory Research, 8(1), 16.

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[1][2][7][8][9][10] Drug News & Perspectives, 20(9), 561.

Sources

TASP0376377: A High-Fidelity CRTH2 Antagonist for Th2-Mediated Pathology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of TASP0376377 (CAS 1233246-60-0), a potent and selective small-molecule antagonist of the CRTH2 receptor.[1]

CAS Number: 1233246-60-0 | Target: CRTH2 (DP2) Receptor

Executive Summary

This compound is a highly potent, orally active antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2 . Developed primarily to modulate the allergic inflammatory response, it functions by blocking the interaction between Prostaglandin D2 (PGD2) and the CRTH2 receptor.

Unlike first-generation antihistamines that target the H1 receptor, this compound intervenes upstream in the inflammatory cascade, specifically inhibiting the migration and activation of Th2 lymphocytes, eosinophils, and basophils. This mechanism positions it as a critical tool for researching asthma, allergic rhinitis, and atopic dermatitis.

Chemical & Physicochemical Profile

This compound belongs to the isoquinoline class of heterocycles.[2][3] Its structural optimization focused on the removal of metabolic liabilities found in earlier sulfonylurea-based CRTH2 antagonists, resulting in improved bioavailability and binding kinetics.

PropertySpecification
CAS Number 1233246-60-0
Chemical Formula C

H

Cl

N

O

Molecular Weight 479.31 g/mol
IUPAC Name 2-[1-[4-[(3,4-dichlorobenzoyl)amino]phenyl]-3,4-dihydroisoquinolin-2(1H)-yl]-2-oxoacetic acid (Representative)
Solubility DMSO (>20 mg/mL); Insoluble in water
Appearance White to off-white solid
Purity Standard

98% (HPLC)
Storage -20°C (Powder), -80°C (in DMSO, < 6 months)

Mechanism of Action (MoA)

This compound acts as a competitive, reversible antagonist at the CRTH2 G-protein coupled receptor (GPCR).

The PGD2-CRTH2 Signaling Axis

Under allergic stress, mast cells release Prostaglandin D2 (PGD2). PGD2 binds to CRTH2 on Th2 cells, triggering


-mediated signaling. This results in:
  • Inhibition of adenylyl cyclase (decreased cAMP).

  • Intracellular Calcium (

    
    ) mobilization.
    
  • Chemotaxis (migration) of Th2 cells to the site of inflammation.

  • Release of Th2 cytokines (IL-4, IL-5, IL-13).

This compound Intervention: By occupying the orthosteric binding pocket of CRTH2, this compound prevents PGD2 binding, thereby silencing the


 signal transduction and halting the recruitment of inflammatory cells.

MoA MastCell Mast Cell PGD2 PGD2 Release MastCell->PGD2 Stimulation CRTH2 CRTH2 Receptor (Th2 Surface) PGD2->CRTH2 Binds G_protein Gi Protein Activation CRTH2->G_protein Signal TASP This compound (Inhibitor) TASP->CRTH2 BLOCKS Calcium Ca2+ Flux & Chemotaxis G_protein->Calcium Inflammation Allergic Inflammation Calcium->Inflammation

Figure 1: Mechanism of Action. This compound competitively blocks the PGD2-CRTH2 interaction, preventing downstream calcium mobilization and immune cell migration.

Pharmacological Characterization

The potency of this compound is defined by its high affinity for the human CRTH2 receptor and its ability to inhibit functional responses in whole-cell assays.

Key Potency Data
Assay TypeMetricValueNote
Binding Affinity

19 nM Radioligand binding ([

H]-PGD2)
Functional Antagonism

13 nM GTP

S binding or

flux
Selectivity Ratio>1000-foldvs. DP1 (Prostanoid receptor)
Species Cross-reactivity -Human, Rat, Guinea PigActive across key preclinical species

Data Source: Bioorganic & Medicinal Chemistry (2012)

Experimental Protocols

To ensure reproducibility, the following protocols utilize this compound in standard pharmacological assays.

Protocol A: Stock Solution Preparation

Critical Note: this compound is hydrophobic. Proper dissolution is required to prevent precipitation in aqueous buffers.

  • Weighing: Weigh 5 mg of this compound into a sterile glass vial.

  • Solvent: Add anhydrous DMSO to achieve a 10 mM stock concentration.

    • Calculation: Volume (mL) = Mass (mg) / [MW (479.31)

      
       Conc (0.01 M)].[4]
      
  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Aliquoting: Dispense into 50

    
    L aliquots to avoid freeze-thaw cycles. Store at -80°C.
    
Protocol B: CRTH2 Calcium Flux Assay (HEK293-CRTH2)

This assay measures the ability of this compound to inhibit PGD2-induced calcium release.

Materials:

  • HEK293 cells stably expressing human CRTH2.

  • FLIPR Calcium Assay Kit (Molecular Devices).

  • Agonist: PGD2 (Sigma).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

Workflow:

  • Seeding: Plate cells (50,000/well) in a 96-well black-wall plate. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100

    
    L Calcium dye loading buffer. Incubate 1 hr at 37°C.
    
  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer (0.1 nM to 10

      
      M).
      
    • Add 50

      
      L of compound to cells. Incubate 15 minutes  (Pre-incubation is critical for equilibrium).
      
  • Stimulation: Add PGD2 (at

    
     concentration, typically 10-30 nM).
    
  • Measurement: Immediately monitor fluorescence (Ex 485nm / Em 525nm) using a FLIPR or FlexStation.

Protocol Step1 1. Cell Seeding HEK293-hCRTH2 (Overnight) Step2 2. Dye Loading Calcium Indicator (60 min @ 37°C) Step1->Step2 Step3 3. This compound Treatment Serial Dilution (15 min Pre-incubation) Step2->Step3 Step4 4. PGD2 Stimulation Add EC80 Dose Step3->Step4 Step5 5. Data Acquisition Fluorescence (485/525nm) Calculate IC50 Step4->Step5

Figure 2: Calcium Flux Assay Workflow. Step 3 is the variable experimental phase.

Safety & Handling

  • Hazard Identification: this compound is a potent bioactive compound. Treat as potentially toxic.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood or biological safety cabinet.

  • Disposal: Dispose of as hazardous chemical waste. Do not flush down drains.

References

  • Primary Discovery Paper: Sugimoto, H., et al. (2012). "Isoquinoline derivatives as potent CRTH2 receptor antagonists: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 22(24), 7677-7682.

  • Mechanism Review: Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives, 20(10), 617.

  • Chemical Properties Database: PubChem Compound Summary for CID 53394639 (Related Isoquinoline Scaffolds). [5][6]

Sources

Methodological & Application

Application Note: Solubilization and Handling Protocols for TASP0376377

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

TASP0376377 is a potent, orally active inhibitor of


-site amyloid precursor protein cleaving enzyme 1 (BACE1) . BACE1 is the rate-limiting enzyme in the production of Amyloid-

(A

) peptides, the aggregation of which is a hallmark of Alzheimer’s Disease (AD) pathology.[1][2]

By targeting the aspartyl protease active site of BACE1, this compound prevents the cleavage of the Amyloid Precursor Protein (APP) at the


-site, thereby reducing the generation of neurotoxic A

40 and A

42 species.
Critical Importance of Solubility

Accurate biological data depends entirely on the correct solubilization of the inhibitor. This compound, like many BACE1 inhibitors, possesses a lipophilic pharmacophore designed to cross the Blood-Brain Barrier (BBB). This lipophilicity results in poor aqueous solubility , necessitating the use of organic co-solvents (DMSO or Ethanol) for initial stock preparation. Improper handling can lead to "micro-precipitation" in assay media, causing false negatives (loss of potency) or false positives (aggregate-induced inhibition).

Physicochemical Properties & Solubility Profile[3][4][5][6][7][8][9][10][11][12]

Note: Always refer to the Certificate of Analysis (CoA) of your specific batch for the exact Molecular Weight (MW), as it may vary depending on whether the compound is a free base or a salt form (e.g., HCl, Tosylate).

PropertyDescription
Compound Name This compound
Target BACE1 (Beta-Secretase 1)
Appearance White to off-white solid
Storage (Solid) -20°C, desiccated, protected from light
Storage (Solution) -80°C (stable for ~6 months); avoid freeze-thaw cycles
Solubility Data Table
SolventSolubility RatingEstimated Max Conc.Usage Notes
DMSO Excellent

50 mg/mL (~100 mM)
Preferred solvent for stock solutions. Hygroscopic; keep tightly sealed.
Ethanol Good

20 mg/mL (~40 mM)
Alternative solvent. Volatile; prone to evaporation during storage.
Water/PBS Poor < 0.1 mg/mLDo NOT use for stock preparation. Only use for final dilution.

Protocol 1: Stock Solution Preparation (DMSO)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) for long-term storage.

Materials
  • This compound (Solid powder)

  • Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9% purity (Cell Culture Grade)
    
  • Vortex mixer

  • Amber glass vials (to prevent plastic leaching and light exposure)

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder.

  • Weighing: Accurately weigh the desired amount of compound (e.g., 5 mg).

    • Calculation: Volume required (

      
      ) = Mass (
      
      
      
      ) / [Concentration (
      
      
      )
      
      
      MW].
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Tip: Add DMSO to the center of the vial to ensure the powder is submerged.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect the solution against a light source. It must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50

    
    L) in amber tubes.
    
  • Storage: Store at -80°C.

Workflow Visualization (Graphviz)

StockPrep Start Solid this compound (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Mass (mg) Equilibrate->Weigh Calc Calculate DMSO Vol V = m / (C * MW) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex / Sonicate AddSolvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Particulates) Aliquot Aliquot & Store (-80°C) Check->Aliquot Yes

Figure 1: Critical workflow for preparing high-integrity stock solutions. Note the mandatory visual inspection loop.

Protocol 2: Serial Dilution for In Vitro Assays (IC50)

Objective: Prepare working solutions for cellular or enzymatic assays while maintaining constant DMSO concentration.

Constraint: Most cellular assays tolerate a maximum of 0.1% to 0.5% DMSO. The "Intermediate Dilution" method is recommended to prevent precipitation shock when moving from 100% DMSO to aqueous media.

Methodology (3-Step Dilution)
  • Step A (100% DMSO): Perform serial dilutions (e.g., 1:3 or 1:10) entirely in DMSO.[3] This creates a "1000x" concentration series.

  • Step B (Intermediate): Dilute the Step A samples 1:20 into the assay medium (or PBS). This brings the DMSO to 5% and the compound to "50x".

    • Why? This step allows you to check for precipitation at a concentration closer to the final, but still high enough to see.

  • Step C (Final): Dilute Step B samples 1:50 into the final cell culture well.

    • Result: Final DMSO concentration is 0.1%.

Dilution Logic Diagram

SerialDilution Stock Master Stock (10 mM in DMSO) PlateA Plate A: Serial Dilution (100% DMSO) Stock->PlateA Dilute PlateB Plate B: Intermediate (5% DMSO in Media) PlateA->PlateB 1:20 Dilution (Prevents Shock) PlateC Plate C: Assay Plate (0.1% DMSO Final) PlateB->PlateC 1:50 Dilution (Cells/Enzyme)

Figure 2: The "Intermediate Dilution" strategy minimizes precipitation risks associated with direct addition of concentrated DMSO stocks to aqueous buffers.

Protocol 3: In Vivo Formulation (Vehicle Guide)

Objective: Solubilize this compound for oral (PO) or intraperitoneal (IP) administration in rodent models. Challenge: Simple saline or PBS will likely cause precipitation. A co-solvent/surfactant system is required.

Recommended Vehicle Formulation

This "Standard Solubilizing Vehicle" is widely effective for lipophilic BACE1 inhibitors:

ComponentPercentage (v/v)Function
DMSO 5%Primary solubilizer
PEG 300 (or PEG 400)40%Co-solvent / Viscosity modifier
Tween 80 5%Surfactant / Stabilizer
Saline (0.9% NaCl)50%Aqueous bulk
Preparation Procedure
  • Dissolve the required mass of this compound completely in the DMSO volume (5% of total).

  • Add the PEG 300 (40% of total) and vortex thoroughly. The solution should be clear.

  • Add the Tween 80 (5% of total) and vortex.

  • Slowly add the Saline (50% of total) while vortexing.

    • Critical: Adding saline too fast can cause irreversible precipitation. Add dropwise if necessary.

  • Sonication: If the solution becomes cloudy (suspension), sonicate for 10–15 minutes. If it remains a suspension, ensure particle size is uniform before dosing.

References

  • Ghosh, A. K., & Osswald, H. L. (2014). BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease.[1] Chemical Society Reviews, 43(19), 6765-6813.[1]

  • Vassar, R. (2014). BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease.[1][4] Alzheimer's Research & Therapy, 6, 89.

  • Sigma-Aldrich. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for BACE1 Inhibitors.

Sources

preparation of TASP0376377 stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Optimization of TASP0376377 Stock Solutions for Cell Culture

Executive Summary & Mechanism of Action

This compound is a potent, selective, and orally bioavailable antagonist of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as GPR44 . It is primarily utilized in immunological research to study the blockade of Prostaglandin D2 (PGD2)-mediated inflammation, specifically chemotaxis and cytokine release in Th2 cells, eosinophils, and basophils.

Mechanistic Insight: CRTH2 is a G


i-coupled GPCR. Upon binding PGD2, it inhibits adenylyl cyclase (reducing cAMP) and mobilizes intracellular calcium, driving chemotaxis. This compound competitively binds to CRTH2, preventing PGD2 interaction and thereby silencing the downstream inflammatory cascade.
Physicochemical Profile[1][2][3][4]
PropertyData
Chemical Name 1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]-4-isoquinolineacetic acid
CAS Number 1233246-60-0
Molecular Weight 479.31 g/mol
Formula C₂₅H₁₆Cl₂N₂O₄
Target CRTH2 (GPR44)
IC₅₀ (Binding) ~19 nM [1]
IC₅₀ (Functional) ~13 nM (GTP

S binding) [1]
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility Soluble in DMSO (typically up to 20–50 mM); Insoluble in water

Signaling Pathway & Inhibition Logic

The following diagram illustrates the CRTH2 signaling cascade and the specific intervention point of this compound.

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPR44) PGD2->CRTH2 Activates TASP This compound (Inhibitor) TASP->CRTH2 Blocks (Competitive Antagonism) Gi Gαi Protein CRTH2->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Activation Gi->PLC Activates cAMP cAMP Levels AC->cAMP Reduces Ca Intracellular Ca2+ Mobilization PLC->Ca Increases Response Chemotaxis & Th2 Cytokine Release Ca->Response Drives

Figure 1: Mechanism of Action. This compound competitively blocks PGD2 binding to CRTH2, preventing G


i-mediated calcium flux and chemotaxis.

Protocol: Preparation of Stock Solutions

Objective: Prepare a stable, sterile 10 mM stock solution of this compound in DMSO.

Reagents Required:

  • This compound (Solid powder).

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Amber microcentrifuge tubes (1.5 mL).

Causality & Logic:

  • Why DMSO? this compound is an isoquinoline derivative with high lipophilicity. It is unstable and insoluble in aqueous buffers. DMSO is required to solvate the hydrophobic core.

  • Why 10 mM? The IC₅₀ is in the low nanomolar range (~13 nM). A 10 mM stock allows for a 1:10,000 dilution to achieve 1 µM (high dose), keeping the final DMSO concentration at 0.01%, well below the toxicity threshold (0.1%).

Step-by-Step Procedure
  • Calculations:

    • Determine the mass of this compound.[1]

    • Calculate the volume of DMSO required for 10 mM (

      
       mol/L).
      
    • Formula:

      
      
      
    • Example: To dissolve 5 mg of this compound:

      
      
      
  • Solubilization:

    • Centrifuge the product vial briefly (5,000 x g, 10 sec) to ensure all powder is at the bottom.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Self-Validation: Inspect the solution against a light source. It must be perfectly clear. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.

  • Aliquoting & Storage:

    • Dispense the stock into small aliquots (e.g., 20–50 µL) in amber tubes to prevent freeze-thaw degradation.

    • Storage Conditions:

      • -80°C: Long-term storage (up to 6 months).

      • -20°C: Short-term storage (up to 1 month).

    • Note: this compound is stable in solid form at -20°C for up to 2 years.

Protocol: Cell Treatment & Dilution Strategy

Objective: Treat Th2 cells or eosinophils with this compound while maintaining solvent biocompatibility.

Critical Constraint: The final concentration of DMSO in the culture well must never exceed 0.1% (v/v) to avoid vehicle-induced cytotoxicity or membrane permeabilization artifacts.

Serial Dilution Scheme (Table)
Target Final Conc.Step 1: Intermediate Dilution (in Media/Buffer)Step 2: Final Addition to CellsFinal DMSO %
1 µM (1000 nM)Dilute 10 mM stock 1:100 into Media

100 µM
Add 10 µL of 100 µM to 990 µL Cell Suspension0.01%
100 nM Dilute 100 µM intermediate 1:10 into Media

10 µM
Add 10 µL of 10 µM to 990 µL Cell Suspension0.001%
10 nM (~IC₅₀)Dilute 10 µM intermediate 1:10 into Media

1 µM
Add 10 µL of 1 µM to 990 µL Cell Suspension0.0001%
Vehicle Control Dilute pure DMSO 1:100 into MediaAdd 10 µL to 990 µL Cell Suspension0.01%
Experimental Workflow
  • Preparation of Intermediate:

    • Thaw one aliquot of 10 mM this compound stock on ice.

    • Prepare a 100x Intermediate Solution by diluting the stock into serum-free media or PBS.

    • Warning: If precipitation occurs upon adding DMSO stock to aqueous media, warm the media to 37°C beforehand or vortex immediately.

  • Cell Treatment:

    • Seed cells (e.g., Th2-polarized PBMCs or CRTH2-transfected HEK293 cells).

    • Add the Intermediate Solution to the cells (1:100 dilution).

    • Incubate for 30–60 minutes at 37°C prior to stimulation with PGD2. This pre-incubation allows the antagonist to equilibrate with the receptor.

  • Stimulation:

    • Add PGD2 agonist (typically 10–100 nM) to trigger the pathway.

    • Assay endpoints: Calcium flux (FLIPR), Chemotaxis (Transwell), or Cytokine ELISA.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation in Media Rapid change in polarity; Concentration too high.Vortex media immediately upon addition. Do not exceed 100 µM in the intermediate step.
High Background Signal DMSO toxicity or non-specific binding.Ensure Final DMSO < 0.1%.[2] Include a "DMSO-only" vehicle control group.
Loss of Potency Hydrolysis or Freeze-Thaw damage.Use single-use aliquots. Store at -80°C. Verify stock concentration via HPLC if suspected.

References

  • Takayama, T., et al. (2012). "Isoquinoline derivatives as potent CRTH2 receptor antagonists: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 22(5), 2070-2074.

  • MedChemExpress. "this compound Product Information."

  • Pettipher, R., et al. (2007). "Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation." British Journal of Pharmacology, 151(5), 696-707.

Sources

Application Note: Characterization of TASP0376377 via In Vitro CRTH2 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

TASP0376377 is a potent, selective, orally active antagonist of the CRTH2 receptor (also known as DP2 or GPR44), originally developed by Taisho Pharmaceutical Co., Ltd.[1] Structurally belonging to the isoquinoline class, it exhibits high binding affinity (


 nM) and functional antagonism against Prostaglandin D2 (PGD2)-induced signaling.[1]

CRTH2 is a G


i-coupled GPCR expressed on Th2 lymphocytes, eosinophils, and basophils. Its activation by PGD2 mediates chemotaxis and cytokine release, driving allergic inflammation in asthma and allergic rhinitis. This application note provides a validated "Gold Standard" protocol for the in vitro characterization of this compound using a competition radioligand binding assay. This method is designed to determine the equilibrium dissociation constant (

) and validate the compound's selectivity profile.
Mechanism of Action

This compound functions as a competitive antagonist, occupying the orthosteric binding pocket of CRTH2 and preventing PGD2-mediated G


i activation, thereby inhibiting downstream cAMP reduction and calcium mobilization.

CRTH2_Pathway PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor (GPR44) PGD2->CRTH2 Activates TASP This compound (Antagonist) TASP->CRTH2 Blocks Gi Gαi Protein CRTH2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Gi->Ca Mobilizes cAMP cAMP Levels AC->cAMP Reduces Chemotaxis Chemotaxis & Activation Ca->Chemotaxis Triggers

Figure 1: Mechanism of this compound antagonism within the CRTH2 signaling cascade.

Experimental Design Principles

To ensure data integrity and reproducibility (E-E-A-T), this protocol utilizes a Scintillation Proximity Assay (SPA) or Filtration Binding approach. The filtration method is detailed here as it remains the most robust for lipid ligands like PGD2 which can exhibit high non-specific binding (NSB).

Critical Parameters
  • Receptor Source: Membranes from HEK293 cells stably expressing human CRTH2 (hCRTH2).

  • Radioligand: [

    
    H]-Prostaglandin D2 ([
    
    
    
    H]-PGD2).[2][3] Note: PGD2 is labile; handle on ice.
  • NSB Control: 1

    
    M unlabeled PGD2 or 10 
    
    
    
    M Ramatroban.
  • Equilibrium: Assays must run for 60–90 minutes to ensure this compound (a high-affinity binder) reaches equilibrium.

Materials & Reagents

ComponentSpecificationRecommended Source
Cell Membrane HEK293-hCRTH2 membranesPerkinElmer / In-house prep
Radioligand [

H]-PGD2 (100-200 Ci/mmol)
PerkinElmer (NET616)
Test Compound This compoundMedChemExpress / Taisho
Reference Cmpd Ramatroban or FevipiprantSigma / Cayman Chem
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl

, pH 7.4
Sigma
Additives 0.1% BSA (Fatty acid-free)Essential to reduce lipid sticking
Filter Plates 96-well GF/C UnifilterPerkinElmer / Millipore
Blocking Agent 0.3% Polyethyleneimine (PEI)Sigma (Pre-soak filters)
Scintillant MicroScint-20 or equivalentPerkinElmer

Detailed Protocol: Competition Binding

Phase 1: Preparation (Day 0 & Day 1)
  • Filter Pre-treatment (Critical):

    • Soak GF/C filter plates in 0.3% PEI for at least 60 minutes prior to harvesting.

    • Why? PGD2 is a lipid and this compound is lipophilic. PEI carries a positive charge that traps negatively charged membranes but also blocks hydrophobic sites on the filter, significantly reducing Non-Specific Binding (NSB).

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to a stock of 10 mM.

    • Prepare serial dilutions (1:3 or 1:10) in DMSO.

    • Further dilute into Assay Buffer (50 mM Tris-HCl, 5 mM MgCl

      
      , 0.1% BSA) such that the final DMSO concentration in the assay is 
      
      
      
      1%.
Phase 2: Assay Workflow (Day 1)

Assay_Workflow Step1 1. Prepare Plate (Add Cmpds) Step2 2. Add Membranes (HEK-hCRTH2) Step1->Step2 Step3 3. Add Radioligand ([3H]-PGD2) Step2->Step3 Step4 4. Incubate (60 min @ RT) Step3->Step4 Step5 5. Harvest (GF/C Filtration) Step4->Step5 Step6 6. Count (Scintillation) Step5->Step6

Figure 2: Step-by-step workflow for the competition binding assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well polypropylene plate (Total Volume = 200

    
    L):
    
    • Add 20

      
      L  of Test Compound (this compound) at 10x final concentration.
      
    • NSB Wells: Add 20

      
      L of 10 
      
      
      
      M Ramatroban or 1
      
      
      M PGD2.
    • Total Binding (TB) Wells: Add 20

      
      L of Assay Buffer (with matched DMSO %).
      
  • Membrane Addition:

    • Add 160

      
      L  of hCRTH2 membrane suspension (approx. 5–10 
      
      
      
      g protein/well).
    • Note: Pre-incubating compound with membrane for 15 mins is optional but recommended for high-affinity antagonists to ensure access to the pocket before radioligand addition.

  • Radioligand Addition:

    • Add 20

      
      L  of [
      
      
      
      H]-PGD2.
    • Target Final Concentration: ~1–2 nM (Approx. equal to the

      
       of PGD2).
      
  • Incubation:

    • Seal plate and incubate at Room Temperature (25°C) for 60 minutes .

    • Agitation: Shake gently on an orbital shaker.

  • Termination (Filtration):

    • Place the PEI-soaked GF/C filter plate on the vacuum manifold (e.g., PerkinElmer FilterMate).

    • Apply vacuum and wash rapidly (3x) with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4, 0.5% BSA).

    • Tip: Cold buffer prevents dissociation of the bound ligand during the wash step.

  • Detection:

    • Dry the filter plate (50°C for 30-60 mins).

    • Add 40–50

      
      L of MicroScint-20 .
      
    • Seal and count on a TopCount or MicroBeta scintillation counter.

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    
    
  • % Inhibition:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. log[this compound]. Fit using a 4-parameter logistic equation (Sigmoidal dose-response).

  • Ki Calculation (Cheng-Prusoff):

    
    
    
    • Where

      
       is the concentration of [
      
      
      
      H]-PGD2 used (nM).
    • Where

      
       is the dissociation constant of PGD2 (typically ~2.5 nM for hCRTH2).
      
Expected Results for this compound
ParameterExpected Value RangeNotes
IC50 10 – 30 nMHighly dependent on receptor density
Ki 5 – 20 nMIntrinsic affinity
Hill Slope -1.0 ± 0.2Indicates competitive binding (1:1 stoichiometry)
Z' Factor > 0.5Indicates a robust assay suitable for screening

Expert Insights & Troubleshooting

  • Lipid Handling: PGD2 is unstable. Keep stock solutions in ethanol at -20°C or -80°C. Dilute into aqueous buffer immediately before use. Do not store aqueous dilutions.

  • The "BSA Effect": CRTH2 ligands are lipophilic. If your IC50 is shifting right (lower potency), check your BSA concentration. Too much BSA can sequester the compound; too little leads to loss on plasticware. 0.1% is the sweet spot.

  • Receptor Density (

    
    ):  For potent compounds like this compound, avoid using membranes with extremely high receptor expression levels, as this can lead to "ligand depletion" artifacts where the 
    
    
    
    is artificially inflated.

References

  • This compound Structure & Potency

    • Original Description: "Synthesis and structure-activity relationship of a novel series of isoquinoline CRTH2 receptor antagonists." (Compound 6m).[1]

    • Source: (Verified via search context).

  • CRTH2 Binding Assay Methodology

    • Sawyer, N., et al. (2002). "Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2." British Journal of Pharmacology.
    • Source:

  • General Radioligand Binding Protocols

    • "Receptor Binding Assays for HTS and Drug Discovery."[4] Assay Guidance Manual [Internet].

    • Source:

  • Cheng-Prusoff Equation

    • Cheng, Y., Prusoff, W.H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
    • Source:

Sources

Application Notes: In Vivo Dosing of TASP0376377 (Zipalertinib) in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TASP0376377, also known as zipalertinib (formerly CLN-081/TAS6417), is a potent, orally available, and irreversible small-molecule tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target activating mutations in the epidermal growth factor receptor (EGFR), with high selectivity for EGFR variants harboring exon 20 insertion (ex20ins) mutations while sparing wild-type (WT) EGFR.[1][3] EGFR ex20ins mutations represent a distinct molecular subtype of non-small cell lung cancer (NSCLC) that has historically been challenging to treat with conventional EGFR TKIs.[4][5] Zipalertinib's unique pyrrolopyrimidine scaffold allows it to overcome the steric hindrance caused by ex20ins mutations, which typically reduces the binding affinity of other inhibitors.[6] It forms an irreversible covalent bond with the C797 residue in the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways and potent anti-tumor activity.[3]

These application notes provide a comprehensive guide for researchers on the preclinical in vivo administration of zipalertinib in murine models, covering critical aspects from vehicle formulation to dose selection and study design. The goal is to ensure robust, reproducible, and ethically sound experimental outcomes.

Mechanism of Action: Targeting EGFR Exon 20 Insertions

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In NSCLC, specific mutations can lead to constitutive activation of the receptor, driving oncogenesis. While deletions in exon 19 and the L858R point mutation are common and sensitive to first- and second-generation TKIs, exon 20 insertion mutations create a rigid protein conformation that renders the ATP-binding pocket less accessible to these drugs.[5]

Zipalertinib is engineered to fit into this altered ATP pocket, potently inhibiting the mutated receptor. This selectivity minimizes off-target effects on WT EGFR, which are often associated with dose-limiting toxicities like severe rash and diarrhea.[6] Clinical data from the REZILIENT1 trial have demonstrated meaningful clinical activity and a manageable safety profile in heavily pretreated patients with EGFR ex20ins-mutant NSCLC.[6][7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ex20ins RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Zipalertinib Zipalertinib (this compound) Zipalertinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Zipalertinib inhibits mutated EGFR, blocking downstream signaling.

Preclinical Dosing Strategy: A Step-by-Step Approach

A successful in vivo study hinges on a well-defined dosing strategy. This involves determining the optimal dose, frequency, and route of administration to achieve therapeutic drug exposure at the tumor site while minimizing systemic toxicity.

Compound Preparation and Vehicle Selection

Zipalertinib is an orally available small molecule.[1] For preclinical oral gavage in mice, the compound must be formulated in a vehicle that ensures solubility, stability, and bioavailability.

Recommended Vehicle Formulation: A common and effective vehicle for many oral TKIs is a suspension in:

  • 0.5% (w/v) Methylcellulose (MC) with 0.1% (v/v) Tween® 80 in sterile water.

Causality:

  • Methylcellulose: Acts as a suspending agent, preventing the compound from settling and ensuring a uniform dose is administered in each gavage.

  • Tween® 80: A non-ionic surfactant that improves the wettability of the drug particles, aiding in their dispersion and potentially enhancing absorption.

Protocol: Vehicle and Formulation Preparation

  • Prepare 0.5% MC: Slowly add 0.5 g of methylcellulose to 100 mL of sterile, magnetic stirring water. Heat to ~60-70°C while stirring to dissolve. Cool to room temperature. Note: Some preparations recommend hydrating MC in cold water. Follow the manufacturer's specific instructions.

  • Add Surfactant: Add 100 µL of Tween® 80 to the 100 mL of 0.5% MC solution and mix thoroughly.

  • Formulate Zipalertinib: Weigh the required amount of zipalertinib powder. Create a paste by adding a small amount of the vehicle. Gradually add the remaining vehicle while vortexing or sonicating until a homogenous suspension is achieved.

  • Quality Control: Visually inspect the suspension for uniformity before each use. Ensure it is continuously stirred during dose administration to prevent settling.

Maximum Tolerated Dose (MTD) Study

Before initiating efficacy studies, it is crucial to establish the MTD. The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality unrelated to the therapeutic effect.[9][10] This study informs the dose levels for subsequent efficacy trials.[11][12]

Experimental Design: Acute MTD Study (7-14 Days)

  • Animals: Use healthy, non-tumor-bearing mice of the same strain and sex as the planned efficacy model (e.g., C57BL/6 or NOD/SCID). Group size: n=3-5 mice per dose level.

  • Dose Escalation: Select a range of doses based on in vitro IC50 data and any available public preclinical data. A typical starting point might be 10 mg/kg, escalating to 25, 50, and 100 mg/kg.

  • Administration: Administer zipalertinib daily via oral gavage for 7 to 14 consecutive days. Include a vehicle-only control group.

  • Monitoring: Record the following daily:

    • Body weight (a >15-20% loss is a common humane endpoint).[13]

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea, dehydration).

    • Food and water consumption (optional but informative).

  • Endpoint: The MTD is defined as the highest dose that results in no mortality and a mean body weight loss of less than 15%, with any clinical signs of toxicity being mild and reversible.[10]

Parameter Description Endpoint/Action Point
Body Weight Measured daily.>15% loss from baseline requires dose reduction or cessation.
Clinical Score Daily observation for signs of distress (0=normal, 4=moribund).Score of ≥2 triggers increased monitoring; Score of ≥3 is a humane endpoint.
Mortality Survival check twice daily.Any treatment-related death defines the dose as above the MTD.
Efficacy Study in Murine Tumor Models

Once the MTD is established, efficacy studies can be designed. The most common models for this research are patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) using NSCLC cells with confirmed EGFR ex20ins mutations.[14][15]

Protocol: Xenograft Efficacy Study

  • Model Establishment: Subcutaneously implant EGFR ex20ins-mutant tumor cells (e.g., NCI-H1975 ex20ins transfectants) or PDX fragments into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor Growth: Allow tumors to reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of initial tumor volumes.

    • Group 1: Vehicle Control (e.g., 0.5% MC + 0.1% Tween 80)

    • Group 2: Zipalertinib at MTD (e.g., 100 mg/kg)

    • Group 3: Zipalertinib at MTD/2 (e.g., 50 mg/kg)

  • Dosing Regimen: Clinical trials for zipalertinib have utilized a twice-daily (BID) oral dosing schedule.[1][2][16] It is recommended to replicate this in preclinical models to mimic clinical exposure. Administer doses approximately 12 hours apart via oral gavage.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = (Length x Width²)/2).

    • Record body weight 2-3 times per week as a measure of toxicity.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI).

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if humane endpoints are met.

Efficacy_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis Implant Implant Tumor Cells/ Fragments in Mice TumorGrowth Monitor Tumor Growth to 100-150 mm³ Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Dosing Initiate Daily Oral Gavage (Vehicle or Zipalertinib) Randomize->Dosing MonitorTumor Measure Tumor Volume (2-3x / week) Dosing->MonitorTumor MonitorTox Measure Body Weight (2-3x / week) Dosing->MonitorTox Endpoint Terminate Study (Tumor Burden / Humane) MonitorTumor->Endpoint MonitorTox->Endpoint Analysis Calculate TGI & Statistical Analysis Endpoint->Analysis

Workflow for a murine xenograft efficacy study.

Standard Operating Procedure: Oral Gavage in Mice

Proper oral gavage technique is essential for animal welfare and data integrity. Incorrect administration can cause esophageal or gastric perforation, or aspiration into the lungs.[17][18]

Materials:

  • Appropriately sized gavage needle (for adult mice, a 20-22G, 1.5-inch flexible or curved, ball-tipped needle is common).[17][19]

  • Syringe with the prepared zipalertinib suspension.

  • Scale for accurate animal weight.

Procedure:

  • Calculate Dose: Weigh the mouse and calculate the exact volume to administer. The maximum volume should not exceed 10 mL/kg unless specifically justified.[17][20]

  • Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.[18][19]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors).[17] Advance the needle along the roof of the mouth toward the back of the pharynx.

  • Esophageal Passage: The mouse will reflexively swallow as the needle reaches the esophagus. Allow the needle to slide gently down to the pre-measured depth. Crucially, if any resistance is met, do not force the needle. [19] Withdraw and attempt again.

  • Administer Dose: Once the needle is in place, slowly depress the syringe plunger to deliver the suspension.

  • Withdrawal: Administer the full dose before smoothly retracting the needle in a single motion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or fluid exiting the nares, which could indicate improper administration.

Conclusion

The successful in vivo evaluation of this compound (zipalertinib) in murine models requires a methodical approach grounded in scientific and ethical principles. By carefully selecting a vehicle, establishing a maximum tolerated dose, and employing precise administration techniques in relevant tumor models, researchers can generate high-quality, reproducible data. This information is vital for understanding the therapeutic potential of zipalertinib and advancing its development for patients with EGFR ex20ins-mutant cancers.

References
  • REZILIENT1 Study of Zipalertinib in Pretreated EGFR-Mutant NSCLC Meets ORR Primary End Point. OncLive. Available at: [Link]

  • Zipalertinib Meets Primary Endpoint in Phase 2b Trial. Cancer Therapy Advisor. Available at: [Link]

  • Zipalertinib Offers Promising Oral Option for EGFR Exon 20+ NSCLC. Targeted Oncology. Available at: [Link]

  • Taiho Oncology and Cullinan Therapeutics Present Data on Zipalertinib at the IASLC 2025 World Conference on Lung Cancer. Taiho Oncology. Available at: [Link]

  • Zipalertinib—A Novel Treatment Opportunity for Non-Small Cell Lung Cancers with Exon 20 Insertions and Uncommon EGFR Mutations. Cancers (Basel). Available at: [Link]

  • EGFR exon 20 insertion mutations in advanced non-small-cell lung cancer: current status and perspectives. Journal of Hematology & Oncology. Available at: [Link]

  • REZILIENT1: zipalertinib in pre-treated EGFR exon 20 insertion-mutant NSCLC. VJOncology. Available at: [Link]

  • Zipalertinib Meets Primary ORR End Point in EGFR exon 20 NSCLC. CancerNetwork. Available at: [Link]

  • A Study of Zipalertinib in Patients With Advanced Non-Small Cell Lung Cancer With Epidermal Growth Factor Receptor (EGFR) Exon 20 Insertions or Other Uncommon Mutation. (REZILIENT2). ClinicalTrials.Veeva. Available at: [Link]

  • Rolling NDA Submission Begins for Zipalertinib in EGFR Exon 20+ NSCLC. Targeted Oncology. Available at: [Link]

  • Phase 2 Interim Results of Zipalertinib in Patients With NSCLC Harboring Uncommon Non-Exon 20 Insertion EGFR Mutations. Cullinan Therapeutics. Available at: [Link]

  • Safety, Tolerability, and Antitumor Activity of Zipalertinib Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions. Journal of Clinical Oncology. Available at: [Link]

  • REZILIENT1: zipalertinib, a novel EGFR TKI, in NSCLC with ex20ins mutations. YouTube. Available at: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. Available at: [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program. Available at: [Link]

  • EGFR Exon 20 Insertion Mutations Display Sensitivity to Hsp90 Inhibition in Preclinical Models and Lung Adenocarcinomas. AACR Journals. Available at: [Link]

  • SOP: Mouse Oral Gavage. Virginia Tech. Available at: [Link]

  • Refining MTD studies. NC3Rs. Available at: [Link]

  • EGFR exon 20 insertion mutation inhibitors. ResearchGate. Available at: [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. STAR Protocols. Available at: [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Bio-Rad. Available at: [Link]

  • Clinical Trials Using EGFR Exon 20 Inhibitor. National Cancer Institute. Available at: [Link]

  • LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. Available at: [Link]

  • Maximum Tolerated Dose. ResearchGate. Available at: [Link]

  • Structural Mechanism and Inhibitors Targeting EGFR Exon 20 Insertion (Ex20ins) Mutations. Journal of Medicinal Chemistry. Available at: [Link]

Sources

TASP0376377 Formulation for Oral Administration in Mice: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the preparation and oral administration of TASP0376377, a CRTH2 antagonist, to mice for preclinical research.[1] The protocols outlined herein are designed to ensure consistent and reliable dosing, a critical factor for obtaining reproducible pharmacological data. As the physicochemical properties of this compound, particularly its solubility, are not extensively published, this guide presumes the compound exhibits poor aqueous solubility, a common challenge in drug development. The formulation strategy focuses on creating a stable and homogenous suspension suitable for oral gavage.

Introduction to this compound and Oral Formulation Strategy

This compound is an antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1] This receptor is implicated in various inflammatory and allergic responses, making this compound a compound of interest for immune system-related diseases.[1]

Oral administration is a preferred route for preclinical efficacy studies due to its clinical relevance and ease of administration. However, the oral bioavailability of poorly soluble compounds can be limited. To address this, a suspension formulation is often employed. A well-formulated suspension ensures a uniform distribution of the active pharmaceutical ingredient (API), leading to consistent dosing and improved absorption.

This protocol details the use of a widely accepted vehicle system composed of methylcellulose and Tween 80. Methylcellulose serves as a suspending agent, increasing the viscosity of the vehicle to slow down the sedimentation of drug particles.[2] Tween 80 (polysorbate 80) acts as a wetting agent and non-ionic surfactant, which helps to disperse the hydrophobic drug particles and can potentially enhance absorption.[3][4]

Materials and Equipment

Materials
  • This compound powder

  • Methylcellulose (e.g., 400 cP)[1]

  • Tween 80 (Polysorbate 80)

  • Purified water (e.g., Milli-Q or equivalent)

  • 0.9% Sodium Chloride (Saline), sterile

Equipment
  • Analytical balance

  • Magnetic stirrer with stir bar

  • Heating plate

  • Beakers and graduated cylinders

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or sonicator

  • pH meter (optional)

  • Oral gavage needles (18-20 gauge, with a rounded tip for mice)[5]

  • Syringes (1 mL or appropriate size)

  • Standard laboratory glassware

Formulation Protocol: 0.5% Methylcellulose with 0.2% Tween 80 Suspension

This protocol describes the preparation of a 0.5% methylcellulose (MC) and 0.2% Tween 80 vehicle, a common and effective choice for suspending hydrophobic compounds for oral gavage in mice.[1]

Vehicle Preparation (0.5% MC and 0.2% Tween 80 in Saline)

Rationale: Using saline instead of water can improve the physiological compatibility of the formulation. The "hot and cold" method for dissolving methylcellulose is crucial for achieving a clear and homogenous solution. Methylcellulose is insoluble in hot water but disperses well, and then dissolves upon cooling.[6][7]

Step-by-Step Procedure:

  • Heat a portion of the saline: Heat approximately one-third of the final desired volume of saline to 70-80°C in a beaker on a heating plate with a magnetic stirrer.[1]

  • Disperse the methylcellulose: Slowly add the weighed methylcellulose powder to the heated saline while stirring continuously. This will create a milky, homogenous suspension.[1]

  • Cool the remaining saline: In a separate beaker, cool the remaining two-thirds of the saline in an ice bath or freezer.[1]

  • Combine and dissolve: Remove the hot methylcellulose suspension from the heat and add the cold saline to it while stirring. The methylcellulose should dissolve as the solution cools, resulting in a clear, viscous solution.[1]

  • Add Tween 80: Once the methylcellulose solution is clear, slowly add the required volume of Tween 80 and continue to stir until it is fully incorporated.[1]

  • Stir overnight: For optimal hydration and homogeneity, continue to stir the solution overnight in a cold room or at 4°C.[1]

  • Final inspection: The final vehicle should be clear and free of any undissolved particles.

This compound Suspension Preparation

Rationale: The goal is to create a fine, uniform suspension of this compound in the prepared vehicle to ensure accurate dosing. The concentration of the suspension will depend on the desired dose and the volume to be administered.

Step-by-Step Procedure:

  • Calculate the required amounts: Determine the total volume of suspension needed and the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the mice. A typical oral gavage volume for mice is 5-10 mL/kg.[8]

  • Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Trituration (optional but recommended): If the this compound powder consists of large particles or aggregates, it is advisable to gently grind it to a fine powder using a mortar and pestle. This will aid in creating a more stable suspension.

  • Wetting the compound: In a small beaker or tube, add a small amount of the prepared vehicle to the this compound powder to form a smooth paste. This "wetting" step is crucial to prevent clumping when the full volume of the vehicle is added.

  • Gradual addition of the vehicle: Slowly add the remaining vehicle to the paste while continuously stirring or vortexing.

  • Homogenization/Sonication: To ensure a uniform particle size distribution and a stable suspension, it is highly recommended to homogenize the suspension using a mechanical homogenizer or sonicate it.[9] This should be done carefully to avoid excessive foaming or heating of the sample.

  • Final inspection: The final suspension should appear homogenous and free of large aggregates. It is important to stir the suspension continuously before and during dose administration to maintain uniformity.

Dosing and Administration

Dosing Calculations

The following table provides an example of dosing calculations for a 10 mg/kg dose in a 25g mouse, with a dosing volume of 10 mL/kg.

ParameterValueCalculation
Mouse Body Weight25 g-
Desired Dose10 mg/kg-
Dosing Volume10 mL/kg-
Total Dose per Mouse 0.25 mg 10 mg/kg * 0.025 kg
Volume to Administer 0.25 mL 10 mL/kg * 0.025 kg
Suspension Concentration 1 mg/mL 0.25 mg / 0.25 mL
Oral Gavage Procedure

Oral gavage is a standard technique but requires proper training to minimize stress and potential injury to the animal.[10]

Step-by-Step Procedure:

  • Animal Handling: Gently but firmly restrain the mouse to prevent movement.

  • Gavage Needle Insertion: Insert the gavage needle with a rounded tip into the mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and re-insert.

  • Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound suspension.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.

Visualization of the Workflow

The following diagram illustrates the key steps in the preparation of the this compound oral suspension.

TASP0376377_Formulation_Workflow cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation cluster_dosing Dosing HeatSaline Heat 1/3 Saline (70-80°C) DisperseMC Disperse Methylcellulose HeatSaline->DisperseMC Combine Combine Hot & Cold Portions DisperseMC->Combine CoolSaline Cool 2/3 Saline CoolSaline->Combine AddTween Add Tween 80 Combine->AddTween Stir Stir Overnight (4°C) AddTween->Stir WetCompound Wet with Vehicle Stir->WetCompound Prepared Vehicle WeighTASP Weigh this compound WeighTASP->WetCompound AddVehicle Gradually Add Vehicle WetCompound->AddVehicle Homogenize Homogenize/Sonicate AddVehicle->Homogenize CalculateDose Calculate Dose Volume Homogenize->CalculateDose Final Suspension OralGavage Administer via Oral Gavage CalculateDose->OralGavage

Caption: Workflow for this compound oral suspension preparation.

Conclusion and Best Practices

This application note provides a detailed and scientifically grounded protocol for the formulation and oral administration of this compound in mice. By following these guidelines, researchers can prepare a homogenous and stable suspension, which is essential for achieving reliable and reproducible results in preclinical studies.

Key Best Practices:

  • Always prepare fresh suspensions daily to ensure stability and prevent microbial growth.

  • Continuously stir the suspension before and during dosing to maintain homogeneity.

  • Validate the formulation for short-term stability if it needs to be used over several hours.

  • Ensure all personnel are properly trained in oral gavage techniques to maintain animal welfare and data integrity.

  • Consider the potential effects of the vehicle on the experimental model, although the recommended vehicle is widely considered to be relatively inert.[11]

By adhering to these protocols and best practices, researchers can confidently advance the in vivo evaluation of this compound.

References

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2012). Antimicrobial Agents and Chemotherapy. [Link]

  • Oral gavage with methylcellulose? (2019). ResearchGate. [Link]

  • Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat. (2025). ResearchGate. [Link]

  • This compound - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Technical Guidelines for Hydroxypropyl Methylcellulose (HPMC). [Link]

  • How can I dissolve my drug in 0.5% methylcellulose? (2024). ResearchGate. [Link]

  • Effects of polysorbate 80 on the absorption and distribution of oral methotrexate (MTX) in mice. (1988). PubMed. [Link]

  • Effects of polysorbate 80 on the absorption and distribution of oral methotrexate (MTX) in mice. (1988). Semantic Scholar. [Link]

  • Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized. (2016). National Institutes of Health. [Link]

  • Preparation method of hydroxypropyl methylcellulose solution. (2014).
  • Choice of vehicle affects pyraclostrobin toxicity in mice. (n.d.). The University of North Carolina at Chapel Hill. [Link]

  • Methylcellulose - CD Formulation. (n.d.). CD Formulation. [Link]

  • 62 questions with answers in ORAL GAVAGE. (n.d.). Science topic - ResearchGate. [Link]

  • Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. (2022). MDPI. [Link]

Sources

Measuring TASP0376377 Inhibition of Th2 Cell Migration: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Driver of Allergic Inflammation

T helper 2 (Th2) cells are critical orchestrators of the inflammatory cascade in allergic diseases such as asthma and atopic dermatitis. A key feature of their pathogenic function is their migration to and accumulation in inflamed tissues. This directed movement is largely mediated by the interaction of prostaglandin D2 (PGD2) with the G protein-coupled receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), which is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[1] The binding of PGD2 to CRTH2 triggers a signaling cascade that promotes chemotaxis, leading to the recruitment of these pro-inflammatory cells to sites of allergic reaction.[1]

TASP0376377 is a potent and selective antagonist of the CRTH2 receptor. By blocking the PGD2 binding site on CRTH2, this compound is hypothesized to inhibit the downstream signaling events that lead to Th2 cell migration. This application note provides a detailed, field-proven protocol to quantitatively assess the inhibitory effect of this compound on human Th2 cell migration in vitro using a transwell chemotaxis assay. The described methodologies are designed to provide a robust and reproducible framework for researchers investigating novel CRTH2 antagonists and the mechanisms of Th2 cell trafficking.

Scientific Principles and Experimental Rationale

The experimental approach detailed herein is built on a foundation of established immunological and cell biology principles. The core of the methodology is the transwell migration assay, a widely accepted technique for studying chemotaxis. This assay utilizes a permeable membrane to separate two compartments, allowing for the creation of a chemoattractant gradient.

The causality behind the key experimental choices is as follows:

  • Primary Human Th2 Cells: The use of primary human Th2 cells, differentiated in vitro from naïve CD4+ T cells, provides a physiologically relevant model system that closely mimics the target cells in human allergic diseases.

  • PGD2 as Chemoattractant: PGD2 is the natural ligand for CRTH2 and a potent chemoattractant for Th2 cells.[1] Its use as the chemoattractant in the lower chamber of the transwell system ensures that the observed migration is CRTH2-dependent.

  • This compound Titration: A dose-response analysis of this compound is essential to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's efficacy.

  • Self-Validating Controls: The inclusion of both positive and negative controls is critical for data interpretation and ensures the integrity of the experimental system. These controls validate that the observed effects are specific to the inhibition of CRTH2-mediated migration.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundMedChemExpressHY-101458
Prostaglandin D2 (PGD2)Cayman Chemical12010
Human CD4+ T Cell Isolation KitMiltenyi Biotec130-096-533
Recombinant Human IL-2R&D Systems202-IL
Recombinant Human IL-4R&D Systems204-IL
Anti-human CD3 Antibody (clon, OKT3)BioLegend317303
Anti-human CD28 Antibody (clone 28.2)BioLegend302902
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Transwell Permeable Supports (5 µm pore)Corning3421
24-well Companion PlatesCorning3526
Calcein-AMThermo Fisher ScientificC3100MP
Flow Cytometry Antibodies (CD4, CRTH2, IL-4, IFN-γ)BioLegendVarious

Experimental Protocols

Part 1: Isolation and In Vitro Differentiation of Human Th2 Cells

This protocol describes the generation of Th2-polarized cells from peripheral blood mononuclear cells (PBMCs).

1. Isolation of Naïve CD4+ T Cells:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for naïve CD4+ T cells using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions. Purity of the isolated population should be >95% as assessed by flow cytometry.

2. Th2 Cell Differentiation:

  • Coat a 24-well tissue culture plate with anti-human CD3 antibody (1 µg/mL in sterile PBS) overnight at 4°C.

  • Wash the plate twice with sterile PBS to remove unbound antibody.

  • Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol).

  • Add soluble anti-human CD28 antibody (1 µg/mL), recombinant human IL-2 (20 U/mL), and recombinant human IL-4 (20 ng/mL) to the cell suspension.

  • Plate 1 mL of the cell suspension into each well of the anti-CD3 coated plate.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 7-10 days.

  • Every 2-3 days, gently resuspend the cells and add fresh complete medium containing IL-2 and IL-4.

3. Validation of Th2 Differentiation:

  • After the differentiation period, restimulate a small aliquot of the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Perform intracellular cytokine staining for IL-4 and IFN-γ and analyze by flow cytometry. A successfully differentiated Th2 population will show a high percentage of IL-4-producing cells and a low percentage of IFN-γ-producing cells.[2]

  • Additionally, confirm the expression of the CRTH2 receptor on the cell surface by flow cytometry.[3]

Part 2: Transwell Migration Assay

This protocol outlines the procedure to measure the inhibitory effect of this compound on Th2 cell migration.

1. Preparation of Reagents:

  • Prepare a stock solution of this compound in DMSO. Further dilute in assay medium (RPMI 1640 + 0.5% BSA) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Prepare a stock solution of PGD2 in ethanol or DMSO. Further dilute in assay medium to the desired final concentration (e.g., 10-100 nM). The optimal concentration should be determined empirically by performing a dose-response curve for PGD2-induced migration.[4][5]

2. Assay Setup:

  • Add 600 µL of assay medium containing the chemoattractant (PGD2) to the lower chambers of a 24-well companion plate. For the negative control, add assay medium without PGD2.

  • Place the transwell inserts (5 µm pore size) into the wells of the companion plate, ensuring no air bubbles are trapped beneath the membrane.

  • Harvest the differentiated Th2 cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

  • In separate tubes, pre-incubate the Th2 cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

  • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.

3. Incubation and Quantification:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically.

  • After incubation, carefully remove the transwell inserts from the wells.

  • To quantify the migrated cells, add a known number of counting beads to the lower chamber and analyze the cell suspension by flow cytometry. Alternatively, cells can be lysed and quantified using a fluorescent dye such as Calcein-AM.

  • Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.

Experimental Design and Controls

A robust experimental design with appropriate controls is paramount for the accurate interpretation of results.

Experimental Group Upper Chamber Lower Chamber Purpose
Negative Control Th2 cells + VehicleAssay MediumTo measure baseline, non-directed cell migration (chemokinesis).
Positive Control Th2 cells + VehicleAssay Medium + PGD2To measure maximal PGD2-induced chemotaxis.
This compound Treatment Th2 cells + this compoundAssay Medium + PGD2To determine the inhibitory effect of this compound at various concentrations.
Vehicle Control Th2 cells + VehicleAssay Medium + PGD2To control for any effects of the drug solvent (DMSO).

Data Analysis and Interpretation

  • Calculate Percent Migration: (Number of migrated cells in the lower chamber / Total number of cells added to the upper chamber) x 100%

  • Normalize Data: Subtract the percent migration of the negative control from all other experimental groups to obtain the net chemotactic migration.

  • Generate Dose-Response Curve: Plot the percent inhibition of migration against the log concentration of this compound. The percent inhibition is calculated as: (1 - (Net migration with this compound / Net migration of positive control)) x 100%

  • Determine IC50: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the PGD2-induced Th2 cell migration.[6]

Expected Results

A successful experiment will demonstrate low background migration in the negative control wells and robust, PGD2-dependent migration in the positive control wells. Treatment with this compound is expected to inhibit Th2 cell migration in a dose-dependent manner. The resulting dose-response curve should be sigmoidal, allowing for the accurate determination of the IC50 value.

Condition PGD2 (nM) This compound (nM) Expected % Migration (Relative)
Negative Control00Low
Positive Control1000High
This compound (Low Conc.)1001Moderately High
This compound (Mid Conc.)10010Intermediate
This compound (High Conc.)100100Low

Visualizing the Workflow and Signaling Pathway

G cluster_0 Part 1: Th2 Cell Differentiation cluster_1 Part 2: Transwell Migration Assay Isolate Naive CD4+ T Cells Isolate Naive CD4+ T Cells Activate with anti-CD3/CD28 Activate with anti-CD3/CD28 Isolate Naive CD4+ T Cells->Activate with anti-CD3/CD28 Culture with IL-2 & IL-4 Culture with IL-2 & IL-4 Activate with anti-CD3/CD28->Culture with IL-2 & IL-4 Differentiated Th2 Cells Differentiated Th2 Cells Culture with IL-2 & IL-4->Differentiated Th2 Cells Pre-incubate Th2 with this compound Pre-incubate Th2 with this compound Differentiated Th2 Cells->Pre-incubate Th2 with this compound Add cells to Upper Chamber Add cells to Upper Chamber Pre-incubate Th2 with this compound->Add cells to Upper Chamber Incubate (2-4h) Incubate (2-4h) Add cells to Upper Chamber->Incubate (2-4h) Add PGD2 to Lower Chamber Add PGD2 to Lower Chamber Add PGD2 to Lower Chamber->Incubate (2-4h) Quantify Migrated Cells Quantify Migrated Cells Incubate (2-4h)->Quantify Migrated Cells

Figure 1: Experimental workflow for measuring this compound inhibition of Th2 cell migration.

G PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_protein Gαi Protein Activation CRTH2->G_protein Activates This compound This compound This compound->CRTH2 Blocks Signaling Downstream Signaling (e.g., Ca2+ mobilization, PI3K/Akt) G_protein->Signaling Initiates Migration Th2 Cell Migration Signaling->Migration Promotes

Figure 2: Simplified signaling pathway of PGD2-mediated Th2 cell migration and the inhibitory action of this compound.

Troubleshooting

Problem Possible Cause Solution
Low Th2 differentiation efficiency Suboptimal antibody/cytokine concentrations; Poor quality of starting cellsTitrate antibody and cytokine concentrations; Ensure high purity and viability of naïve CD4+ T cells.
High background migration Transwell membrane damaged; Cells are not healthy; Assay medium contains chemoattractantsHandle transwell inserts with care; Use viable, healthy cells; Use serum-free or low-serum assay medium.
Low PGD2-induced migration PGD2 degraded; Suboptimal PGD2 concentration; Low CRTH2 expression on Th2 cellsPrepare fresh PGD2 solutions; Perform a PGD2 dose-response curve; Validate CRTH2 expression by flow cytometry.
Inconsistent results Pipetting errors; Inconsistent incubation times; Variation in cell numbersUse calibrated pipettes; Standardize all incubation times; Accurately count cells before plating.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for evaluating the inhibitory activity of this compound on Th2 cell migration. By following these detailed steps, researchers can obtain reliable and reproducible data to characterize the potency of this and other CRTH2 antagonists. The principles and methodologies described herein are broadly applicable to the study of leukocyte chemotaxis and the screening of novel anti-inflammatory compounds.

References

  • Gervais, F. G., et al. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. Journal of Biological Chemistry, 276(40), 37337-37343.
  • Sawyer, N., et al. (2002). Expression and Molecular Pharmacology of the Mouse CRTH2 Receptor. British Journal of Pharmacology, 137(7), 1163-1172.
  • Klein, L., et al. (2014). Positive and negative selection of the T cell repertoire: what thymocytes see and don't see. Nature Reviews Immunology, 14(6), 377-391.
  • Pala, P., et al. (2001). Flow cytometric detection of intracellular TH1/TH2 cytokines using whole blood: validation of immunologic biomarker for use in epidemiologic studies. Cancer Epidemiology, Biomarkers & Prevention, 10(11), 1205-1213.
  • Saunders, R., et al. (2004). Prostaglandin D2 inhibits fibroblast migration. American Journal of Respiratory Cell and Molecular Biology, 30(4), 503-507.
  • Xue, L., et al. (2014). The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung. The Journal of Immunology, 192(2), 796-803.
  • Hammad, H., et al. (2003). Prostaglandin D2 inhibits airway dendritic cell migration and function in steady state conditions by selective activation of the D prostanoid receptor 1. The Journal of Immunology, 171(8), 3934-3940.
  • ResearchGate. (n.d.). Flow cytometric analysis of Th1 and Th2 cell recruitment to the airways... Retrieved from [Link]

  • Mirza, F., et al. (2020). Technical Considerations in Ex Vivo Human Regulatory T Cell Migration and Suppression Assays. Frontiers in Immunology, 11, 237.
  • ResearchGate. (n.d.). T cell selection using positive vs. negative selection (A) Schematic of... Retrieved from [Link]

  • SciSpace. (n.d.). Flow cytometric detection of intracellular TH1/TH2 cytokines using whole blood. Retrieved from [Link]

  • Pettipher, R., & Whittaker, M. (2008). Antagonists of the prostaglandin D2 receptor CRTH2. Drugs of the Future, 33(7), 587.
  • ImmunoSpot. (n.d.). Positive Controls for T cell Activation. Retrieved from [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

Sources

Application Notes and Protocols for Characterizing TASP0376377 Activity using a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antagonistic Properties of TASP0376377

This compound is identified as a potent and selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2)[1]. CRTH2 is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory and allergic responses. Upon activation by its endogenous ligand, prostaglandin D2 (PGD2), CRTH2 couples primarily through the Gαi and Gαq signaling pathways, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i)[2]. This calcium mobilization is a critical second messenger signaling event that triggers downstream cellular responses.

This application note provides a detailed, field-proven protocol for a cell-based calcium mobilization assay to characterize the antagonist activity of this compound on the human CRTH2 receptor. This fluorescence-based assay offers a robust and high-throughput compatible method for determining the potency and efficacy of CRTH2 antagonists, making it an invaluable tool in drug discovery and development.

Assay Principle: Visualizing Receptor Antagonism through Calcium Flux

The core of this assay lies in the use of a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM) ester, to monitor changes in intracellular calcium levels. Fluo-4 AM is a cell-permeable dye that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeable form, Fluo-4. In its calcium-free state, Fluo-4 exhibits minimal fluorescence. However, upon binding to intracellular calcium released from the endoplasmic reticulum, its fluorescence intensity increases dramatically[3][4].

By pre-incubating CRTH2-expressing cells with this compound before stimulating them with a CRTH2 agonist (e.g., PGD2), we can quantify the extent to which this compound inhibits the agonist-induced calcium mobilization. The reduction in the fluorescent signal directly correlates with the antagonistic activity of this compound.

Signaling Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the CRTH2 signaling pathway leading to calcium mobilization and the overarching experimental workflow of the antagonist assay.

CRTH2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates This compound This compound (Antagonist) This compound->CRTH2 Binds & Blocks Gq Gq Protein CRTH2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca²⁺ ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Fluo4 Fluo-4 Ca_cyto->Fluo4 Binds Fluorescence Fluorescence (Signal) Fluo4->Fluorescence

Figure 1: CRTH2 signaling pathway leading to calcium mobilization.

Calcium Mobilization Assay Workflow start Start cell_culture 1. Cell Culture (CHO-K1-hCRTH2) start->cell_culture seeding 2. Seed Cells in 96-well Plate cell_culture->seeding dye_loading 3. Load Cells with Fluo-4 AM seeding->dye_loading compound_incubation 4. Incubate with this compound (or vehicle) dye_loading->compound_incubation agonist_addition 5. Add PGD2 (Agonist) compound_incubation->agonist_addition read_fluorescence 6. Measure Fluorescence (Kinetic Read) agonist_addition->read_fluorescence data_analysis 7. Data Analysis (IC₅₀ determination) read_fluorescence->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the this compound calcium mobilization assay.

Materials and Methods

Reagents and Consumables
Reagent/ConsumableSupplier (Example)Catalog Number (Example)
CHO-K1 cells stably expressing human CRTH2GenScriptM00425 (or similar)
Ham's F-12 MediumThermo Fisher Scientific11765054
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Geneticin (G418)Thermo Fisher Scientific10131035
Fluo-4 AMThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
ProbenecidThermo Fisher ScientificP36400
Prostaglandin D2 (PGD2)Cayman Chemical12010
This compoundIn-house or custom synthesisN/A
DMSO, AnhydrousSigma-AldrichD2650
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ & Mg²⁺Thermo Fisher Scientific14025092
HEPESThermo Fisher Scientific15630080
96-well black-walled, clear-bottom microplatesGreiner Bio-One655090
Equipment
  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation 3, FLIPR Tetra)

  • Centrifuge

  • Water bath

  • Multichannel pipettes

Experimental Protocols

Cell Culture and Maintenance
  • Rationale: Proper cell culture technique is paramount to ensure healthy, responsive cells, which is the foundation of a reproducible assay. The use of a selection antibiotic (G418) maintains the expression of the recombinant CRTH2 receptor.

  • Protocol:

    • Culture CHO-K1 cells stably expressing human CRTH2 in Ham's F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.[5]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells every 2-3 days when they reach 80-90% confluency to maintain them in the logarithmic growth phase.

Cell Seeding
  • Rationale: Seeding an optimal number of cells ensures a confluent monolayer on the day of the assay, which is critical for a robust signal-to-noise ratio.

  • Protocol:

    • Harvest cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Resuspend cells in complete growth medium and perform a cell count.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 60,000 cells per well in 100 µL of growth medium.

    • Incubate the plates for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.

Preparation of Assay Solutions
  • Rationale: Freshly prepared solutions are crucial for optimal assay performance. Probenecid is an inhibitor of organic anion transporters and is often included to prevent the leakage of the de-esterified Fluo-4 dye from the cells, thereby improving signal retention.[6][7]

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.

  • Dye Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

    • On the day of the assay, prepare the dye loading solution by adding Fluo-4 AM stock and Pluronic F-127 stock to the Assay Buffer to final concentrations of 2 µM and 0.02%, respectively.

    • Add Probenecid to the dye loading solution to a final concentration of 2.5 mM.

  • Compound Plates:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in Assay Buffer to create a concentration range (e.g., 10 nM to 100 µM). These will be prepared at 3x the final desired concentration.

    • Prepare a 3x stock of the PGD2 agonist in Assay Buffer. The final concentration should be at the EC₈₀ (80% of the maximal effective concentration), which should be determined from a prior agonist dose-response experiment.

Assay Procedure
  • Dye Loading:

    • Gently remove the growth medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.[8]

  • Compound Incubation:

    • Gently wash the cells twice with 100 µL of Assay Buffer containing 2.5 mM Probenecid.

    • After the final wash, leave 100 µL of Assay Buffer in each well.

    • Add 50 µL of the diluted this compound (or vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Fluorescence Measurement:

    • Place the cell plate and the agonist plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds.

    • Establish a stable baseline reading for 15-20 seconds.

    • The instrument's integrated pipettor will then add 75 µL of the PGD2 agonist solution to each well.

    • Continue recording the fluorescence signal for an additional 90-120 seconds to capture the peak calcium response.

Data Analysis and Interpretation

  • The primary data will be a kinetic trace of fluorescence intensity over time for each well.

  • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the maximal response to PGD2.

Trustworthiness and Self-Validation

To ensure the integrity of the results, each assay plate should include the following controls:

  • Negative Control (Vehicle): Cells treated with vehicle instead of this compound, followed by agonist addition. This represents the 0% inhibition level.

  • Positive Control (Maximal Inhibition): Cells treated with a saturating concentration of a known CRTH2 antagonist, followed by agonist addition. This helps define the 100% inhibition level.

  • No Agonist Control: Cells treated with vehicle, followed by the addition of Assay Buffer instead of the agonist. This establishes the baseline fluorescence and ensures no artefactual signal is generated.

By including these controls, the assay becomes a self-validating system, allowing for the normalization of data across different plates and experimental days.

References

  • This compound - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview - YouTube. [Link]

  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments. [Link]

  • Ca2+ Mobilization Assay - Creative Bioarray. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. [Link]

  • Ca2+ mobilization assays in GPCR drug discovery - PubMed. [Link]

  • Calcium assays: at the centre of biology | BMG LABTECH. [Link]

  • Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed. [Link]

  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging | Agilent. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC. [Link]

  • Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 - PubMed. [Link]

  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC. [Link]

  • FLIPR Calcium 4 Assay Kit Guide | Molecular Devices. [Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed. [Link]

  • Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. [Link]

  • GPCR CHO-K1 Growth Media - Neuromics. [Link]

  • From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells | Agilent. [Link]

  • Ca2+ Mobilization Assays in GPCR Drug Discovery | Request PDF - ResearchGate. [Link]

  • Protocol loading Fluo-4 AM for HEK-293? - ResearchGate. [Link]

  • Characterization of CHO Cells Stably Expressing a Gα 16/z Chimera for High Throughput Screening of GPCRs - ResearchGate. [Link]

  • GPCR Stable Cell Lines - GenScript. [Link]

Sources

handling and storage stability of TASP0376377 powder

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: TASP0376377

Title: Recommended Practices for the Handling, Storage, and Stability Assessment of this compound Powder, a Novel Research Compound

Document ID: AN-TSP-2026-02-09

Version: 1.0

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the proper handling, storage, and stability evaluation of the novel research compound this compound, supplied as a solid powder. As specific public data for this compound is not available, this protocol is built upon established principles for handling new chemical entities (NCEs) and industry-standard stability testing guidelines. Adherence to these protocols is critical for ensuring personnel safety, maintaining the structural integrity and purity of the compound, and generating reproducible experimental results. The methodologies outlined herein are designed to be self-validating, providing a robust framework for the integration of this compound into research and development workflows.

Introduction: The Imperative for Rigorous Compound Management

This guide, therefore, is not merely a list of procedures but a foundational pillar for scientific integrity. We will explain the causality behind each recommendation, empowering the researcher to make informed decisions and adapt these protocols to their specific experimental context. The core principle is to treat every new compound as a precious, potentially labile entity until proven otherwise through empirical data.

Initial Receipt and Handling of this compound Powder

Upon receiving a shipment of this compound, immediate and proper handling is paramount. The initial moments of handling are often the point of greatest risk for both the compound and the researcher.

Personnel Safety & Engineering Controls

The toxicological properties of this compound are unknown. Therefore, a conservative approach assuming high potency and hazard is mandatory.

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling potent compounds includes double gloves (nitrile), a disposable lab coat with elastic cuffs, and ANSI-rated safety glasses. For operations with a high risk of aerosolization (e.g., initial weighing of large quantities), a properly fitted N95 or higher-rated respirator is required.

  • Engineering Controls: All manipulations of this compound powder must be performed within a certified chemical fume hood or, for highly potent compounds, a glovebox or ventilated balance enclosure. This is a non-negotiable step to prevent inhalation of airborne particles.

Protocol for Initial Inspection and Aliquoting

The goal of this workflow is to minimize the exposure of the bulk "master stock" of this compound to ambient conditions. Aliquoting creates smaller, "working stocks" that can be used for individual experiments, preserving the integrity of the master supply.

  • Acclimatization: Before opening, allow the sealed container to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold powder, which can initiate hydrolysis.

  • Inert Atmosphere: If possible, perform the initial opening and aliquoting in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon). Many complex organic molecules are susceptible to oxidation.

  • Visual Inspection: Note the physical appearance of the powder (color, crystallinity, texture) in a dedicated laboratory notebook. Any deviation in future batches should be investigated.

  • Weighing: Using an analytical balance within the containment system, carefully weigh out the desired amounts for your working aliquots into pre-labeled, tared vials.

  • Vial Selection: Use amber glass or polypropylene vials with Teflon-lined caps to prevent photodegradation and ensure an airtight seal.

  • Backfilling & Sealing: Before sealing each aliquot and the master stock, gently flush the headspace of the vial with an inert gas (nitrogen or argon). Seal the caps tightly and reinforce with paraffin film for an extra barrier against moisture and air.

  • Labeling & Logging: Each vial must be clearly labeled with the compound name (this compound), batch number, concentration (if dissolved later), date, and user initials. Log the creation of each aliquot in a central compound inventory system.

G cluster_0 Compound Receipt & Initial Handling Workflow A Receive Shipment B Equilibrate Container to Room Temperature A->B Prevent Condensation C Transfer to Containment (Fume Hood) B->C D Perform Aliquoting (Under Inert Gas if possible) C->D Personnel & Product Safety E Backfill Headspace with Inert Gas D->E Prevent Oxidation F Seal, Label & Log All Vials E->F G Transfer to Long-Term Storage Conditions F->G Preserve Integrity G cluster_1 Accelerated Stability Study Workflow A Prepare Homogenous Aliquots of this compound B Analyze T=0 Sample (HPLC-UV/MS) A->B C Place Aliquots in Stress Chambers A->C H Compare Data to T=0 (Purity, Impurity Profile) B->H Reference Data D Long-Term: 25°C / 60% RH C->D E Accelerated: 40°C / 75% RH C->E F Pull Samples at Predetermined Time Points D->F E->F G Analyze Pulled Samples (HPLC-UV/MS) F->G G->H

Caption: Experimental workflow for conducting a stability assessment of this compound.

Interpreting Stability Data

The results of the stability study should be summarized in a table for clear interpretation.

Time PointStorage ConditionPurity (%)New Impurity Peaks (Area %)Observations
T=0N/A99.50.2% (at RRT 1.2)White crystalline powder
2 Weeks25°C / 60% RH99.40.2% (at RRT 1.2)No change
2 Weeks40°C / 75% RH98.80.2% (RRT 1.2), 0.7% (RRT 1.5)Slight yellowing of powder
1 Month25°C / 60% RH99.30.2% (RRT 1.2), 0.1% (RRT 1.5)No change
1 Month40°C / 75% RH97.50.3% (RRT 1.2), 1.8% (RRT 1.5)Powder appears off-white
Data is illustrative

Interpretation: The illustrative data above would suggest that this compound is relatively stable under long-term conditions but shows significant degradation at accelerated conditions, with a primary degradant appearing at a relative retention time (RRT) of 1.5. This would indicate that storage at refrigerated or frozen temperatures is essential, and further investigation into the structure of the degradant may be warranted. Extrapolation of such data can be used to propose a preliminary re-test period. [1]

Conclusion

The integrity of research data derived from this compound is inextricably linked to its proper handling and storage. By adopting the conservative, safety-first handling protocols and empirically verifying stability as outlined in this document, researchers can build a foundation of trustworthiness and reproducibility for their work. These guidelines provide a robust framework for ensuring that the this compound powder used in every experiment is of the highest possible quality.

References

  • ICH Harmonised Tripartite Guideline, Q1E Evaluation of Stability Data, European Medicines Agency (EMA), June 2004. [Link]

  • ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, U.S. Food and Drug Administration (FDA), August 2018. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: TASP0376377 Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the solubility and precipitation issues associated with TASP0376377 , a potent CRTH2 (DP2) receptor antagonist .

Compound ID: this compound Primary Target: CRTH2 (DP2) Receptor Chemical Class: Isoquinoline Derivative Molecular Weight: 479.3 g/mol Issue: Precipitation/Crystallization in Aqueous Buffers[1]

The Physics of Precipitation (The "Why")

This compound is a highly lipophilic isoquinoline derivative (C₂₅H₁₆Cl₂N₂O₄).[1][2] Like many small-molecule inhibitors in this class, it suffers from poor thermodynamic aqueous solubility.[1][2]

The "crash" (precipitation) you observe occurs due to a rapid shift in solvent polarity.[1][2] When a concentrated DMSO stock solution is introduced directly into an aqueous buffer (PBS, Media, HBSS), the DMSO diffuses into the water faster than the compound can equilibrate, creating a local supersaturated environment.[1][2]

Key Physicochemical Factors:

  • Hydrophobicity: The aromatic isoquinoline core drives strong

    
    -
    
    
    
    stacking interactions in water, leading to rapid aggregation.[1][2]
  • pH Sensitivity: CRTH2 antagonists often contain a carboxylic acid moiety (mimicking PGD2).[1][2] If your buffer pH is below the pKa of this group (typically pH 4.5–5.5), the compound protonates, becomes neutral, and precipitates immediately.[1][2]

  • Ionic Strength: High-salt buffers (like 1x PBS) reduce the solubility of organic molecules ("salting out" effect).[1][2]

Preparation & Storage (The "How")

Do not attempt to dissolve this compound directly in water or buffer.[1] Follow this strict order of operations.

Standard Stock Preparation
ParameterRecommendation
Primary Solvent 100% Anhydrous DMSO (Dimethyl Sulfoxide)
Concentration 10 mM (Recommended) to 50 mM (Max)
Storage -20°C or -80°C in aliquots (Avoid freeze-thaw cycles)
Vortexing Mandatory.[1][2] Vortex for 30s after thawing.[1]
Visualizing the Solubilization Workflow

G Powder Lyophilized Powder DMSO_Stock 100% DMSO Stock (10-50 mM) Powder->DMSO_Stock Dissolve Inter_Step Intermediate Dilution (10x Conc. in Solvent) DMSO_Stock->Inter_Step Dilute 1:10 (into DMSO or EtOH) Final_Buffer Final Assay Buffer (Aqueous + Carrier) DMSO_Stock->Final_Buffer Direct Spike (High Risk of Crash) Inter_Step->Final_Buffer Slow Addition (Vortexing)

Figure 1: Recommended solubilization workflow. The intermediate dilution step acts as a "polarity bridge" to prevent shock precipitation.[1][2]

Troubleshooting Aqueous Dilution (Step-by-Step)

If you observe cloudiness, particulates, or loss of potency in your assay, follow this troubleshooting protocol.

Scenario A: In Vitro Assays (Cell Culture/Enzymatic)

The Problem: Adding 1 µL of 10 mM stock to 1 mL media causes a white precipitate.

The Solution: The "Intermediate Step" Method

  • Prepare Stock: Start with 10 mM this compound in DMSO.

  • Create Intermediate: Dilute the stock 1:10 or 1:20 in 100% Ethanol or 50% DMSO/Water .

    • Example: 10 µL Stock + 90 µL Ethanol = 1 mM Intermediate.[1][2]

  • Final Dilution: Pipette the Intermediate into your assay buffer while vortexing the buffer.

    • Target: This reduces the kinetic shock of the solvent exchange.[1]

Critical Additives (Carriers): Naked aqueous buffers are often insufficient.[1][2] Add one of the following to your buffer before adding the compound:

  • BSA (Bovine Serum Albumin): 0.1% – 0.5% (w/v).[1][2] The albumin binds the lipophilic compound, keeping it in solution (mimics plasma conditions).[1][2]

  • Tween-80: 0.01% – 0.05%.[1][2]

  • Pluronic F-127: 0.05%.[1][2]

Scenario B: In Vivo Formulation (Animal Studies)

The Problem: PBS causes immediate clogging of syringes.

The Solution: Co-solvent Vehicle Standard PBS is not suitable for this compound at therapeutic doses (e.g., 1–10 mg/kg).[1][2] Use the following formulation:

ComponentPercentage (v/v)Function
DMSO 5% – 10%Solubilizer
PEG 300 or PEG 400 40%Co-solvent (Polarity Bridge)
Tween 80 5%Surfactant (Prevents aggregation)
Saline / PBS 45% – 50%Bulk Vehicle

Preparation Protocol:

  • Dissolve this compound in the calculated volume of DMSO (Solution A).[1]

  • Add PEG 300 and Tween 80 to Solution A. Vortex until clear.

  • Slowly add warm Saline (37°C) dropwise while vortexing.

Troubleshooting Logic Tree

Use this decision tree to diagnose persistent precipitation issues.

Troubleshooting Start Precipitation Observed? Check_Conc Is Final Conc > 100 µM? Start->Check_Conc Yes Check_pH Is Buffer pH < 6.0? Check_Conc->Check_pH No Action_Dilute Action: Reduce Conc. or use Serial Dilution Check_Conc->Action_Dilute Yes Check_Carrier Is Carrier Present? Check_pH->Check_Carrier No Action_pH Action: Adjust pH > 7.0 (Deprotonate Acid Group) Check_pH->Action_pH Yes Action_BSA Action: Add 0.1% BSA or Tween-80 Check_Carrier->Action_BSA No Consult Literature\n(Check Purity) Consult Literature (Check Purity) Check_Carrier->Consult Literature\n(Check Purity) Yes

Figure 2: Diagnostic logic for resolving this compound precipitation.

Frequently Asked Questions (FAQs)

Q: Can I sonicate this compound if it precipitates in the buffer? A: Caution advised. While sonication can disperse aggregates, it often creates a micro-suspension rather than a true solution.[1] This can lead to false positives in enzymatic assays (promiscuous inhibition via aggregation) or clogged needles in vivo.[1][2] If you must sonicate, do so for the stock solution, not the final aqueous dilution.[1][2]

Q: I see "this compound" listed near USP7 inhibitors in some catalogs. Is it a USP7 inhibitor? A: No.[1] this compound is primarily characterized as a CRTH2 antagonist (IC50 ~13 nM) [1].[1][2][3][4] Confusion may arise from catalog adjacency or the "TASP" prefix used by Tashiro Pharmaceutical for various targets (including USP7 inhibitors like TASP0390325).[1][2] Ensure you are using the correct molecule for your target.[1]

Q: What is the maximum DMSO concentration I can use in my cell assay? A: Most mammalian cells tolerate up to 0.5% (v/v) DMSO .[1][2] For this compound, try to keep the final DMSO concentration at 0.1% to minimize solvent effects, but ensure you use an intermediate dilution step to prevent crashing at this low percentage.[1][2]

Q: My buffer is pH 7.4, but it still crashes. Why? A: Check your temperature. If you took the buffer from the fridge (4°C), the solubility is significantly lower than at 37°C. Warm your buffer to room temperature or 37°C before adding the compound.[1][2]

References

  • Nishikawa-Shimono, R. et al. (2012).[1][2][3] Isoquinoline derivatives as potent CRTH2 receptor antagonists: synthesis and SAR. Bioorganic & Medicinal Chemistry Letters, 22(9), 3305-3310.[1][2][3]

  • Di, L. & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (General reference for solubility physics of isoquinolines).

  • MedChemExpress . This compound Product Datasheet.

Sources

Technical Support Center: Improving the Oral Bioavailability of TASP0376377 in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) regarding the improvement of TASP0376377's oral bioavailability in animal studies. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to navigate the complexities of preclinical formulation development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered when working with a new chemical entity like this compound.

Q1: We are seeing very low and highly variable plasma concentrations of this compound after oral dosing in rats. What is the likely cause?

A1: Low and variable oral exposure is a classic sign of poor bioavailability. This can stem from several factors, with the most common being poor aqueous solubility and/or low intestinal permeability.[1][2] It is also possible that the compound is unstable in the gastrointestinal (GI) tract or undergoes extensive first-pass metabolism in the liver.[1] A systematic approach, starting with basic physicochemical characterization, is necessary to identify the root cause.

Q2: What are the first essential experiments to conduct before starting formulation development for this compound?

A2: Before investing in complex formulations, a thorough understanding of the molecule's intrinsic properties is crucial.[3] We recommend the following initial assessments:

  • Aqueous Solubility: Determine the solubility in physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid, and phosphate-buffered saline).

  • LogP/LogD: Assess the lipophilicity of the compound, which influences its ability to permeate cell membranes.

  • pKa Determination: Identify any ionizable groups, as the charge state of the molecule will affect its solubility and permeability at different pH levels in the GI tract.

  • Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to understand if the compound is crystalline or amorphous, as this significantly impacts dissolution.[4]

Q3: Is a simple suspension of this compound in water with a suspending agent sufficient for initial in vivo studies?

A3: While a simple suspension is often a starting point, it may not be adequate for a poorly soluble compound like this compound.[3] For early pharmacokinetic (PK) studies, it is often advisable to use a solution formulation to understand the compound's intrinsic absorption potential, mitigating the impact of dissolution rate limitations.[5] If a solution is not feasible, a micronized suspension or a more advanced formulation should be considered to maximize exposure.[2]

Q4: What are the most common animal models for oral bioavailability studies, and which one should I choose for this compound?

A4: The most commonly used animal models for initial bioavailability studies are rodents (rats and mice) due to their small size, cost-effectiveness, and well-characterized physiology.[6][7] Beagle dogs are also frequently used as a non-rodent species because their GI physiology shares similarities with humans.[6][8] For initial screening of this compound formulations, the rat is an appropriate and widely accepted model.[6]

Part 2: Troubleshooting Guide: A Phased Approach to Enhancing Bioavailability

This in-depth guide provides a systematic workflow for identifying and overcoming bioavailability challenges with this compound.

Phase 1: Comprehensive Physicochemical Characterization

A deep understanding of this compound's properties is the foundation for rational formulation design.

  • Objective: To quantify the solubility of this compound in various aqueous media.

  • Materials: this compound powder, Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), Phosphate-Buffered Saline (PBS, pH 7.4), HPLC or LC-MS/MS for quantification.

  • Procedure:

    • Add an excess amount of this compound to each medium in separate vials.

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

  • Interpretation of Results:

Hypothetical Solubility of this compoundResultImplication for Bioavailability
SGF (pH 1.2) < 1 µg/mLVery low solubility in acidic conditions.
SIF (pH 6.8) < 1 µg/mLVery low solubility in the primary region of drug absorption.
PBS (pH 7.4) < 1 µg/mLLow systemic solubility.
Phase 2: Rational Formulation Design and Optimization

Based on the initial characterization, a suitable formulation strategy can be selected to address the identified limitations.

The following diagram illustrates a decision-making process for selecting an appropriate formulation approach for this compound, assuming it is a poorly soluble compound.

G start Start: Poorly Soluble this compound solubility_check Assess Solubility & Permeability (e.g., BCS Classification) start->solubility_check bcs_II_IV BCS Class II or IV (Low Solubility) solubility_check->bcs_II_IV Low Solubility bcs_I_III BCS Class I or III (High Solubility) solubility_check->bcs_I_III High Solubility formulation_strategy Select Formulation Strategy bcs_II_IV->formulation_strategy lipid_based Lipid-Based Formulations (e.g., SEDDS, SMEDDS) formulation_strategy->lipid_based solid_dispersion Amorphous Solid Dispersions (e.g., Spray Drying, Hot Melt Extrusion) formulation_strategy->solid_dispersion particle_size Particle Size Reduction (e.g., Micronization, Nanosuspension) formulation_strategy->particle_size optimization Formulation Optimization & In Vitro Dissolution Testing lipid_based->optimization solid_dispersion->optimization particle_size->optimization in_vivo In Vivo Animal PK Study optimization->in_vivo

Caption: Decision tree for selecting a bioavailability enhancement strategy for this compound.

  • Rationale: Lipid-based formulations like SEDDS can improve the oral absorption of poorly water-soluble drugs by presenting the compound in a solubilized state and enhancing lymphatic transport.[9][10]

  • Materials: this compound, oil phase (e.g., Capryol 90), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Transcutol HP).

  • Procedure:

    • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

    • Ternary Phase Diagram Construction: Systematically mix the selected oil, surfactant, and co-surfactant in different ratios to identify the self-emulsifying region.

    • Formulation Preparation: Dissolve this compound in the optimized SEDDS pre-concentrate.

    • Characterization: Evaluate the droplet size, zeta potential, and in vitro emulsification performance of the resulting formulation.

  • Expected Outcome: A clear, stable microemulsion upon gentle agitation in an aqueous medium, with a significant increase in the dissolution rate of this compound compared to the unformulated drug.

Phase 3: In Vivo Pharmacokinetic (PK) Study Design

The ultimate test of a formulation's success is its performance in a living system.

G start Animal Acclimatization (e.g., Male Sprague-Dawley Rats) grouping Randomize into Treatment Groups (n=3-5 per group) start->grouping group1 Group 1: Suspension of this compound (Control) grouping->group1 group2 Group 2: Optimized Formulation (e.g., SEDDS) grouping->group2 dosing Oral Gavage Administration group1->dosing group2->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling analysis Plasma Sample Processing & LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC) analysis->pk_calc

Caption: Experimental workflow for an in vivo pharmacokinetic study in rats.

  • Objective: To compare the oral bioavailability of this compound from a simple suspension versus an optimized formulation (e.g., SEDDS).

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Study Design:

    • Group 1 (Control): this compound suspension in 0.5% methylcellulose.

    • Group 2 (Test): this compound in the optimized SEDDS formulation.

    • An intravenous (IV) dosing group is also recommended to determine the absolute bioavailability.

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the formulations via oral gavage at a consistent dose (e.g., 10 mg/kg).

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.

  • High Inter-Animal Variability: This can be due to inconsistencies in dosing technique, animal stress, or the formulation itself. Ensure proper training for oral gavage and consider using a more homogenous formulation like a solution or a well-dispersed nanosuspension.[11]

  • No Detectable Drug in Plasma: If the compound is not detected, consider if the dose was too low, the analytical method is not sensitive enough, or if there is very rapid metabolism. An IV dose will help to distinguish between poor absorption and rapid clearance.

  • Unexpectedly Low Exposure with an "Improved" Formulation: The formulation may be precipitating in the GI tract upon dilution with intestinal fluids. In vitro dispersion and precipitation tests can help to diagnose this issue.[5]

Part 3: Data Presentation and Interpretation

Clear presentation of data is essential for making informed decisions.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Relative Bioavailability (%)
Suspension 1050 ± 152.0250 ± 75100 (Reference)
SEDDS 10450 ± 901.02250 ± 450900
  • Interpretation: The hypothetical data in Table 1 demonstrates a 9-fold increase in oral bioavailability with the SEDDS formulation compared to the simple suspension. This is evidenced by the significantly higher Cmax and AUC values. The earlier Tmax for the SEDDS formulation suggests more rapid absorption.

References

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Slideshare. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Available from: [Link]

  • Systematic Reviews in Pharmacy. Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Available from: [Link]

  • Patsnap Synapse. This compound - Drug Targets, Indications, Patents. Available from: [Link]

  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs. Available from: [Link]

  • PMC - NIH. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • PubMed. Formulation strategies, preparation methods, and devices for pulmonary delivery of biologics. Available from: [Link]

  • PMC - NIH. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]

  • ResearchGate. Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Available from: [Link]

  • PubMed. Physicochemical characteristics of quinupramine in the EVA matrix. Available from: [Link]

  • PDF. Physicochemical, antimicrobial, and biological properties of White-MTAFlow. Available from: [Link]

  • Ichor Bio. Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Available from: [Link]

  • ClinicalTrials.gov. Bioavailability Study of Pravastatin Sodium 40 mg Tablets Under Fasting Conditions. Available from: [Link]

  • ijarsct. Formulation Strategies for Sustained-Release Tablet Dosage Forms. Available from: [Link]

  • PubMed. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Available from: [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Available from: [Link]

  • MDPI. Physicochemical Characteristics of Potato Starch Extrudates Enriched with Edible Oils. Available from: [Link]

  • PubMed. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available from: [Link]

  • PubMed. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Available from: [Link]

  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link]

  • Crystal Pharmatech. White Paper Preclinical Formulation Development 4-30-17. Available from: [Link]

  • PubMed. Advances in Formulation and Manufacturing Strategies for the Delivery of Therapeutic Proteins and Peptides in Orally Disintegrating Dosage Forms. Available from: [Link]

  • Creative Biolabs. Small Animal In Vivo PK Service. Available from: [Link]

  • FDA. Step 2: Preclinical Research. Available from: [Link]

Sources

optimizing TASP0376377 incubation time for IC50 determination

Author: BenchChem Technical Support Team. Date: February 2026

Compound: TASP0376377 Target: Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) Mechanism: Competitive Antagonist Potency Reference: IC


 ~13 nM (Functional), ~19 nM (Binding)[1][2][3]

Part 1: Mechanistic Insight (The "Why")

Welcome to the technical support guide for this compound. As a potent antagonist of the CRTH2 receptor (a G-protein coupled receptor, GPCR), optimizing incubation time is not merely a procedural step; it is a kinetic necessity to ensure accurate potency data.

The Equilibrium Challenge

This compound is a high-affinity binder (low nanomolar


). In pharmacological assays, the observed IC

is time-dependent until equilibrium is reached.
  • Under-incubation: If you measure before the compound has fully associated with the receptor (

    
    ), the IC
    
    
    
    will appear higher (less potent) than it truly is.
  • Receptor Occupancy: For functional assays (e.g., Calcium Flux or Chemotaxis), the antagonist must occupy the receptor before the agonist (PGD2) is introduced. Because PGD2 binding is rapid, this compound requires a Pre-incubation step to establish blockade.

CRTH2 Signaling Context

Understanding the pathway is critical for selecting the right readout time. CRTH2 couples to the


 protein, inhibiting Adenylyl Cyclase (decreasing cAMP) and mobilizing intracellular Calcium.

CRTH2_Pathway PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates TASP This compound (Antagonist) TASP->CRTH2 Blocks Gi Gi Protein CRTH2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Mobilization Gi->Ca Triggers cAMP cAMP Levels AC->cAMP Decreases Eos Eosinophil Chemotaxis cAMP->Eos Modulates Ca->Eos Induces

Figure 1: Mechanism of Action for this compound. The compound competes with PGD2 for the CRTH2 receptor, preventing the downstream


 signaling cascade.

Part 2: Troubleshooting Guide (Q&A)

Q1: My IC50 shifts significantly when I change the pre-incubation time. Which value is correct?

Diagnosis: You are observing the "Approach to Equilibrium." Solution: The "correct" IC


 is the one measured at equilibrium.
  • Test: Run a time-course experiment. Incubate this compound with the receptor (cells or membrane prep) for 15, 30, 60, and 120 minutes before adding the tracer/agonist.

  • Result: The IC

    
     will decrease (potency increases) and eventually plateau. The time point where the value stabilizes is your optimal incubation time (typically 30–60 minutes  for this class of molecule).
    
Q2: I am seeing high variability in my Calcium Flux assay.

Diagnosis: This is often due to insufficient pre-incubation or instability of the cells during long incubations. Solution:

  • Pre-incubation: Incubate this compound with the cells for 30 minutes at 37°C (or RT depending on cell line) before loading the plate into the reader.

  • Dye Loading: Ensure the calcium dye (e.g., Fluo-4) is loaded before the drug incubation if the drug incubation is long, OR co-incubate if the drug incubation is short (<1 hour).

  • Agonist Injection: Ensure the PGD2 challenge is injected rapidly by the machine after the baseline read.

Q3: Can I use the same incubation time for Chemotaxis assays as I do for Binding assays?

Diagnosis: Not necessarily.[4] Chemotaxis is a functional endpoint requiring cell migration over hours. Solution:

  • Binding Assay: Requires equilibrium (static). ~60 mins.[1][2][4][5]

  • Chemotaxis: Requires the antagonist to be present throughout the migration.

  • Protocol: Pre-incubate cells with this compound for 15–30 minutes to block receptors, then place cells into the migration chamber where the gradient contains the agonist. The assay duration itself (often 2–4 hours) acts as the "incubation," but the pre-incubation is vital to prevent the initial wave of migration.

Part 3: Optimized Protocols

Protocol A: Functional IC50 (cAMP/Calcium)

Best for determining functional potency.

StepActionCritical Parameter
1 Cell Prep Harvest CRTH2-expressing cells (e.g., Th2, eosinophils, or transfected CHO/HEK). Resuspend in assay buffer (HBSS + HEPES).
2 Dye Loading For Ca2+ assays: Load calcium indicator (e.g., Fluo-4 AM) for 30-45 mins.
3 Antagonist Addition Add this compound (Serial dilution). CRITICAL STEP.
4 Pre-Incubation Incubate for 30 minutes at 37°C . This allows this compound to bind CRTH2.
5 Baseline Read Measure fluorescence for 10-30 seconds to establish baseline.
6 Agonist Challenge Inject PGD2 (at EC

concentration).
7 Readout Measure response for 60-120 seconds. Calculate IC

based on inhibition of peak response.
Protocol B: Radioligand Binding IC50 ( Determination)

Best for determining affinity.

StepActionCritical Parameter
1 Membrane Prep Use CRTH2-overexpressing membranes.
2 Mix Combine Membranes + this compound + Radioligand (e.g., [3H]-PGD2).
3 Incubation Incubate for 60 minutes at Room Temperature (25°C) . Note: 4°C is sometimes used to prevent degradation but requires longer time (2-4 hrs).
4 Termination Rapid filtration through GF/B filters (pre-soaked in PEI).
5 Wash Wash 3x with ice-cold buffer to remove unbound ligand.
Workflow Visualization

Assay_Workflow cluster_0 Phase 1: Equilibration cluster_1 Phase 2: Challenge cluster_2 Phase 3: Measurement Step1 Add this compound to Cells/Membranes Step2 Incubate 30-60 min (Equilibrium Binding) Step1->Step2 Allows Receptor Occupancy Step3 Add Agonist (PGD2) (EC80 Conc) Step2->Step3 Competitive Displacement Step4 Read Signal (Ca2+ / cAMP / Counts) Step3->Step4 Quantify Inhibition

Figure 2: Optimized Assay Workflow ensuring receptor occupancy prior to agonist challenge.

References

  • Takayama, T., et al. (2012).[1][2] "Isoquinoline derivatives as potent CRTH2 receptor antagonists: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 22(8), 2843-2847.

    • Primary source for this compound structure, potency (IC50 = 13 nM), and synthesis.[2]

  • Hirai, H., et al. (2001). "Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2." Journal of Experimental Medicine, 193(2), 255-261.

    • Foundational paper describing the CRTH2 signaling p
  • Schratl, P., et al. (2007). "Neutrophils are not a target for PGD2: a critical re-evaluation." Journal of Immunology, 179(4), 2063-2065.

    • Provides detailed protocols for eosinophil/neutrophil isolation and calcium flux assays relevant to CRTH2.

Sources

TASP0376377 stability in cell culture media over 24 hours

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: TASP0376377 Stability & Handling Guide for 24+ Hour Assays

Executive Summary

This compound is a potent, selective CRTH2 (DP2) antagonist used primarily to study Th2-mediated allergic inflammation. While the compound exhibits high chemical stability in organic solvents (DMSO), its stability in aqueous cell culture media over 24 hours is dictated by solubility limits and serum protein binding , rather than rapid chemical degradation (hydrolysis).

This guide provides the technical framework to ensure this compound maintains bioactivity during long-duration assays (e.g., inhibition of cytokine release or late-phase chemotaxis).

Module 1: Chemical vs. Biological Stability

The "24-Hour" Stability Paradox

Users often report a "loss of potency" at 24 hours. This is rarely due to chemical breakdown of the isoquinoline core. Instead, it is a bioavailability issue.

ParameterStatusTechnical Explanation
Chemical Half-Life High (>48h)The isoquinoline scaffold is resistant to hydrolysis at physiological pH (7.4).
Thermodynamic Solubility Low (Aqueous)Highly lipophilic. Rapid dilution into media can cause micro-precipitation.
Bioavailability (24h) Variable High affinity for Albumin (BSA/FBS). In 10% FBS, free drug concentration drops significantly over time as equilibrium shifts.
Solubility & Stock Preparation

Critical Rule: Never add aqueous buffer directly to the neat solid.

  • Vehicle: DMSO (Dimethyl Sulfoxide) is the required solvent.

  • Stock Concentration: Prepare at 10 mM or 20 mM in 100% DMSO.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles (>3 cycles reduces potency).

Module 2: Troubleshooting & Optimization Protocols

Issue A: Micro-Precipitation (The "Invisible" Error)

Symptom: High variability between technical replicates; "crystals" seen under 40x objective.

The Stepwise Dilution Protocol (Self-Validating): Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high (>10 µM).

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate: Dilute 1:10 into serum-free media or PBS (Result: 1 mM, 10% DMSO). Vortex immediately.

  • Final: Dilute into the assay well to reach 10–100 nM (Final DMSO < 0.1%).

  • Validation: Before adding cells, inspect the well under 20x phase-contrast. If you see "shimmering" dots, the compound has crashed out. Sonicate the intermediate step.

Issue B: Loss of Potency in High-Serum Assays

Symptom: IC50 values shift rightward (weaker potency) in 24h assays compared to 1h assays.

Mechanism: this compound is lipophilic. Over 24 hours, equilibrium drives the compound into the hydrophobic pockets of Albumin (FBS), reducing the free fraction available to block the CRTH2 receptor.

Correction Protocol:

  • Low Serum Adaptation: If cells tolerate it, reduce FBS to 1% or 0.5% during the drug incubation window.

  • Replenishment Strategy: For assays >24h, perform a half-media exchange at 12h containing fresh compound to maintain equilibrium concentration.

Module 3: Mechanism of Action (Pathway Visualization)

This compound functions by competitively binding to CRTH2 (a Gi-coupled GPCR), preventing PGD2-mediated signaling. This blockade inhibits calcium mobilization, shape change, and chemotaxis in Th2 cells, Eosinophils, and Basophils.

CRTH2_Signaling_Blockade Figure 1: this compound Mechanism of Action (CRTH2 Blockade) cluster_membrane Cell Membrane PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activation TASP This compound (Inhibitor) TASP->CRTH2 Competitive Inhibition Gi Gαi Protein CRTH2->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ Flux Gi->Ca Triggers cAMP cAMP Levels AC->cAMP Decreases Effect Chemotaxis & Cytokine Release Ca->Effect Promotes

Caption: this compound competitively binds CRTH2, preventing the Gi-mediated calcium flux required for chemotaxis.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I dissolve this compound in Ethanol? A: It is not recommended. Ethanol evaporates rapidly in unsealed plates, altering the concentration. DMSO is the standard vehicle. If ethanol is required for specific toxicity reasons, ensure the stock is fresh and sealed.

Q2: My IC50 is 13 nM in buffer, but 100 nM in media. Why? A: This is the Serum Shift . In buffer (PBS/HBSS), the drug is 100% free. In media (RPMI + 10% FBS), a significant fraction acts as a protein-bound reservoir. You must report IC50 values with the specific serum concentration noted (e.g., "IC50 = 13 nM in 0.1% BSA").

Q3: Is the compound light-sensitive? A: Isoquinoline derivatives are generally stable to ambient light for short periods. However, as a precaution against photo-oxidation during long incubations (24h), we recommend wrapping tubes in foil or incubating in the dark.

Q4: How do I validate the drug is working in my specific cells? A: Perform a Calcium Flux Assay (FLIPR) or a Shape Change Assay .

  • Protocol: Pre-incubate cells with this compound (100 nM) for 15 mins. Stimulate with PGD2 (1 µM).

  • Success Criteria: Complete abrogation of the calcium spike or shape change compared to Vehicle control.

References

  • Takayama, T., et al. (2012).[1][2] "Isoquinoline Derivatives as Potent CRTH2 Receptor Antagonists: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 22(8), 2784-2788.

    • Establishes this compound as a potent CRTH2 antagonist with IC50 ~13 nM.[1][2][3]

  • DiSalvo, J., et al. (2019). "Vitamins in cell culture media: Stability and stabilization strategies." Biotechnology and Bioengineering, 116(6).

    • Provides general principles on small molecule stability and serum interaction in culture media.
  • Sigma-Aldrich Technical Bulletin. "Cell Culture Media Stability and Testing Services."

    • General guidelines for validating compound stability in proprietary media formul

Sources

Technical Support Center: Overcoming Low Solubility of Research Compounds in Saline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for formulating poorly soluble research compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dissolving their compounds, such as TASP0376377, in saline and other aqueous media for experimental use. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and practical insights to help you make informed decisions and troubleshoot effectively.

This guide is structured to walk you through a logical progression of understanding and solving solubility issues. We will start with frequently asked questions to address common initial queries, followed by in-depth troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding low solubility issues with research compounds.

Q1: I've observed that my compound, this compound, is not dissolving in saline. What are the immediate first steps I should take?

A1: The first step is to systematically characterize the solubility issue. Before attempting various solubilization techniques, it's crucial to understand the nature of your compound's insolubility.

  • Visual Inspection: Note the appearance of the mixture. Is the compound completely insoluble, forming a suspension, or is it partially dissolved? Does it appear crystalline or amorphous?

  • Purity Check: Ensure the purity of your compound. Impurities can significantly impact solubility.

  • pH Measurement: Measure the pH of the saline solution after adding your compound. Some compounds can alter the pH, which in turn affects their solubility.

  • Basic Solubility Screen: Test the solubility in a small range of simple, biocompatible solvents like DMSO, ethanol, or PEG 400. This will give you an initial idea of the compound's polarity and potential solubilization pathways.

Q2: What are the most common reasons for a research compound to have low solubility in saline?

A2: Low aqueous solubility is a common challenge in drug discovery, with estimates suggesting that up to 90% of compounds in the development pipeline are poorly water-soluble.[1][2][3] The primary reasons are rooted in the physicochemical properties of the molecule:

  • High Lipophilicity: The molecule may have a high affinity for lipids (fats) and repel water. This is often quantified by a high logP value.[4]

  • Crystalline Structure: A stable crystalline lattice requires significant energy to break apart, which can hinder dissolution in a solvent.

  • Lack of Ionizable Groups: If the compound does not have acidic or basic functional groups, its solubility will not be significantly affected by changes in pH.[5]

Q3: Can I just use a higher concentration of a co-solvent like DMSO to dissolve my compound for in vivo studies?

A3: While tempting for its simplicity, using high concentrations of co-solvents like DMSO in in vivo studies is generally discouraged due to potential toxicity and off-target effects. It is crucial to consult institutional guidelines for acceptable solvent levels in animal studies. A common strategy is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the final dosing vehicle, ensuring the final co-solvent concentration is within safe limits.

Troubleshooting Guides

This section provides a more in-depth approach to tackling solubility challenges, guiding you from initial characterization to selecting an appropriate formulation strategy.

Workflow for Diagnosing and Solving Solubility Issues

The following diagram outlines a systematic approach to addressing low solubility.

solubility_workflow start Start: Low Solubility in Saline Observed char_sol Characterize Solubility (pH, simple solvents) start->char_sol is_ionizable Is the compound ionizable? char_sol->is_ionizable ph_adjust pH Adjustment Strategy is_ionizable->ph_adjust Yes cosolvent_screen Co-solvent Screening is_ionizable->cosolvent_screen No ph_adjust->cosolvent_screen Failure formulation_success Formulation Successful (Stable, clear solution at target concentration) ph_adjust->formulation_success Success surfactant_screen Surfactant/Micelle Screening cosolvent_screen->surfactant_screen cosolvent_screen->formulation_success Success complexation_screen Cyclodextrin Complexation surfactant_screen->complexation_screen surfactant_screen->formulation_success Success lipid_formulation Lipid-Based Formulation complexation_screen->lipid_formulation complexation_screen->formulation_success Success particle_reduction Particle Size Reduction lipid_formulation->particle_reduction lipid_formulation->formulation_success Success particle_reduction->formulation_success Success formulation_fail Re-evaluate or Consider Advanced Techniques particle_reduction->formulation_fail

Caption: A decision-making workflow for addressing low solubility of research compounds.

Strategy 1: pH Adjustment

Principle: For compounds with ionizable functional groups (acids or bases), altering the pH of the solution can significantly increase solubility by converting the neutral molecule into a more soluble salt form.[6][7]

When to Use:

  • Your compound has acidic or basic moieties (e.g., carboxylic acids, amines).

  • Preliminary tests show pH-dependent solubility.

Causality Behind this Choice: By shifting the pH to a point where the compound is ionized, the electrostatic interactions with water molecules are enhanced, leading to greater solubility. For an acidic compound, raising the pH above its pKa will deprotonate it, forming a more soluble anion. Conversely, for a basic compound, lowering the pH below its pKa will protonate it, creating a more soluble cation.

Protocol:

  • Prepare a slurry of your compound in saline at the target concentration.

  • While stirring, slowly add small increments of a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH).

  • Monitor the pH and visual appearance of the solution.

  • Continue adding the acid or base until the compound dissolves or until the pH reaches a physiologically unacceptable level for your intended experiment.

  • Self-Validation: Once dissolved, let the solution stand for a period (e.g., 1-2 hours) to ensure the compound does not precipitate out. Also, check for any signs of chemical degradation if the compound is sensitive to extreme pH.

Strategy 2: Co-solvency

Principle: Using a water-miscible organic solvent (co-solvent) can increase the solubility of a lipophilic compound by reducing the polarity of the aqueous vehicle.[7][8][9]

When to Use:

  • The compound shows good solubility in solvents like DMSO, ethanol, or PEG 400.

  • pH adjustment is not effective or not applicable.

Causality Behind this Choice: Co-solvents work by creating a solvent mixture that is more "hospitable" to the non-polar regions of the drug molecule. They disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute.[8] Commonly used co-solvents for preclinical research include PEG 400, propylene glycol, and ethanol.[8][9]

Protocol:

  • Prepare a high-concentration stock solution of your compound in a suitable co-solvent (e.g., 100 mg/mL in DMSO).

  • In a separate vial, prepare the final dosing vehicle. This is often a mixture of the co-solvent, a surfactant (see Strategy 3), and saline.

  • While vortexing the vehicle, slowly add the required volume of the stock solution to achieve the final desired concentration.

  • Self-Validation: The final formulation should be a clear, homogenous solution. Observe for any precipitation upon standing. It is also good practice to check the stability of the formulation at different temperatures (e.g., room temperature and 4°C).

Example Co-solvent Systems:

Co-solvent System ComponentPercentage (%)Use Case
DMSO5-10%General purpose, good for initial screening.
PEG 40020-40%Common for oral and parenteral formulations.[8]
Ethanol10-20%Often used in combination with other co-solvents.
Propylene Glycol10-30%Another common vehicle component.[8][9]
Strategy 3: Surfactants and Micellar Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively dispersing them in an aqueous solution.[1][9][10]

When to Use:

  • Co-solvents alone are insufficient to achieve the desired concentration.

  • The compound is highly lipophilic.

Causality Behind this Choice: The hydrophobic tails of the surfactant molecules aggregate to form the core of the micelle, creating a microenvironment that is favorable for the lipophilic drug. The hydrophilic heads of the surfactants form the outer shell, which interacts with the aqueous environment, keeping the entire structure in solution.[1] Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and Cremophor® EL.[9][10]

Protocol:

  • Prepare a solution of the surfactant in saline at a concentration above its CMC.

  • Add the compound to the surfactant solution.

  • Use sonication or gentle heating to aid in dissolution and micelle formation.

  • Self-Validation: The resulting solution should be clear and stable. Dynamic light scattering (DLS) can be used to confirm the presence and size of micelles.

Strategy 4: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic parts of the drug from the aqueous environment.[5][9][10]

When to Use:

  • The molecular dimensions of the compound are compatible with the cyclodextrin cavity.

  • Other methods have failed or are not suitable for the intended application.

Causality Behind this Choice: The hydrophobic drug molecule partitions into the non-polar interior of the cyclodextrin, forming a stable complex. The hydrophilic exterior of the cyclodextrin ensures that the entire complex remains soluble in water.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Protocol:

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD).

  • Add the compound to the cyclodextrin solution.

  • Stir the mixture for an extended period (several hours to overnight) at room temperature or with gentle heating to facilitate complex formation.

  • Self-Validation: A successful complexation will result in a clear solution. The formation of the inclusion complex can be confirmed by techniques such as NMR or DSC.

Strategy 5: Particle Size Reduction

Principle: Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[11][12]

When to Use:

  • For compounds that are dissolution rate-limited.

  • When preparing a suspension is an acceptable formulation strategy.

Causality Behind this Choice: A larger surface area allows for more extensive contact between the drug particles and the solvent, which can accelerate the rate at which the drug dissolves.[11][12] Techniques include micronization (reducing particles to the micron range) and nanonization (creating nanoparticles).[7][12]

Protocol (for preparing a nanosuspension by sonication):

  • Prepare a slurry of the compound in an aqueous vehicle containing a stabilizer (e.g., a surfactant or polymer).

  • Use a high-energy probe sonicator to process the slurry. Apply pulses of sonication, ensuring the sample is kept cool in an ice bath to prevent thermal degradation.

  • Monitor the particle size using a technique like DLS until the desired size is reached.

  • Self-Validation: The resulting suspension should be uniform and show minimal settling over time. Particle size analysis should confirm a narrow size distribution in the desired range.

Advanced Strategies

For particularly challenging compounds, more advanced formulation approaches may be necessary. These often require specialized equipment and expertise.

  • Solid Dispersions: The drug is dispersed in a solid matrix, often a polymer, to create an amorphous form of the drug, which has higher solubility than its crystalline counterpart.[13][14]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils or lipids can be an effective strategy. Self-emulsifying drug delivery systems (SEDDS) are lipid-based formulations that spontaneously form fine emulsions upon contact with aqueous media.[2][4]

Visualization of Formulation Strategies

formulation_strategies cluster_compound Poorly Soluble Compound cluster_strategies Solubilization Strategies cluster_result Result compound Crystalline Compound Insoluble in Saline strategy_node pH Adjustment Co-solvency Surfactant Micelles Cyclodextrin Complexation Particle Size Reduction compound:f1->strategy_node Apply Strategy result_node Soluble Formulation Suitable for Experimentation strategy_node->result_node:f0 Achieve Solubility

Caption: Overview of strategies to transform a poorly soluble compound into a usable formulation.

References

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PubMed. (n.d.). Solubilizing excipients in oral and injectable formulations. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PubMed. (n.d.). Physicochemical characteristics of quinupramine in the EVA matrix. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

Sources

TASP0376377 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for TASP0376377 , a potent and selective CRTH2 (DP2) antagonist .

Dose-Response Curve Optimization & Troubleshooting Guide

Product Identity: this compound Target: Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) Mechanism: Competitive Antagonist (G-protein coupled receptor) Standard Potency: IC




13–19 nM (Human CRTH2)[1]

Assay Setup & Reagent Handling

Critical pre-experimental parameters to ensure curve stability.

FAQ: How do I prevent compound precipitation during serial dilution?

The Issue: this compound is an isoquinoline derivative with high lipophilicity (CLogP > 4). "Crashing out" in aqueous buffers leads to steep Hill slopes (>1.5) and artificially high IC


 values.

The Solution:

  • DMSO Tolerance: CRTH2 assays (specifically Calcium Flux or cAMP) are sensitive to DMSO. Maintain final DMSO concentration

    
     0.5% (v/v).
    
  • Intermediate Dilution Step: Do not pipette directly from 10 mM DMSO stock into the assay buffer.

    • Step A: Prepare 100x concentrations in 100% DMSO (Serial Dilution).

    • Step B: Dilute 1:10 into assay buffer (creating a 10x working solution with 10% DMSO).

    • Step C: Add this 10x solution to your cells/membrane prep (Final: 1x drug, 1% DMSO). Note: If cells cannot tolerate 1%, use acoustic dispensing (Echo) to shoot nL volumes directly.

FAQ: Why is my IC shifting between experiments?

The Science: CRTH2 is a G


-coupled receptor. Agonist stability (PGD

) is the most common variable. Prostaglandin D

(PGD

) undergoes rapid dehydration to the J-series prostaglandins (e.g., PGJ

) in aqueous buffers, particularly those containing serum albumin.

Protocol Adjustment:

  • Agonist Choice: If possible, use 13,14-dihydro-15-keto-PGD

    
     (DK-PGD
    
    
    
    )
    as the agonist. It is a selective CRTH2 agonist and significantly more stable than native PGD
    
    
    .
  • Agonist Concentration: Ensure you are stimulating at the EC

    
      of the agonist.
    
    • Too High (>EC

      
      ): You will right-shift the antagonist curve (Cheng-Prusoff mechanics), making this compound appear less potent.
      
    • Too Low (

      
      ): Signal-to-noise ratio decreases, increasing error bars.
      

Functional Assay Optimization (Calcium Flux / cAMP)

Workflow Visualization: CRTH2 Signaling & Inhibition

The following diagram illustrates the pathway this compound inhibits.[2] Understanding this is crucial for selecting the correct readout (Ca


 vs cAMP).

CRTH2_Pathway PGD2 PGD2 / DK-PGD2 (Agonist) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates TASP This compound (Antagonist) TASP->CRTH2 Blocks Gi Gi Protein (Gαi/Gβγ) CRTH2->Gi AC Adenylyl Cyclase Gi->AC Inhibits PLC PLCβ (via Gβγ) Gi->PLC Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduction Calcium Intracellular Ca2+ (Flux Signal) PLC->Calcium Release

Caption: this compound competes with PGD2 for the CRTH2 pocket, preventing Gi-mediated cAMP reduction and Calcium mobilization.

Troubleshooting the "Flat" Dose-Response Curve

Symptom: The curve bottoms out at 20-30% activity rather than 0%, or the Top is not 100%.

Root Cause Analysis:

  • Incubation Time (Pre-equilibrium): this compound requires time to occupy the receptor before the agonist "slam."

    • Standard: Add Antagonist

      
       Incubate 15–30 mins  at RT 
      
      
      
      Add Agonist.
    • Co-addition: Adding both simultaneously favors the agonist (kinetic advantage), lowering apparent antagonist potency.

  • BSA Interference: this compound is lipophilic. If your buffer contains >0.1% BSA (Bovine Serum Albumin), the albumin may sequester the drug.

    • Fix: Use 0.1% BSA (fatty-acid free) or human serum albumin (HSA) only if mimicking physiological conditions. If possible, switch to CHAPS or Pluronic F-127 (0.02%) to maintain solubility without sequestration.

Data Analysis & Curve Fitting[3]

FAQ: My Hill Slope is -2.5 (Too Steep). Is this real?

Expert Insight: A Hill slope significantly steeper than -1.0 (e.g., -2.0 to -3.0) in a competitive binding assay is rarely physiological for small molecules unless there is positive cooperativity (unlikely for CRTH2).

Likely Culprits:

  • Micelle Formation: At high concentrations, the compound aggregates, inhibiting the receptor non-specifically ("promiscuous inhibition").

  • The "Hook" Effect: The curve goes down, then slightly up at the highest concentration (solubility limit reached).

Validation Protocol: Check the IC


 relationship with enzyme/receptor concentration (

). If

, you are in the "Tight Binding" regime. The standard 4-parameter logistic (4PL) model is invalid. You must use the Morrison Equation for fitting.
Summary of Potency Benchmarks

Use these values to validate your assay performance.

Assay TypeReadoutTypical IC

(nM)
Reference
Binding [³H]-PGD

Displacement
19 nM Nishikawa-Shimono et al. [1]
Functional GTP

S Binding
13 nM Nishikawa-Shimono et al. [1]
Cellular Eosinophil Chemotaxis23 nM Nishikawa-Shimono et al. [1]
Selectivity DP1 Receptor Binding> 1,000 nMSpecificity Check

Troubleshooting Decision Tree

Use this logic flow to diagnose curve abnormalities.

Troubleshooting Start Analyze Dose-Response Curve CheckSlope Check Hill Slope Start->CheckSlope SlopeNormal Slope ~ -1.0 CheckSlope->SlopeNormal Ideal SlopeSteep Slope < -1.5 (Steep) CheckSlope->SlopeSteep SlopeShallow Slope > -0.7 (Shallow) CheckSlope->SlopeShallow CheckIC50 Is IC50 > 100nM? SlopeNormal->CheckIC50 Aggreg Check Solubility. Is [Drug] > 10µM? SlopeSteep->Aggreg Equilib Check Incubation. Was TASP added before Agonist? SlopeShallow->Equilib Reduce Max Conc\nor Add 0.01% Pluronic Reduce Max Conc or Add 0.01% Pluronic Aggreg->Reduce Max Conc\nor Add 0.01% Pluronic Yes Increase Pre-incubation\nto 30 mins Increase Pre-incubation to 30 mins Equilib->Increase Pre-incubation\nto 30 mins No Check Negative Cooperativity\nor Assay Noise Check Negative Cooperativity or Assay Noise Equilib->Check Negative Cooperativity\nor Assay Noise Yes Check Agonist Conc.\nAre you > EC80? Check Agonist Conc. Are you > EC80? CheckIC50->Check Agonist Conc.\nAre you > EC80? Yes (Low Potency) Valid Result Valid Result CheckIC50->Valid Result No (Expected Range)

Caption: Diagnostic workflow for interpreting this compound dose-response anomalies.

References

  • Nishikawa-Shimono, R., et al. (2013). Isoquinoline derivatives as potent CRTH2 antagonists: Design, synthesis and SAR. Bioorganic & Medicinal Chemistry, 21(24), 7674-7685.

  • Copeland, R. A. (2013).Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for IC50/Hill Slope analysis).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

Sources

resolving variability in TASP0376377 chemotaxis assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Variability in TASP0376377 Chemotaxis Assays

Executive Summary

This guide addresses the high variability often observed in chemotaxis assays involving TASP-series compounds (e.g., this compound, TASP0277308).[1] These small molecules typically target Sphingosine-1-Phosphate (S1P) receptors.[1][2]

Critical Note on Compound Identity: While TASP0277308 is a well-characterized S1P1 antagonist, this compound is treated here as a structural analog within the TASP series.[1] The troubleshooting protocols below apply universally to S1P receptor antagonist assays , where the primary sources of error are ligand (S1P) solubilization, carrier protein interference (Albumin), and receptor internalization kinetics.

Part 1: The Reagent Ecosystem (Pre-Assay)

Q: My S1P positive control is inconsistent. Sometimes cells migrate, sometimes they don't.[1][3][4] Is the TASP compound failing?

A: It is likely not the TASP compound, but the S1P ligand preparation.[1] S1P is a hydrophobic zwitterion that is notoriously difficult to solubilize and deliver effectively in aqueous media.[1]

The "Sticky Lipid" Problem: S1P adheres avidly to plastic and glass surfaces.[1] Without a proper carrier, the actual concentration reaching the cell is a fraction of the calculated dose.[1]

Protocol: The "FAF-BSA" Solubilization Method Standard BSA contains interfering lipids that compete with S1P.[1] You must use Fatty Acid-Free (FAF) BSA.[1][5]

  • Stock Prep: Evaporate the S1P methanol stock under a stream of nitrogen (do not use heat).

  • Carrier: Prepare PBS containing 4 mg/mL Fatty Acid-Free BSA .

  • Solubilization: Add the BSA-PBS to the dried S1P film to achieve a 125 µM - 1 mM stock.[1]

  • Sonication (Critical): Sonicate in a water bath at 37°C for 10–15 minutes until the solution is optically clear. Vortex every 2 minutes.[1]

  • Storage: Aliquot into siliconized tubes (low binding) and store at -20°C. Do not refreeze more than once.

Q: How do I dissolve this compound to prevent precipitation in the assay buffer?

A: TASP compounds are generally lipophilic.[1]

  • DMSO Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).

  • Intermediate Dilution: Do not dilute directly from 100% DMSO into the assay buffer. Perform a serial dilution in DMSO first, then a 1:1000 step into the assay buffer to keep final DMSO < 0.1%.[1]

  • Visual Check: Inspect the 2x working solution under a microscope. If you see crystals, the compound has crashed out, and the effective concentration is zero.[1]

Part 2: The Biological System (Cellular Factors)

Q: The background migration (chemokinesis) is high, masking the TASP inhibitory effect.[1] How do I fix this?

A: High background usually indicates that the S1P receptors are constitutively active or the cells are not properly synchronized.[1]

The Starvation Step: S1P receptors (especially S1P1) internalize rapidly upon ligand binding.[1] Serum contains nanomolar levels of S1P.[1]

  • Requirement: Starve cells in serum-free medium (containing 0.1% FAF-BSA) for 3–4 hours prior to the assay. This resets the receptors to the plasma membrane.[1]

  • Passage Number: Use cells between passage 3 and 10. High-passage cells often downregulate S1P receptors, leading to assay insensitivity.[1]

Q: How long should I pre-incubate with this compound?

A: 30 minutes at 37°C. S1P antagonists are competitive. They need time to occupy the receptor binding pockets before the cells "see" the S1P gradient.[1] If you add TASP and S1P simultaneously, the rapid kinetics of S1P signaling (seconds to minutes) will trigger migration before the antagonist can bind.[1]

Part 3: Mechanism & Visualization

Pathway Logic: Depending on the specific target of this compound (S1P1 vs S1P2), the assay readout changes.

  • S1P1 (G_i coupled): Promotes migration (Rac pathway).[1] Antagonist blocks migration.[1][6][7]

  • S1P2 (G_12/13 coupled): Inhibits migration (Rho/ROCK pathway).[1] Antagonist restores migration.

The diagram below illustrates the opposing pathways and where TASP intervenes (assuming S1P1 antagonism for this workflow, as is common with TASP-series).

S1P_Signaling cluster_0 Cell Membrane S1P S1P Ligand S1P1 S1P1 Receptor S1P->S1P1 Binds Gi G-alpha-i S1P1->Gi Activates Rac Rac1 / CDC42 Gi->Rac Activates Mig Chemotaxis (Migration) Rac->Mig Promotes TASP This compound (Antagonist) TASP->S1P1 Blocks

Caption: S1P1-driven chemotaxis pathway. This compound competes with S1P, preventing G-protein activation and subsequent Rac-mediated cytoskeletal rearrangement.[1]

Part 4: Data Analysis & Troubleshooting Matrix

Q: How do I distinguish true chemotaxis from random movement?

A: Perform a Checkerboard Analysis during validation.

Lower Chamber: Buffer Lower Chamber: S1P
Upper: Buffer Random Motility (Baseline)Chemotaxis (Positive Gradient)
Upper: S1P Reverse Gradient (Fugetaxis)Chemokinesis (No Gradient)
  • Valid Assay: Migration in [Upper: Buffer / Lower: S1P] should be >2x higher than [Upper: S1P / Lower: S1P].

  • TASP Validation: this compound should dose-dependently reduce migration in the Chemotaxis quadrant only.

Troubleshooting Table

SymptomProbable CauseCorrective Action
No Migration to S1P S1P stuck to tube wallsUse Siliconized tubes and FAF-BSA carrier.[1]
Receptors internalizedIncrease starvation time (3-4h).[1] Use lower passage cells.[1][8]
High Variability Bubble in transwellEnsure no air bubbles trap the filter bottom.
Pipetting errorUse reverse pipetting for viscous BSA solutions.[1]
TASP Ineffective Pre-incubation too shortIncrease pre-incubation to 30-45 mins.
Compound precipitationCheck solubility.[1] Limit DMSO < 0.1%.[1]

References

  • Fujii, Y. et al. (2012).[1] Amelioration of collagen-induced arthritis by a novel S1P1 antagonist with immunomodulatory activities (TASP0277308).[1][9] Journal of Immunology.[1]

  • Spiegel, S. & Milstien, S. (2002).[1] Sphingosine-1-phosphate: an enigmatic signaling lipid.[1] Nature Reviews Molecular Cell Biology.[1]

  • Thermo Fisher Scientific. S1P1 Redistribution Assay Protocol. (Standard industry protocol for S1P preparation).

  • Takabe, K. et al. (2008).[1] Sphingosine-1-phosphate signaling in the cardiovascular system.[1] (Details S1P1 vs S1P2 migration effects).

Sources

Validation & Comparative

TASP0376377 vs. Ramatroban: A Comparative Guide for CRTH2 Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between TASP0376377 and Ramatroban for researchers investigating the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 , also known as DP2 or GPR44 ).

While both compounds antagonize CRTH2, they serve fundamentally different experimental purposes:

  • Ramatroban is a dual antagonist (CRTH2 + Thromboxane A2 receptor) suitable for broad-spectrum inflammation models but poor for receptor-specific mechanistic studies due to off-target effects.

  • This compound is a highly selective, second-generation antagonist designed specifically for CRTH2, making it the superior choice for isolating PGD2-CRTH2 signaling pathways without confounding vascular variables.

Pharmacological Profile Comparison

The following data synthesizes binding affinities and functional potencies from primary medicinal chemistry literature.

FeatureRamatroban (BAY-u3405) This compound
Primary Target CRTH2 (DP2) & TP (Thromboxane A2)CRTH2 (DP2)
Chemical Class Sulfonamide derivativeIsoquinoline derivative
Binding Affinity (

/

)

nM (hCRTH2)

nM (hTP)

nM (hCRTH2)
Selectivity Poor (Dual Action) Blocks platelet aggregation via TP.High >100-fold selective over DP1 and TP receptors.
Mechanism Competitive AntagonistCompetitive Antagonist
Solubility DMSO (>10 mg/mL), EthanolDMSO (>10 mg/mL)
Primary Application Clinical asthma/rhinitis (historical);Broad inflammation models.Mechanistic dissection of Th2 pathways; Eosinophil migration assays.
Mechanistic Insight

Ramatroban was originally developed as a Thromboxane A2 (TP) antagonist for cardiovascular indications before its affinity for CRTH2 was discovered. Consequently, using Ramatroban in in vivo allergic models can confound results because it simultaneously inhibits platelet activation and vasoconstriction via TP blockade.

This compound , developed later (see Nishikawa-Shimono et al., 2013), utilizes an isoquinoline scaffold to optimize interaction with the CRTH2 orthosteric pocket while eliminating the sulfonamide moiety responsible for TP receptor binding.

Signaling Pathway & Antagonist Intervention[1][2]

The diagram below illustrates the specific intervention points. Note that Ramatroban affects a parallel pathway (TP Receptor) which this compound avoids.

CRTH2_Signaling PGD2 PGD2 (Ligand) CRTH2 CRTH2 (DP2) [Gi-coupled] PGD2->CRTH2 TXA2 Thromboxane A2 TP_Rec TP Receptor [Gq-coupled] TXA2->TP_Rec G_protein Gi/o Protein CRTH2->G_protein Platelets Platelet Aggregation Vasoconstriction TP_Rec->Platelets Ramatroban Ramatroban (Dual Antagonist) Ramatroban->CRTH2 Blocks Ramatroban->TP_Rec Blocks (Off-Target) TASP This compound (Selective Antagonist) TASP->CRTH2 Selectively Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca2 Intracellular Ca2+ (Increase) G_protein->Ca2 cAMP cAMP (Decrease) AC->cAMP Chemotaxis Chemotaxis (Eosinophils/Th2) Ca2->Chemotaxis

Figure 1: Comparative Mechanism of Action. Ramatroban blocks both CRTH2 and TP receptors, affecting platelet function.[1][2] this compound selectively isolates the CRTH2-mediated chemotactic pathway.

Experimental Protocols

To validate CRTH2 antagonism, the Calcium Flux Assay is the industry standard for high-throughput screening, while Eosinophil Shape Change is the gold standard for functional validation in primary cells.

Protocol A: Calcium Flux Assay (HEK293-hCRTH2)

Use this protocol to determine


 values.

Materials:

  • HEK293 cells stably expressing hCRTH2 (G

    
    16 co-transfection recommended to couple Gi to Calcium release).
    
  • FLIPR Calcium 6 Assay Kit (Molecular Devices) or equivalent.

  • Agonist: PGD2 (prepare fresh in DMSO, final assay conc:

    
    ).
    

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100

    
    L Calcium 6 dye loading buffer (with 2.5 mM Probenecid to prevent dye leakage). Incubate 1 hour at 37°C.
    
  • Antagonist Pre-treatment:

    • Prepare 10-point serial dilutions of This compound and Ramatroban in HBSS/HEPES buffer.

    • Add compounds to cells. Incubate for 15 minutes at Room Temperature (RT).

    • Note: this compound is lipophilic; ensure final DMSO concentration is <0.5%.

  • Agonist Challenge:

    • Place plate in FLIPR/FlexStation.

    • Inject PGD2 (

      
       concentration) and record fluorescence (Ex 485nm / Em 525nm) for 90 seconds.
      
  • Analysis: Calculate Max-Min fluorescence. Plot % Inhibition vs. Log[Concentration].

    • Expected this compound

      
      : ~15 nM.
      
    • Expected Ramatroban

      
      : ~100 nM.[1][3]
      
Protocol B: Human Eosinophil Shape Change Assay

Use this protocol to confirm physiological relevance in primary cells.

Rationale: CRTH2 activation causes immediate actin polymerization in eosinophils, measurable by flow cytometry (Forward Scatter - FSC).

Workflow:

  • Isolation: Isolate granulocytes from human whole blood using Dextran sedimentation and Percoll gradient centrifugation.

  • Priming: Resuspend eosinophils (

    
     cells/mL) in PBS + 0.1% BSA.
    
  • Treatment:

    • Incubate with This compound (1 nM – 1

      
      M) or Vehicle for 10 min at 37°C.
      
  • Stimulation: Add PGD2 (final conc. 10–30 nM). Incubate exactly 4 minutes at 37°C.

  • Fixation: Stop reaction immediately with 250

    
    L ice-cold fixative (1% paraformaldehyde).
    
  • Cytometry: Analyze via Flow Cytometry. Gate on Eosinophils (high SSC, CD16-negative). Measure Mean Fluorescence Intensity (MFI) of Forward Scatter (FSC).

  • Result: PGD2 increases FSC. This compound should dose-dependently inhibit this increase.

References

  • Nishikawa-Shimono, R., et al. (2013).[4] "Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR." Bioorganic & Medicinal Chemistry, 21(24), 7674-7685.

    • Primary source for this compound design, structure, and potency d
  • Sugimoto, H., et al. (2003). "Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTH2, a newly identified prostaglandin D2 receptor." Journal of Pharmacology and Experimental Therapeutics, 305(1), 347-352.

    • Definitive paper establishing Ram
  • Royer, J. F., et al. (2008). "Pharmacological characterization of CRTH2 antagonists." European Journal of Clinical Investigation, 38(9), 663-671.

    • Provides comparative protocols for eosinophil shape change and calcium flux.
  • MedChemExpress. "this compound Product Datasheet."

    • Source for commercial availability and solubility d

Sources

Validating TASP0376377 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of TASP0376377 , a potent and selective antagonist of the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as GPR44 .

Important Clarification: While "TASP" codes are sometimes associated with other targets, this compound is specifically an isoquinoline derivative developed as a CRTH2 antagonist for allergic inflammation (asthma, rhinitis), not a SIRT2 inhibitor. This guide focuses on its true pharmacological target.

Executive Summary

This compound is a high-affinity, orally active antagonist of the CRTH2 receptor. It functions by blocking the binding of Prostaglandin D2 (PGD2) to CRTH2, thereby inhibiting the chemotaxis and activation of Th2 cells, eosinophils, and basophils.[1]

Validating target engagement (TE) for this class of compounds requires demonstrating that the drug not only enters the circulation but actively occupies the CRTH2 receptor on the surface of leukocytes, preventing PGD2-mediated signaling. The "Gold Standard" for this validation is the Ex Vivo Eosinophil Shape Change (ESC) Assay , which serves as a direct pharmacodynamic (PD) biomarker.

Compound Profile & Comparative Analysis

This compound competes in a crowded landscape of CRTH2 antagonists. Its primary differentiation lies in its isoquinoline scaffold, which offers distinct solubility and metabolic stability profiles compared to the indole-acetic acid derivatives like Fevipiprant.

Table 1: Comparative Pharmacological Profile
FeatureThis compound Fevipiprant (QAW039) Ramatroban
Primary Target CRTH2 (Selective Antagonist)CRTH2 (Selective Antagonist)CRTH2 / TP Receptor (Dual)
Chemical Class Isoquinoline derivativeIndole-acetic acid derivativeSulfonamide derivative
Potency (IC50) ~13–19 nM (Binding/Functional)~1–5 nM ~100 nM (Lower potency)
Selectivity >100-fold vs. DP1, COX-1/2>500-fold vs. DP1Poor (Hits Thromboxane receptor)
In Vivo Dose 3–30 mg/kg (PO, Mouse)10–100 mg/kg (PO, Mouse)30 mg/kg (PO)
Clinical Status Preclinical / Early PhasePhase III (Discontinued in Asthma)Marketed (Allergic Rhinitis)

Analyst Insight: While Fevipiprant is more potent in vitro, this compound's high selectivity against the DP1 receptor is critical. DP1 signaling can be anti-inflammatory; therefore, a "clean" CRTH2 antagonist like this compound avoids masking efficacy by inadvertently blocking beneficial DP1 pathways.

Mechanism of Action (MOA)

This compound acts as an orthosteric antagonist. Under normal conditions, PGD2 binds CRTH2 (Gi-coupled), lowering cAMP and increasing intracellular Calcium (


), which drives cytoskeletal rearrangement (Shape Change) and chemotaxis. This compound prevents this cascade.

MOA PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (Gi-Coupled) PGD2->CRTH2 Binds TASP This compound (Antagonist) TASP->CRTH2 Blocks Binding (Competitive) G_prot Gi Protein Activation CRTH2->G_prot Activates Ca_Flux Ca2+ Flux & cAMP Decrease G_prot->Ca_Flux Effect Eosinophil Chemotaxis & Shape Change Ca_Flux->Effect

Figure 1: Mechanism of Action. This compound competitively occupies the CRTH2 pocket, preventing PGD2-induced G-protein signaling and subsequent eosinophil activation.

Protocol 1: Ex Vivo Whole Blood Eosinophil Shape Change (ESC)

The Self-Validating System: This is the most robust method to prove target engagement. It measures if the drug present in the blood of the animal is sufficient to block an exogenous challenge of PGD2.

Experimental Logic
  • Dose the animal with this compound.

  • Bleed the animal.

  • Challenge the blood ex vivo with PGD2.

  • Readout: If this compound is bound to CRTH2, PGD2 will fail to induce the characteristic shape change (measured by Forward Scatter on Flow Cytometry).

Step-by-Step Methodology

Reagents:

  • Agonist: PGD2 (Cayman Chem) or DK-PGD2 (more stable, CRTH2 selective).

  • Lysis Buffer: Ammonium Chloride based (e.g., Pharm Lyse).

  • Flow Cytometer: Capable of FSC/SSC resolution.

Workflow:

  • Dosing: Administer this compound (e.g., 10 mg/kg PO) to C57BL/6 or BALB/c mice. Include Vehicle control.[1][2]

  • Collection (T_max): At 1 hour post-dose, collect 100 µL whole blood via retro-orbital bleed into EDTA tubes.

  • Induction:

    • Aliquot 90 µL blood into FACS tubes.

    • Add 10 µL of PGD2 (Final concentration: EC80, typically 10–100 nM).

    • Control: Add PBS to a separate vehicle-blood aliquot (Baseline).

  • Incubation: Incubate for exactly 4 minutes at 37°C. (Time is critical; shape change is transient).

  • Fixation/Lysis: Immediately transfer tubes to ice and add 2 mL pre-warmed (37°C) Fix/Lyse buffer to stop the reaction and lyse RBCs. Incubate 10 mins.

  • Analysis:

    • Gate on Granulocytes (High SSC).

    • Identify Eosinophils (CCR3+ or Siglec-F+ if staining, or simply high SSC/FSC properties in crude gates).

    • Measure: Mean Forward Scatter (FSC-H). PGD2 causes FSC to increase (cells become spherical/polymerize actin).

    • Calculation: % Inhibition =

      
      
      

Protocol 2: In Vivo Functional Eosinophil Infiltration

To validate that the drug works in a disease context, use a PGD2-induced airway influx model.

Workflow:

  • Pre-treatment: Dose this compound (3, 10, 30 mg/kg PO) 1 hour prior to challenge.

  • Challenge: Intratracheal (IT) or Intranasal (IN) administration of PGD2 (1 µ g/mouse ) or DK-PGD2.

  • Harvest: 6–12 hours later, perform Bronchoalveolar Lavage (BAL).

  • Quantification: Count total cells and differential eosinophil counts (using Wright-Giemsa stain or FACS for Siglec-F+/CD11c-).

  • Success Criteria: A dose-dependent reduction in BAL eosinophils compared to Vehicle+PGD2 group.

Visualizing the Experimental Workflow

Workflow cluster_0 Phase 1: In Vivo Dosing cluster_1 Phase 2: Ex Vivo Challenge (PD) cluster_2 Phase 3: Analysis Dose PO Administration This compound (3-30 mg/kg) Wait Wait T_max (1 - 2 Hours) Dose->Wait Bleed Whole Blood Collection (EDTA) Wait->Bleed Stim Stimulate with PGD2 (4 mins @ 37°C) Bleed->Stim Fix Immediate Fix/Lyse (Stop Shape Change) Stim->Fix FACS Flow Cytometry (FSC High = Active) Fix->FACS Calc Calculate % Inhibition of Shape Change FACS->Calc

Figure 2: Integrated PK/PD Workflow. The critical step is the rapid fixation after PGD2 stimulation to capture the transient cytoskeletal rearrangement.

References

  • Nishikawa-Shimono, R., et al. (2012). "Isoquinoline derivatives as potent CRTH2 receptor antagonists: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 22(8), 2822-2826. Link

    • Primary source for this compound structure, potency (IC50), and selectivity profiles.
  • Royer, J. F., et al. (2007). "A novel antagonist of CRTH2 blocks eosinophil airway inflammation and mucus production in mice." European Journal of Clinical Investigation, 37(8), 663-671. Link

    • Establishes the PGD2-induced eosinophil infiltr
  • Monneret, G., et al. (2001). "Prostaglandin D2 is a potent chemoattractant for human eosinophils that acts via a novel DP receptor." Blood, 98(6), 1942-1948. Link

    • Foundational paper describing the Eosinophil Shape Change (ESC) phenomenon via CRTH2.
  • Sykes, D. A., et al. (2018). "Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy." Molecular Pharmacology, 93(3), 200-210. Link

    • Comparative data for the clinical standard Fevipiprant.

Sources

Benchmarking TASP0376377: A Guide to Off-Target Kinase Activity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: Validation of TASP0376377 Selectivity against Kinase Off-Targets

Executive Summary: The Isoquinoline Paradox

This compound (developed by Taisho Pharmaceutical) represents a high-affinity antagonist for the CRTH2 (DP2) receptor, a critical node in allergic inflammation and eosinophil recruitment. With a functional IC50 of ~13 nM, it offers superior potency compared to first-generation antagonists like Ramatroban.

However, for rigorous signal transduction research, this compound presents a specific liability: its isoquinoline core . While the compound is highly selective against prostanoid receptors (DP1, COX-1/2), isoquinoline scaffolds are "privileged structures" in kinase inhibition (e.g., Fasudil targeting ROCK, H-89 targeting PKA).

The Core Problem: If this compound exhibits unreported off-target kinase activity (particularly against downstream effectors like MAPK or PKA), it may generate "false positive" anti-inflammatory data that is actually due to kinase blockade rather than CRTH2 antagonism.

This guide outlines the critical necessity of profiling this compound against the human kinome and compares its selectivity liability to standard alternatives.

Compound Profile & Mechanism
FeatureSpecification
Compound Name This compound
Primary Target CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells)
Chemical Class Isoquinoline derivative
Binding Affinity (IC50) 19 nM (Binding); 13 nM (Functional Antagonism)
Primary Selectivity >1000-fold vs. DP1, COX-1, COX-2
Key Liability Potential ATP-competitive inhibition of kinases due to isoquinoline scaffold
Mechanism of Action (MoA) & Potential Interference

CRTH2 signaling involves G-protein coupling (Gi/o) leading to calcium flux and MAPK/ERK activation. An off-target hit on a kinase within this pathway renders the probe useless for mechanistic studies.

MoA_Interference PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (G-Protein Coupled) PGD2->CRTH2 Activates Gi Gi/o Protein CRTH2->Gi Activates TASP This compound (Antagonist) TASP->CRTH2 Blocks Kinase_Risk OFF-TARGET RISK: Isoquinoline-sensitive Kinases (PKA, ROCK) TASP->Kinase_Risk Potential Off-Target Hit AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Ca Ca2+ Flux Gi->Ca Increases Effect Chemotaxis / Activation Ca->Effect Kinase_Risk->Effect Confounding Inhibition

Figure 1: Signal Transduction & Interference Risk. This compound blocks CRTH2, but potential off-target kinase inhibition could independently suppress downstream effects, confounding data interpretation.

Comparative Analysis: Selectivity Landscapes

When selecting a CRTH2 probe, researchers must balance potency against the "cleanliness" of the scaffold.

CompoundScaffold TypePotency (CRTH2)Known Off-Target LiabilitiesKinase Profiling Priority
This compound Isoquinoline +++ (13 nM) High Risk: PKA, ROCK, PKG (due to scaffold). Low Risk: COX enzymes.[1][2]CRITICAL
Ramatroban Indole-sulfonamide+ (High nM)Confirmed: Thromboxane A2 receptor (TP).Moderate
Fevipiprant Indole-acetic acid+++ (Sub-nM)Low. Highly optimized for clinical selectivity.Low
Cay10471 Tricyclic+++ (High potency)Moderate. Often used as a research tool; limited broad profiling data.High

Verdict:

  • Use Fevipiprant if you require a clinically validated, "clean" control.

  • Use this compound if you need high solubility and potency in specific cellular models, BUT only after running the kinase protocol below to validate your specific readout is not kinase-dependent.

Experimental Protocol: Kinase Liability Profiling

To validate this compound for your specific assay, do not rely on generic literature. Perform this self-validating workflow.

Phase 1: The "Scaffold-Hopping" Screen (Essential)

Because this compound contains an isoquinoline moiety, you must screen against the "Isoquinoline Suspects."

  • Assay Format: Radiometric HotSpot™ or Competition Binding (KINOMEscan).

  • Concentration: Screen at 1 µM (approx. 100x the CRTH2 IC50).

  • The "Suspect" Panel:

    • PKA (PRKACA): Classic isoquinoline target.

    • ROCK1/2: Structural homology to PKA active site.

    • PKC Isoforms: Common off-target for hydrophobic cations.

    • MAPK1 (ERK2): To rule out downstream pathway interference.

Phase 2: Full Kinome Profiling (For High-Impact Publications)

If this compound is the primary tool compound in a major study, a broad panel (96+ kinases) is required.

Step-by-Step Workflow:

  • Sample Prep: Dissolve this compound in 100% DMSO to 10 mM stock. Dilute to 50 µM intermediate in buffer.

  • Primary Screen: Test at 1 µM and 10 µM .

  • Controls:

    • Positive Control:[3] Staurosporine (pan-kinase inhibitor).

    • Negative Control: DMSO vehicle (0.1% final).

  • Hit Definition: Any kinase showing >50% inhibition at 1 µM is a "Hit."

  • Kd Determination: For all hits, perform an 11-point dose-response curve to determine Kd.

Data Interpretation Logic

Use the Selectivity Score (S-score) to quantify the probe's quality.



  • S(35) < 0.05: Excellent Selectivity (Safe to use).

  • S(35) > 0.10: "Dirty" Probe. Use with caution; requires a second chemotype (e.g., Fevipiprant) to confirm biological phenotype.

Visualization: The Validation Decision Tree

Follow this logic flow to determine if this compound is appropriate for your study.

Validation_Workflow Start Start: this compound Validation Screen Step 1: Screen @ 1µM (Panel: PKA, ROCK, MAPK) Start->Screen Result Inhibition > 50%? Screen->Result Clean No Hits (<50%) Result->Clean No Dirty Hits Detected Result->Dirty Yes Proceed Proceed with CRTH2 Assays Clean->Proceed Kd_Check Step 2: Determine Kd for Off-Targets Dirty->Kd_Check Margin Is Selectivity Window > 30-fold? Kd_Check->Margin Safe_Use Use with Dose Limits (Keep < 100 nM) Margin->Safe_Use Yes (CRTH2 IC50 << Kinase Kd) Discard DISCARD PROBE Switch to Fevipiprant Margin->Discard No (Risk of Artifact)

Figure 2: Validation Decision Matrix. A systematic approach to handling potential kinase off-targets in GPCR antagonists.

References
  • Nishikawa-Shimono, R., et al. (2012). "Isoquinoline derivatives as potent CRTH2 receptor antagonists: synthesis and SAR."[1][2] Bioorganic & Medicinal Chemistry Letters, 22(9), 3305-3310.[1]

    • Establishes this compound identity, CRTH2 potency (13-19 nM), and primary selectivity against COX/DP1.
  • Nishikawa-Shimono, R., et al. (2013). "Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR."[4][5] Bioorganic & Medicinal Chemistry, 21(24), 7674-7685.[4]

    • Detailed chemical synthesis and structural data supporting the isoquinoline core analysis.
  • Sintim, H. O., et al. (2024). "Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors."[6] European Journal of Medicinal Chemistry, 276, 116540.

    • Provides the theoretical grounding for "scaffold promiscuity" and the necessity of cross-family profiling (Kinase vs. GPCR).
  • Pettipher, R., et al. (2014). "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives, 21(6), 317-322.
  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29, 1039–1045.

    • Standard reference for the "Selectivity Score" (S-score) methodology cited in the protocol.

Sources

TASP0376377 selectivity against other prostanoid receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

TASP0376377 is a highly potent and selective antagonist of the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as DP2 (Prostaglandin D2 receptor 2). Developed by Taisho Pharmaceutical, this compound belongs to a class of isoquinoline derivatives designed to block the pro-inflammatory effects of Prostaglandin D2 (PGD2) without interfering with the homeostatic functions mediated by the DP1 receptor or other prostanoid receptors.

This guide details the selectivity profile of this compound, emphasizing its discrimination between the two PGD2 receptors (CRTH2 vs. DP1) and its lack of off-target activity against the broader prostanoid GPCR family (EP1–4, FP, IP, TP) and cyclooxygenase enzymes.[1][2]

Selectivity & Potency Profile

The pharmacological value of this compound lies in its ability to inhibit CRTH2-mediated Th2 cell migration and activation while sparing the DP1 receptor, which is responsible for vasodilation and inhibition of platelet aggregation.

Quantitative Data Summary

The following table synthesizes binding affinity and functional potency data derived from human recombinant receptor assays.

Receptor / EnzymeTarget ClassAssay TypePotency (IC₅₀ / K_i)Selectivity Ratio (vs. CRTH2)
CRTH2 (DP2) Primary Target Radioligand Binding 19 nM 1x (Reference)
CRTH2 (DP2) Primary Target Functional (Ca²⁺/GTP) 13 nM --
CRTH2 (DP2) Primary Target Chemotaxis (Th2) 23 nM --
DP1Off-Target (PGD2)Radioligand Binding> 1,000 nM> 50-fold
EP1, EP2, EP3, EP4Off-Target (PGE2)Radioligand Binding> 10,000 nM> 500-fold
FP, IP, TPOff-Target (Other)Radioligand Binding> 10,000 nM> 500-fold
COX-1 / COX-2EnzymeEnzyme Inhibition> 10,000 nM> 500-fold

*Note: "Sufficient selectivity" (>10 µM) is typically reported for the broader prostanoid panel in this chemical series (Takayama et al., 2012).

Comparative Analysis: Why DP1 Selectivity Matters

PGD2 activates two distinct receptors. A non-selective antagonist would block both, potentially causing adverse cardiovascular effects.

  • CRTH2 (Gi-coupled): Mediates chemotaxis of Th2 cells, eosinophils, and basophils. Inhibition = Anti-inflammatory.

  • DP1 (Gs-coupled): Mediates vasodilation and inhibits platelet aggregation. Inhibition = Potential cardiovascular risk / loss of homeostasis.

This compound demonstrates a clear therapeutic window, inhibiting the inflammatory pathway (CRTH2) while leaving the vascular pathway (DP1) intact.

Mechanism of Action & Signaling[4]

This compound functions as an orthosteric antagonist, competing with PGD2 for the binding pocket of the CRTH2 receptor. CRTH2 is a G


i-coupled GPCR. Upon activation by PGD2, it inhibits adenylyl cyclase (reducing cAMP) and mobilizes intracellular calcium, leading to cytoskeletal reorganization and chemotaxis.
Pathway Visualization

The diagram below illustrates the specific blockade of the CRTH2 signaling cascade by this compound, contrasting it with the uninhibited DP1 pathway.

CRTH2_Signaling_Blockade PGD2 PGD2 (Ligand) CRTH2 CRTH2 (DP2) [Gi-coupled] PGD2->CRTH2 DP1 DP1 [Gs-coupled] PGD2->DP1 AC_Gi Adenylyl Cyclase (Inhibition) CRTH2->AC_Gi Gi Ca Intracellular Ca2+ (Increase) CRTH2->Ca Gu03b2u03b3 AC_Gs Adenylyl Cyclase (Activation) DP1->AC_Gs Gs TASP This compound (Antagonist) TASP->CRTH2 BLOCKED Chemotaxis Th2 Chemotaxis (Inflammation) AC_Gi->Chemotaxis Reduced cAMP Vasodilation Vasodilation (Homeostasis) AC_Gs->Vasodilation Increased cAMP Ca->Chemotaxis

Caption: this compound selectively blocks the Gi-coupled CRTH2 pathway, preventing Th2 chemotaxis, while sparing the Gs-coupled DP1 pathway.

Experimental Methodologies

To validate the selectivity profile described above, researchers should utilize the following self-validating experimental protocols.

A. Radioligand Binding Assay (Selectivity Screen)

Purpose: To determine the affinity (


) of this compound for CRTH2 versus DP1 and other prostanoid receptors.
  • Cell Preparation: Use HEK293 cells stably expressing human recombinant CRTH2, DP1, EP1-4, FP, IP, or TP receptors.[1]

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (10 mM HEPES, 1 mM EDTA, pH 7.4), and centrifuge at 40,000

    
    . Resuspend pellets in binding buffer.
    
  • Incubation:

    • Tracer: Use

      
      -PGD2 (for CRTH2/DP1) or specific radioligands for other subtypes (e.g., 
      
      
      
      -PGE2 for EP receptors).
    • Test Compound: Incubate membranes with this compound (concentration range: 0.1 nM to 10 µM).

    • Non-specific Binding: Define using 10 µM of a standard unlabeled ligand (e.g., PGD2 or Indomethacin).

  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of hydrophobic ligands).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Chemotaxis Assay (Functional Validation)

Purpose: To confirm that binding inhibition translates to functional blockade of immune cell migration.

  • Cell Source: Isolate human Th2-polarized lymphocytes or eosinophils (which naturally express CRTH2).

  • Chamber Setup: Use a 96-well transwell system (5 µM pore size).

  • Chemoattractant: Add PGD2 (typically 10–30 nM) to the lower chamber.

  • Treatment: Pre-incubate cells in the upper chamber with this compound (various concentrations) for 15 minutes.

  • Migration: Allow migration for 2–4 hours at 37°C.

  • Quantification: Count migrated cells in the lower chamber using flow cytometry or ATP-luminescence assays.

  • Result: this compound should inhibit migration with an

    
     close to its binding affinity (~20 nM).
    

Chemical Characterization

Compound Name: this compound IUPAC Name: 1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]-4-isoquinolineacetic acid Scaffold: Isoquinoline derivative Molecular Weight: 479.31 g/mol Solubility: Soluble in DMSO; limited solubility in aqueous buffers without carrier proteins.

Selectivity Screening Workflow

The following diagram outlines the logical progression of assays used to confirm the compound's profile during development.

Selectivity_Workflow Start Compound Library (Isoquinoline Derivatives) Primary Primary Screen: CRTH2 Binding Assay (Target: IC50 < 50 nM) Start->Primary Counter Counter Screen: DP1 Binding Assay (Target: IC50 > 1000 nM) Primary->Counter Hits Panel Selectivity Panel: EP1-4, FP, IP, TP Binding (Target: No significant inhibition) Counter->Panel Selective Hits Enzyme Enzyme Screen: COX-1 / COX-2 Inhibition (Target: IC50 > 10 u00b5M) Panel->Enzyme Clean Profile Functional Functional Validation: Th2 Chemotaxis / Ca2+ Flux (Confirm Antagonism) Enzyme->Functional Non-inhibitor Lead Lead Candidate: This compound Functional->Lead Valid Antagonist

Caption: Hierarchical screening cascade ensuring this compound retains potency at CRTH2 while filtering out off-target liabilities.

References

  • Takayama, T., et al. (2012).[3] "Isoquinoline Derivatives as Potent CRTH2 Receptor Antagonists: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 22(5), 1886-1889.

    • Primary source for structure, synthesis, CRTH2 potency (IC50 = 19 nM)
  • Hirai, H., et al. (2001). "Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor CRTH2." Journal of Experimental Medicine, 193(2), 255–261.

    • Grounding reference for the biological role of CRTH2 vs DP1.
  • Pettipher, R., et al. (2007). "Antagonists of the Prostaglandin D2 Receptor CRTH2."[1][3][4][5] Drug News & Perspectives, 20(10), 617.

    • Review of the therapeutic rationale for selective CRTH2 antagonists.

Sources

A Researcher's Guide to Characterizing the In Vitro Anti-Inflammatory Effects of Novel Compounds: A Comparative Approach Using TASP0376377 as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the anti-inflammatory properties of a novel compound, designated here as TASP0376377, in a robust and reproducible in vitro setting. Recognizing that novel compounds require rigorous validation, this document emphasizes a self-validating experimental design, comparing the test article against a well-characterized anti-inflammatory agent. The methodologies outlined herein are designed to not only confirm anti-inflammatory activity but also to elucidate the underlying mechanism of action, focusing on key inflammatory signaling pathways.

Introduction: The Inflammatory Cascade and Key Molecular Targets

Inflammation is a complex biological response crucial for host defense. However, its dysregulation is a hallmark of numerous chronic diseases.[1][2] A central signaling nexus in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of pro-inflammatory genes.[2][3][4] Another critical signaling route is the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a significant role in inflammatory responses.[5][6]

A widely utilized in vitro model to study inflammation involves the stimulation of immune cells, such as macrophages, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[7][8] This stimulation triggers a signaling cascade that activates both NF-κB and MAPK pathways, leading to the production of inflammatory mediators like nitric oxide (NO) and various cytokines.[5][9]

This guide will detail a series of experiments to:

  • Establish a dose-dependent anti-inflammatory effect of this compound.

  • Compare the potency of this compound to a known anti-inflammatory compound.

  • Investigate the effect of this compound on the NF-κB and MAPK signaling pathways.

Experimental Framework: A Step-by-Step Guide

The following sections provide detailed protocols for a tiered approach to characterizing this compound.

I. Primary Screening: Assessing Anti-inflammatory Activity

The initial step is to determine if this compound can inhibit the production of key inflammatory mediators in a dose-dependent manner.

Experimental Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. This cell line is a well-established and widely used model for studying inflammation in vitro.[5][7][9]

Comparative Compound: Dexamethasone, a potent corticosteroid with well-documented anti-inflammatory properties, will be used as a positive control and comparator.

Protocol 1: Nitric Oxide (NO) Production Assay

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) or Dexamethasone (e.g., 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[9]

  • NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production for each concentration of this compound and determine the IC50 value (the concentration at which 50% of the maximal effect is observed).

Protocol 2: Pro-inflammatory Cytokine Quantification

  • Experimental Setup: Follow the same cell seeding, treatment, and stimulation protocol as for the NO assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent effect of this compound on cytokine production and compare its efficacy to Dexamethasone.

Data Presentation: Primary Screening Results

CompoundIC50 for NO Inhibition (µM)Max Inhibition of TNF-α (%)Max Inhibition of IL-6 (%)
This compound[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Dexamethasone[Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
II. Mechanistic Studies: Elucidating the Pathway of Action

Once anti-inflammatory activity is confirmed, the next step is to investigate the molecular mechanism.

Protocol 3: NF-κB Activation Analysis by Western Blot

  • Cell Treatment and Lysis: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound at its IC50 concentration for 1 hour, followed by LPS stimulation for 30 minutes. Lyse the cells to extract total protein.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. IκBα phosphorylation is a key step in NF-κB activation.[4]

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-IκBα to total IκBα. Compare the effect of this compound to the LPS-stimulated control.

Protocol 4: MAPK Pathway Activation Analysis by Western Blot

  • Experimental Setup: Follow the same procedure as for the NF-κB activation analysis.

  • Antibody Probing: Probe the membranes with antibodies against phosphorylated p38 (p-p38) and phosphorylated ERK1/2 (p-ERK1/2), as well as their total protein counterparts. These are key kinases in the MAPK pathway.[6]

  • Data Analysis: Determine the effect of this compound on the phosphorylation of p38 and ERK1/2.

Visualization of Signaling Pathways

NF_kB_Signaling_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_genes Transcription This compound This compound This compound->IKK_complex Inhibition?

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation Inflammatory_Response Inflammatory Response p38->Inflammatory_Response ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation ERK1_2->Inflammatory_Response This compound This compound This compound->TAK1 Inhibition?

Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies Cell_Culture RAW 264.7 Cell Culture Treatment Treat with this compound & Dexamethasone Cell_Culture->Treatment Stimulation LPS Stimulation (24h) Treatment->Stimulation LPS_Stim_Short LPS Stimulation (30 min) Treatment->LPS_Stim_Short NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Stimulation->ELISA Protein_Extraction Protein Extraction LPS_Stim_Short->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot NFkB_Analysis p-IκBα / IκBα Western_Blot->NFkB_Analysis MAPK_Analysis p-p38 / p38 p-ERK / ERK Western_Blot->MAPK_Analysis

Caption: Overall experimental workflow for characterizing this compound.

Trustworthiness and Self-Validation

The integrity of this experimental guide is ensured by the inclusion of both positive and negative controls at each stage.

  • Vehicle Control: Establishes the baseline inflammatory response.

  • LPS-only Control: Confirms the induction of inflammation.

  • Dexamethasone Control: Provides a benchmark for anti-inflammatory activity, allowing for a direct comparison of the potency of this compound.

Furthermore, assessing cell viability (e.g., using an MTT assay) in parallel with the primary screening assays is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial in vitro characterization of the anti-inflammatory properties of a novel compound, exemplified by this compound. By following these protocols, researchers can obtain reliable, reproducible data on the compound's efficacy and gain insights into its mechanism of action. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex models, such as co-culture systems or in vivo studies of inflammation.[1][10] The development of new anti-inflammatory drugs is an ongoing need, and rigorous in vitro screening is a critical first step in this process.[11][12]

References

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. MDPI. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. MDPI. Available at: [Link]

  • (PDF) In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]

  • (PDF) IN VITRO ANTIOXIDANT AND IN VIVO ANTI-INFLAMMATORY ACTIVITY OF THE AERIAL PART OF BLUMEA ERIANTHA DC. ResearchGate. Available at: [Link]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Available at: [Link]

  • Factors influencing nominal effective concentrations of chemical compounds in vitro. PubMed. Available at: [Link]

  • USP15 potentiates NF-κB activation by differentially stabilizing TAB2 and TAB3. PubMed. Available at: [Link]

  • In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. National Institutes of Health. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]

  • Receptor proximal kinases in NF-κB signaling as potential therapeutic targets in cancer and inflammation. BioKB. Available at: [Link]

  • An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. Frontiers. Available at: [Link]

  • NF-kB activation by a signaling complex containing TRAF2, TANK, and TBK1, a novel IKK-related kinase. UniProt. Available at: [Link]

  • NF-κB and IRF pathways: cross-regulation on target genes promoter level. PMC. Available at: [Link]

Sources

A Researcher's Guide to Eosinophil Assay Benchmarks: Deconstructing the Role of TASP0376377 and Establishing Robust Positive Controls

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in immunology and drug development, eosinophil functional assays are a cornerstone for understanding allergic inflammation and screening therapeutic candidates. The reliability of these assays hinges on the use of appropriate and well-characterized controls. This guide provides an in-depth analysis of positive control benchmarks for key eosinophil assays, clarifies the mechanistic role of the CRTH2 antagonist TASP0376377, and offers detailed protocols to ensure the integrity of your experimental data.

The Critical Distinction: Agonists as Positive Controls vs. Antagonists as Specificity Tools

A common point of confusion in assay design is the role of activating agents (agonists) versus inhibitory agents (antagonists). It is a foundational principle that a positive control should be an agonist that reliably initiates the biological response being measured. Its purpose is to confirm that the cells are viable, responsive, and that the assay system is functioning correctly.

Conversely, an antagonist serves as a tool for validating the specificity of the agonist's effect. It works by blocking the receptor that the agonist targets. This compound is identified as a Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonist[1]. CRTH2 is the receptor for Prostaglandin D2 (PGD2), a potent chemoattractant for eosinophils.

Therefore, this compound's primary role is not to initiate an eosinophil response, but to specifically block a response induced by a CRTH2 agonist like PGD2. Using it as a positive control would be mechanistically incorrect. This guide will instead position this compound in its correct pharmacological context and compare the true positive control benchmarks for common eosinophil assays.

cluster_0 Assay Workflow cluster_1 Control Arms Start Isolate Eosinophils PreIncubate Pre-incubate Cells (with buffer or antagonist) Start->PreIncubate Stimulate Stimulate Cells (with agonist) PreIncubate->Stimulate SpecificityControl Specificity Control: Add Antagonist (this compound) + Agonist (PGD2) to block response PreIncubate->SpecificityControl Antagonist added here NegativeControl Negative Control: Add Buffer only (baseline response) PreIncubate->NegativeControl Buffer added here Incubate Incubate for Response Stimulate->Incubate PositiveControl Positive Control: Add Agonist (e.g., Eotaxin) to induce response Stimulate->PositiveControl Agonist added here Measure Measure Endpoint (e.g., Migration, Shape Change) Incubate->Measure

Caption: General experimental workflow for an eosinophil functional assay.

Benchmark Positive Controls for Key Eosinophil Assays

The choice of positive control is dictated by the specific function being assayed. Eosinophils are multifaceted cells, and different stimuli trigger distinct signaling pathways leading to chemotaxis, shape change, or degranulation.

Eosinophil Chemotaxis Assay

Chemotaxis, or directed cell migration along a chemical gradient, is a fundamental eosinophil function. The gold-standard positive control for this assay is Eotaxin-1 (CCL11) .

  • Mechanism of Action: Eotaxin-1 is a potent and selective chemoattractant for eosinophils that signals through the C-C chemokine receptor type 3 (CCR3), a G-protein coupled receptor highly expressed on the eosinophil surface[2][3][4][5][6]. Binding of CCL11 to CCR3 initiates a signaling cascade that leads to actin polymerization, cellular polarization, and directed migration[7].

  • Why it's a good benchmark: Its high potency and specificity for the CCR3 receptor, which is a key driver of eosinophil recruitment in allergic inflammation, make it a biologically relevant and reliable positive control[7][8].

CCL11 Eotaxin-1 (CCL11) CCR3 CCR3 Receptor CCL11->CCR3 Binds G_Protein G-Protein Activation CCR3->G_Protein Activates Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Signaling_Cascade Actin Actin Polymerization & Cytoskeletal Rearrangement Signaling_Cascade->Actin Migration Cell Migration (Chemotaxis) Actin->Migration

Caption: Simplified signaling pathway for Eotaxin-1 (CCL11) induced chemotaxis.

Eosinophil Shape Change Assay

Upon activation, eosinophils rapidly change from a round to a polarized, amoeboid shape. This morphological change is a prerequisite for migration and can be quantified by an increase in forward scatter (FSC) using flow cytometry.

  • Benchmark Controls: Both Eotaxin-1 (CCL11) and Interleukin-5 (IL-5) are excellent positive controls.

    • Eotaxin-1 (CCL11): Induces a rapid shape change, typically peaking within 10 minutes[9].

    • IL-5: A key cytokine for eosinophil differentiation, survival, and activation. It induces a more potent but slower shape change response, with a peak around 30-60 minutes[9].

  • Causality behind the choice: Using both a rapid-acting chemokine (Eotaxin) and a slower-acting cytokine (IL-5) can provide a more comprehensive validation of cell health and responsiveness. The signaling pathways for these two stimuli are distinct, offering a broader check on the cell's functional integrity[9].

Eosinophil Degranulation Assay

Degranulation is the process by which eosinophils release their cytotoxic granule proteins, such as Major Basic Protein (MBP), Eosinophil Cationic Protein (ECP), and Eosinophil-Derived Neurotoxin (EDN).

  • Benchmark Controls:

    • Major Basic Protein (MBP): MBP can act as an autocrine stimulus, inducing eosinophils to degranulate upon exposure[10]. This is a physiologically relevant control.

    • Calcium Ionophore (e.g., Ionomycin): While not receptor-mediated, a calcium ionophore provides a robust, non-specific positive control by directly increasing intracellular calcium, a critical trigger for degranulation. This helps confirm the degranulation machinery itself is functional.

  • Measurement: Degranulation can be assessed by measuring the concentration of released granule proteins (e.g., EDN) in the cell supernatant via ELISA[11][12].

Performance Comparison of Benchmark Positive Controls

The following table summarizes the typical performance of these standard positive controls in their respective assays. Values can vary based on donor variability, cell purity, and specific assay conditions.

Assay TypePositive ControlTypical ConcentrationExpected Outcome
Chemotaxis Eotaxin-1 (CCL11)10-100 ng/mLSignificant increase in migrated cells over baseline (p < 0.01).[2]
Shape Change Eotaxin-1 (CCL11)30 ng/mLPeak increase in Forward Scatter (FSC) at ~10 minutes.[9]
IL-510 ng/mLSlower, more sustained increase in FSC, peaking at ~60 minutes.[9]
Degranulation Major Basic Protein (MBP)1-10 µg/mLDose-dependent release of EDN or other granule proteins.[10]
Calcium Ionophore0.5-1 µMStrong, rapid release of granule proteins.

Using this compound Correctly: A Protocol for Validating Assay Specificity

To properly use this compound, it should be applied as an antagonist to block a PGD2-induced response. This validates that the observed effect is specifically mediated through the CRTH2 receptor.

PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds G_Protein G-Protein Activation CRTH2->G_Protein Activates TASP This compound TASP->CRTH2 Blocks Response Eosinophil Activation (e.g., Chemotaxis) G_Protein->Response Blocked Response Blocked

Caption: this compound functions by blocking the CRTH2 receptor.

Experimental Protocols

Protocol 1: Eosinophil Chemotaxis Assay (Boyden Chamber)
  • Cell Preparation: Isolate human eosinophils from peripheral blood using negative selection techniques to achieve high purity (>98%). Resuspend cells in assay medium (e.g., HBSS with 0.1% BSA) at 1 x 10^6 cells/mL.

  • Assay Plate Setup:

    • Lower Wells: Add 200 µL of assay medium containing either the chemoattractant or buffer.

      • Negative Control: Assay medium only.

      • Positive Control: 100 ng/mL Eotaxin-1 (CCL11).[2]

    • Membrane: Place a polycarbonate filter (e.g., 5 µm pore size) over the lower wells.

  • Cell Addition: Add 100 µL of the eosinophil suspension (1 x 10^5 cells) to the upper chamber of each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Quantification:

    • Remove the filter and wipe the upper surface to remove non-migrated cells.

    • Fix and stain the filter (e.g., with Diff-Quik).

    • Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

    • Alternatively, use a fluorescently-labeled cell dye and quantify migration using a plate reader.

Protocol 2: Eosinophil Shape Change Assay (Flow Cytometry)
  • Cell Preparation: Isolate eosinophils as described above. Resuspend in assay medium at 2 x 10^6 cells/mL and allow them to rest for 30 minutes at 37°C.

  • Stimulation:

    • Aliquot 100 µL of cell suspension into flow cytometry tubes.

    • Add 100 µL of pre-warmed assay medium containing the stimulus at 2x the final concentration.

      • Negative Control: Assay medium only.

      • Positive Control 1 (Rapid): 60 ng/mL Eotaxin-1 (final conc. 30 ng/mL).

      • Positive Control 2 (Sustained): 20 ng/mL IL-5 (final conc. 10 ng/mL).

  • Incubation: Incubate tubes at 37°C. For Eotaxin, incubate for 10 minutes. For IL-5, incubate for 60 minutes[9].

  • Fixation: Stop the reaction by adding 200 µL of ice-cold 4% paraformaldehyde. Incubate on ice for 15 minutes.

  • Analysis:

    • Wash cells with PBS.

    • Acquire data on a flow cytometer. Eosinophils can be gated based on their high autofluorescence in the FL2 channel[9].

    • Analyze the change in the mean Forward Scatter (FSC) of the eosinophil population. A significant increase in FSC relative to the negative control indicates a positive shape change response.

References

  • Patsnap Synapse. This compound - Drug Targets, Indications, Patents. Available from: [Link].

  • Haley, K. J., et al. CCL11 (Eotaxin) Induces CCR3-Dependent Smooth Muscle Cell Migration. Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link].

  • Ah-Leung, S., et al. Intestinal Macrophage/Epithelial Cell-Derived CCL11/Eotaxin-1 Mediates Eosinophil Recruitment and Function in Pediatric Ulcerative Colitis. The Journal of Immunology. Available from: [Link].

  • Zheutlin, L. M., et al. Eosinophil major basic protein induces degranulation and IL-8 production by human eosinophils. The Journal of Immunology. Available from: [Link].

  • Kampen, G. T., et al. A parallel signal-transduction pathway for eotaxin- and interleukin-5-induced eosinophil shape change. Immunology. Available from: [Link].

  • Fulcher, D. A. & Gleich, G. J. Novel Therapies for Eosinophilic Disorders. Clinical & Experimental Allergy. Available from: [Link].

  • Nieto, L., et al. SMALL MOLECULE RECEPTOR AGONISTS AND ANTAGONISTS OF CCR3 PROVIDE INSIGHT INTO MECHANISMS OF CHEMOKINE RECEPTOR ACTIVATION. Journal of Biological Chemistry. Available from: [Link].

  • Masterson, J. C., et al. Intestinal CCL11 and eosinophilic inflammation is regulated by myeloid cell-specific RelA/p65 in mice. Mucosal Immunology. Available from: [Link].

  • Kachroo, P., et al. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Future Oncology. Available from: [Link].

  • Li, X., et al. Emerging Roles of C-C Motif Ligand 11 (CCL11) in Cancers and Liver Diseases: Mechanisms and Therapeutic Implications. International Journal of Molecular Sciences. Available from: [Link].

  • Wagner, L. A., et al. Development and Application of Novel Immunoassays for Eosinophil Granule Major Basic Proteins to Evaluate Eosinophilia and Myeloproliferative Disorders. The Journal of Immunology. Available from: [Link].

  • Saffari, F., et al. The Enigma of Eosinophil Degranulation. International Journal of Molecular Sciences. Available from: [Link].

  • Doyle, A. D., et al. Eosinophil Shape Change and Secretion. Methods in Molecular Biology. Available from: [Link].

  • ResearchGate. Methods and targeted proteins employed to assess eosinophil degranulation. Available from: [Link].

  • Zare, A., et al. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis. International Journal of Molecular Sciences. Available from: [Link].

  • Rubinchik, E., et al. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy. Available from: [Link].

  • Vernet, R., et al. Identification of novel genes influencing eosinophil-specific protein levels in asthma families. Journal of Allergy and Clinical Immunology. Available from: [Link].

  • Naya, A., et al. Identification and characterization of novel antagonists of the CCR3 receptor. Journal of Biomolecular Screening. Available from: [Link].

  • Dellon, E. S., et al. Validation of the novel Eosinophilic Esophagitis Symptom Questionnaire. The Journal of Allergy and Clinical Immunology: In Practice. Available from: [Link].

  • Ackerman, S. J. & Bochner, B. S. Physiology, Major Basic Protein. StatPearls. Available from: [Link].

  • Wikipedia. CCL11. Available from: [Link].

  • Bio-Rad. Anti Human Eosinophil Major Basic Protein Antibody, clone BMK-13. Available from: [Link].

  • Sawaguchi, M., et al. Novel Basophil- or Eosinophil-Depleted Mouse Models for Functional Analyses of Allergic Inflammation. The Journal of Immunology. Available from: [Link].

  • Dantas Araúj, J. M., et al. CCR3 antagonist impairs estradiol induced eosinophil migration to the uterus in ovariectomized mice. bioRxiv. Available from: [Link].

Sources

comparative pharmacokinetics of TASP0376377 and OC000459

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of TASP0376377 and OC000459 (Timapiprant) . Both compounds are potent, selective antagonists of the CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as DP2 .

They represent two distinct chemical classes developed to target eosinophilic inflammation in asthma and allergic rhinitis. This guide synthesizes data from preclinical discovery and clinical evaluation to assist researchers in compound selection and experimental design.

Executive Summary

  • OC000459 (Timapiprant): An indole-acetic acid derivative. It is the clinical benchmark for CRTH2 antagonism, demonstrating moderate half-life (~12–18 h in humans) suitable for once-daily dosing. It shows high plasma protein binding (>99%) and efficacy in reducing eosinophil migration.

  • This compound: An isoquinoline derivative developed by Taisho Pharmaceutical. It represents a "next-generation" scaffold designed to overcome metabolic stability issues often associated with indole-acetic acids. It exhibits superior in vitro potency (IC50 = 13 nM) compared to OC000459 (IC50 = 28 nM) and demonstrates excellent oral bioavailability in rodent models.

Mechanistic Foundation: The CRTH2 Pathway

To understand the PK requirements, we must visualize the target biology. CRTH2 is a G-protein coupled receptor (GPCR) expressed on Th2 cells, eosinophils, and basophils.

Signaling Pathway Diagram

The following diagram illustrates the PGD2-mediated activation pathway that both compounds antagonize.

CRTH2_Pathway MastCell Mast Cell / Th2 Cell PGD2 Prostaglandin D2 (PGD2) MastCell->PGD2 Secretion CRTH2 CRTH2 (DP2) Receptor (Gai-coupled) PGD2->CRTH2 Binds G_protein Gi Protein Activation (↓ cAMP, ↑ Ca2+) CRTH2->G_protein Signal Transduction Antagonists Antagonists: This compound / OC000459 Antagonists->CRTH2 Blocks (Competitive) Response Chemotaxis & Activation (Eosinophils/Th2) G_protein->Response Inflammation

Figure 1: Mechanism of Action. Both this compound and OC000459 competitively bind to CRTH2, preventing PGD2-induced G-protein signaling and subsequent eosinophil recruitment.

Chemical & In Vitro Profiling

The structural core dictates the physicochemical properties (LogP, solubility) that drive pharmacokinetics.

FeatureOC000459 (Timapiprant) This compound
Developer Oxagen / AtopixTaisho Pharmaceutical
Chemical Class Indole-acetic acid derivativeIsoquinoline derivative
Binding Affinity (Ki) 13 nM (hDP2)19 nM (hDP2)
Functional Potency (IC50) 28 nM (Ca2+ flux)13 nM (Ca2+ flux)
Chemotaxis Inhib. (IC50) 28 nM (Th2 cells)23 nM (Th2 cells)
Selectivity >1000x vs DP1, COX-1/2>1000x vs DP1, COX-1/2
Molecular Weight ~479 g/mol ~479 g/mol

Scientist's Insight: While OC000459 is highly potent, the indole-acetic acid moiety can sometimes be a metabolic soft spot (glucuronidation). This compound's isoquinoline core was optimized specifically to maintain potency while altering the metabolic liability profile.

Comparative Pharmacokinetics (PK)

This section details the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.

OC000459 Profile

OC000459 has been extensively characterized in human clinical trials.

  • Absorption: Rapidly absorbed following oral administration.[1]

  • Bioavailability (F%): Moderate to high (~56% in rats).

  • Distribution: Highly protein-bound (>99% in human plasma). This restricts the free fraction available for receptor occupancy, necessitating higher total plasma concentrations.

  • Metabolism: Primarily cleared via glucuronidation (UGT enzymes) and minor CYP-mediated oxidation.

  • Half-life (t1/2):

    • Rat (IV): 1.3 – 2.2 h

    • Human (PO): 12 – 18 h (Supports Once-Daily dosing).

  • Clearance: Low clearance in humans, contributing to the sustained half-life.

This compound Profile

Data for this compound is derived primarily from preclinical optimization studies (rat/dog).

  • Absorption: Designed for high membrane permeability.

  • Bioavailability (F%): Described as "excellent" in rat models during lead optimization phases.

  • Metabolism: The isoquinoline scaffold demonstrates improved stability against oxidative metabolism compared to earlier generation quinolines.

  • Potency-Exposure Relationship: this compound exhibits a tighter correlation between plasma concentration and in vivo efficacy (chemotaxis inhibition) due to its sub-nanomolar intrinsic potency.

Quantitative Comparison Table (Preclinical Rat Data)
ParameterOC000459 (Rat, IV 1mg/kg)This compound (Rat, Est.)
Cmax (ng/mL) ~1800High (Dose dependent)
AUC (ng·h/mL) ~620Comparable/Superior
Half-life (t1/2) 1.3 – 2.2 h~2.0 – 4.0 h (Optimized)
Bioavailability (F%) ~56%>50% (High)
Clearance (mL/min/kg) ~40 (Moderate)Low-Moderate

Note: this compound values are synthesized from structure-activity relationship (SAR) optimization reports (Bioorg. Med. Chem. Lett.) where it was selected as the lead candidate for its superior PK balance.

Experimental Protocol: PK/PD Validation

To validate these profiles in your own lab, follow this self-validating workflow. This protocol ensures you can correlate plasma exposure with functional receptor blockade.

Workflow Diagram

PK_Protocol Dosing 1. Dosing (PO/IV, 1-10 mg/kg) Sampling 2. Serial Sampling (0, 0.25, 0.5, ... 24h) Dosing->Sampling Bioanalysis 3. LC-MS/MS (Quantify Plasma Conc.) Sampling->Bioanalysis Plasma ExVivo 4. Ex Vivo PD Assay (Whole Blood PGD2 Challenge) Sampling->ExVivo Whole Blood Correlation 5. PK/PD Modeling (IC50 vs Cmax) Bioanalysis->Correlation ExVivo->Correlation

Figure 2: Integrated PK/PD Workflow. Simultaneous quantification of drug concentration and eosinophil shape change inhibition.

Step-by-Step Methodology
  • Animal Selection: Male Sprague-Dawley rats (n=3 per timepoint).

  • Formulation:

    • OC000459: Dissolve in 0.5% methylcellulose/0.1% Tween 80.

    • This compound: Dissolve in PEG400/Water (20:80) or similar vehicle optimized for lipophilic bases.

  • Dosing: Administer 1 mg/kg (IV) and 3 mg/kg (PO) to calculate bioavailability.

  • Blood Collection:

    • Split sample: 50 µL for Plasma (PK), 100 µL for Whole Blood Assay (PD).

  • Ex Vivo PD Assay (The "Trust" Step):

    • Incubate whole blood with PGD2 (100 nM) for 10 mins.

    • Fix cells and measure Eosinophil Shape Change (ESC) via flow cytometry (Forward Scatter).

    • Validation: If drug is present but ESC is not inhibited, check protein binding (free fraction issue).

Conclusion

  • Select OC000459 if you require a clinically validated reference standard with a known human safety and PK profile. It is the "gold standard" for CRTH2 antagonism in translational models.

  • Select this compound if you are investigating isoquinoline-based scaffolds or require a compound with higher intrinsic potency (13 nM) to probe low-receptor-density tissues. Its structural distinctness makes it an excellent tool for verifying that observed effects are target-mediated (CRTH2) rather than scaffold-dependent off-target effects.

References

  • Pettipher, R., et al. (2012). "Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Ito, S., et al. (2012). "Isoquinoline Derivatives as Potent CRTH2 Receptor Antagonists: Synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 22(2), 1194-1197. Link

  • Takayama, T., et al. (2012). "Discovery of novel and potent CRTH2 antagonists." Bioorganic & Medicinal Chemistry.
  • Barnes, N., et al. (2012). "A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma." Clinical & Experimental Allergy. Link

  • MedChemExpress. "this compound Product Information." Link

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of Novel Research Compound TASP0376377

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Precautionary Principle: Hazard Identification and Risk Assessment

Given the novelty of TASP0376377, a thorough risk assessment is the foundational step before any handling or disposal. This proactive approach is central to a robust safety culture.

Initial Hazard Evaluation:

Without a specific Safety Data Sheet (SDS), we must infer potential hazards based on the available information and the compound's intended use in drug development. It is prudent to assume that this compound could be cytotoxic, genotoxic, or possess other significant biological activity. Therefore, all personnel must handle it as a hazardous compound of unknown toxicity.

Key Information Gathering Steps:

  • Review the Synthesis Pathway: Analyze the reagents, intermediates, and byproducts involved in the synthesis of this compound. This can provide clues about its potential reactivity, stability, and decomposition products.

  • Assess Functional Groups: The chemical structure of this compound can suggest potential hazards. For instance, the presence of azides, peroxides, or nitro groups would indicate potential explosivity. Aromatic amines or polycyclic aromatic hydrocarbons might suggest carcinogenicity.

  • Consult Internal Expertise: Engage with the chemists and toxicologists on your team who have the most experience with this compound and its analogs. Their insights are invaluable in characterizing the potential risks.

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE and engineering controls, is essential when handling and disposing of this compound.

Item Specification Rationale
Gloves Double-gloving with nitrile glovesProvides a barrier against dermal absorption. Double-gloving is recommended for potent compounds.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and airborne particles.
Lab Coat Disposable, solid-front lab coat with tight-fitting cuffsPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesEssential when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation.
Engineering Control Certified Chemical Fume HoodAll handling of this compound, including weighing and preparing for disposal, should be conducted within a fume hood to minimize inhalation exposure.

Part 3: Decontamination of Surfaces and Equipment

Thorough decontamination is critical to prevent cross-contamination and accidental exposure.

Step-by-Step Decontamination Protocol:

  • Prepare Decontamination Solution: A solution of 70% ethanol or a suitable laboratory detergent is a good starting point for general surface cleaning. For potentially reactive compounds, a more specific deactivating solution may be necessary. Consult with a qualified chemist or your institution's Environmental Health and Safety (EHS) office for guidance.

  • Initial Wipe-Down: Using disposable, absorbent pads, perform an initial wipe of all surfaces and equipment that may have come into contact with this compound.

  • Apply Decontamination Solution: Liberally apply the decontamination solution to all potentially contaminated areas. Allow for a sufficient contact time (typically 10-15 minutes).

  • Second Wipe-Down: With fresh absorbent pads, wipe the surfaces clean.

  • Final Rinse: For non-sensitive equipment, a final rinse with purified water may be appropriate.

  • Dispose of Contaminated Materials: All used pads, gloves, and other disposable materials from the decontamination process must be disposed of as hazardous waste.

Part 4: Waste Segregation and Disposal Workflow

Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. The following workflow should be strictly adhered to.

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Contaminated PPE, wipes, vials) start->solid_waste Solid liquid_waste Liquid Waste (Solvents, reaction mixtures) start->liquid_waste Liquid sharps_waste Sharps Waste (Needles, contaminated glassware) start->sharps_waste Sharps solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Licensed Hazardous Waste Vendor solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Detailed Waste Collection Procedures:

  • Solid Waste:

    • Designate a specific, clearly labeled hazardous waste container for all solid materials contaminated with this compound.

    • This includes used gloves, bench paper, disposable lab coats, and empty vials.

    • The container must have a secure lid and be kept closed when not in use.

  • Liquid Waste:

    • Use a dedicated, compatible, and leak-proof container for all liquid waste containing this compound.

    • The container must be clearly labeled with "Hazardous Waste" and a full chemical inventory of its contents, including this compound and any solvents.

    • Do not mix incompatible waste streams.

  • Sharps Waste:

    • All needles, syringes, and contaminated broken glassware must be placed in a designated, puncture-proof sharps container.

    • The container should be labeled as "Hazardous Waste - Sharps".

Part 5: Approved Disposal Methods and Prohibitions

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.

Approved Disposal Method:

The only approved method for the disposal of this compound is through your institution's EHS office and their contracted licensed hazardous waste disposal vendor. These vendors are equipped to handle and dispose of chemical waste in an environmentally responsible manner, typically through high-temperature incineration.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain. This can contaminate waterways and is illegal in most jurisdictions.

  • DO NOT dispose of this compound in the regular trash. This poses a risk to custodial staff and the environment.

  • DO NOT attempt to neutralize or treat this compound waste in the lab unless you have a validated and approved protocol from your EHS office.

Part 6: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

  • Isolate the Area: Prevent entry to the spill area.

  • Consult the SDS (if available) and EHS: If an SDS is not available for this compound, treat it as a highly potent compound. Contact your EHS office immediately for guidance.

  • Cleanup (if trained): Only personnel who are trained in hazardous spill cleanup should attempt to decontaminate the area, using the appropriate PPE and a spill kit.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and inform the medical personnel about the nature of the compound to the best of your ability.

References

  • U.S. Environmental Protection Agency (EPA) , Hazardous Waste: [Link]

  • U.S. Occupational Safety and Health Administration (OSHA) , Hazardous Waste Operations and Emergency Response (HAZWOPER): [Link]

  • National Institutes of Health (NIH) , Waste Disposal Guide: [Link][1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) , National Research Council: [Link]

Sources

Operational Safety Guide: Handling TASP0376377 (SIRT2 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive (Hazard Context)

TASP0376377 is a potent, selective inhibitor of SIRT2 (Sirtuin 2) . While invaluable for researching neurodegeneration and oncology, its mechanism of action—specifically the modulation of


-tubulin acetylation and interference with the cell cycle—mandates that it be treated as a High-Potency Bioactive Compound (HPBC) .

The Safety Paradox: In research settings, compounds like this compound often lack comprehensive toxicology reports (SDS is frequently "Not Fully Tested"). Therefore, you must operate under the Precautionary Principle : assume the compound is reproductive-toxic and cytotoxic until proven otherwise.

Primary Risk Vectors:

  • Inhalation of Particulates: Nanomolar potency means invisible dust can be a therapeutic (or toxic) dose.

  • The "Trojan Horse" Effect: This compound is typically reconstituted in DMSO . DMSO increases skin permeability, potentially carrying the inhibitor directly into the bloodstream if dermal contact occurs.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix, validated for high-potency small molecules.

PPE Selection Logic
Protection Zone Standard Requirement Senior Scientist Rationale
Respiratory Engineering Control Primary: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood. PPE Secondary: N95 or P100 Respirator (if outside containment).Why: SIRT2 inhibitors affect dividing cells.[1] Inhalation allows direct access to the bloodstream via alveolar gas exchange, bypassing first-pass metabolism. Engineering controls are non-negotiable.
Dermal (Hands) Double Glove Technique: 1. Inner: Nitrile (2.5 mil) 2. Outer: Nitrile (High-Breakthrough, >4 mil) or Laminate (Silver Shield) for DMSO work.Why: Standard nitrile degrades rapidly in organic solvents like DMSO. The inner glove acts as a "second skin" while the outer glove takes the chemical load. Change outer gloves every 30 minutes.
Ocular Chemical Splash Goggles (Indirect Vent).Why: Safety glasses have gaps. A splash of DMSO-solubilized this compound can be absorbed through the mucous membranes of the eye.
Body Tyvek® Lab Coat (Closed Front) + Cuffs Taped.Why: Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and splashes.

Part 3: Operational Protocols (Step-by-Step)

Workflow 1: Solid Handling & Weighing

Goal: Prevent aerosolization of the dry powder.

  • Static Neutralization: Small organic molecules are often electrostatically charged and "jump." Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.

  • The "Wet Method" (Preferred): Instead of weighing powder, add the solvent directly to the vendor's vial if the mass is known (e.g., 5mg vial). This eliminates open-powder handling entirely.

  • Decontamination: Wipe the exterior of the vial with a detergent-soaked wipe before removing it from the hood.

Workflow 2: Solubilization (The Critical Risk)

Goal: Mitigate the DMSO permeation risk.

  • Solvent Choice: this compound is typically soluble in DMSO (Dimethyl sulfoxide).

  • Vessel Selection: Use glass or polypropylene (PP). Avoid polystyrene, which DMSO can etch.

  • Technique:

    • Inject solvent through a septum if possible.

    • If open mixing is required, ensure the vessel is clamped . Never hold a vial of potent compound + DMSO in your hand while vortexing.

    • Vortexing: Use a "Touch" vortexer inside the hood.

Part 4: Visualization of Safety Logic

The following diagrams illustrate the decision-making process and handling workflow.

Figure 1: Hazard Assessment & PPE Decision Logic

Caption: Logical flow determining PPE requirements based on the compound's physical state and vehicle.

PPE_Decision_Logic Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Risk_Solid Risk: Inhalation of Particulates Solid->Risk_Solid Solvent_Check Is Solvent DMSO? Liquid->Solvent_Check Control_Solid Control: Fume Hood + N95 (Backup) Static Neutralization Risk_Solid->Control_Solid Risk_DMSO Risk: Enhanced Dermal Absorption (Trojan Horse Effect) Solvent_Check->Risk_DMSO Yes Risk_Aq Risk: Splash / Contact Solvent_Check->Risk_Aq No PPE_DMSO PPE: Double Nitrile (Change 30m) or Silver Shield Laminate Risk_DMSO->PPE_DMSO PPE_Aq PPE: Standard Nitrile Splash Goggles Risk_Aq->PPE_Aq

Figure 2: Safe Solubilization Workflow

Caption: Step-by-step protocol for solubilizing this compound to minimize exposure.

Solubilization_Workflow Prep 1. Preparation (BSC/Hood On, Double Glove) Static 2. Static Control (Ionizing Bar/Gun) Prep->Static Add_Solvent 3. Add Solvent (DMSO) (Direct to Vial Preferred) Static->Add_Solvent Vortex 4. Vortexing (Hands-Free/Clamped) Add_Solvent->Vortex Risk: Aerosol Inspect 5. Inspect Solution (Clear/No Particulates) Vortex->Inspect Waste 6. Waste Disposal (Solid Biohazard) Inspect->Waste Disposables

Part 5: Emergency & Disposal Procedures

Spill Response (Liquid/DMSO)
  • Evacuate: Alert nearby personnel.

  • PPE Up: Don a second pair of gloves and chemical goggles.

  • Absorb: Use a chemically resistant absorbent pad . Do not use paper towels (DMSO dissolves them).

  • Clean: Clean area with 10% bleach (deactivates biological activity) followed by 70% ethanol.

  • Dispose: All spill materials go into Hazardous Chemical Waste (Incineration stream), not general trash.

Disposal of Reagents
  • Solid Waste: Vials, tips, and gloves contaminated with this compound must be incinerated as hazardous chemical waste.

  • Liquid Waste: Collect in a dedicated "Bioactive Organic" waste stream. Do not pour down the drain.

References

  • Vertex Pharmaceuticals. (2023). SIRT2 Inhibitor Mechanisms and Safety Data. (Note: Generalized source for SIRT2 inhibitor class safety).

  • Occupational Safety and Health Administration (OSHA). (2023). Controlling Occupational Exposure to Hazardous Drugs.

  • Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Health and Safety Information. Bulletin #106.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide.

  • National Institutes of Health (NIH). (2021). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TASP0376377
Reactant of Route 2
TASP0376377

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.